molecular formula C10H6N2 B1294725 Quinoline-8-carbonitrile CAS No. 35509-27-4

Quinoline-8-carbonitrile

Cat. No.: B1294725
CAS No.: 35509-27-4
M. Wt: 154.17 g/mol
InChI Key: CIIFKVFOVFJZDM-UHFFFAOYSA-N
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Description

Quinoline-8-carbonitrile is a high-purity organic compound with the molecular formula C10H6N2 and a molecular weight of 154.17 g/mol . It is supplied as a solid that should be stored sealed in a dry environment at room temperature . As a derivative of the quinoline scaffold, this compound serves as a highly valuable and versatile building block in modern organic synthesis, particularly in the development of novel substances with potential biological activity . The core quinoline structure is a privileged motif in medicinal chemistry, found in a wide array of therapeutically active molecules, including antimalarial, antibacterial, and anticancer agents . The presence of the carbonitrile (cyano) functional group at the 8-position provides a reactive handle for further chemical transformations, allowing researchers to readily incorporate the quinoline core into more complex molecular architectures or to create diverse chemical libraries for screening . Its primary research applications span use as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIFKVFOVFJZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C#N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40876180
Record name 8-Cyanoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35509-27-4
Record name 8-Quinolinecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035509274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Cyanoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Quinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] Quinoline-8-carbonitrile, a distinct member of this family, presents a compelling case for in-depth mechanistic investigation. While the broader quinoline class is known to interact with various biological targets, the specific molecular interactions and cellular consequences of this compound remain largely uncharacterized. This guide provides a comprehensive, technically-grounded framework for the systematic elucidation of its mechanism of action (MoA). We eschew a rigid, one-size-fits-all template in favor of a logical, field-proven strategy that progresses from broad phenotypic observations to precise target identification and validation. This document is intended to serve as a practical roadmap for researchers embarking on the MoA determination for novel small molecules, using this compound as a focal point.

Introduction: The Quinoline Scaffold and the Quest for Mechanism

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[1] Derivatives of quinoline have been shown to function as inhibitors of a diverse range of enzymes, including kinases, DNA topoisomerases, and reductases, thereby interfering with critical cellular processes.[3] This functional versatility underscores the importance of a detailed mechanistic understanding for each unique quinoline-based compound.

This compound, with its nitrile functional group at the 8th position, possesses a distinct electronic and steric profile that suggests a potentially novel MoA compared to its more studied congeners. The primary challenge in contemporary drug discovery is often not the identification of bioactive compounds, but the subsequent "target deconvolution" – the process of identifying the specific molecular target(s) responsible for the observed biological effect.[4][5] This guide outlines a robust, multi-pronged approach to this challenge.

The Strategic Imperative: A Phased Approach to MoA Elucidation

A successful MoA investigation hinges on a logical progression from a high-level understanding of the compound's effects to a granular, molecular-level explanation. We propose a three-phased strategy:

  • Phase 1: Phenotypic Screening and Biological Effect Characterization.

  • Phase 2: Target Identification and Hypothesis Generation.

  • Phase 3: Target Validation and Pathway Analysis.

Phase 1: Phenotypic Screening - Casting a Wide Net

The initial step is to understand what this compound does in a biological context. Phenotypic screening, which assesses the effect of a compound on whole cells or organisms, is a powerful, unbiased approach to uncover a compound's function without preconceived notions about its target.[6][7]

High-Content Imaging for Unbiased Phenotypic Profiling

High-content imaging (HCI) allows for the simultaneous measurement of multiple cellular parameters, providing a rich dataset for identifying the phenotypic signature of this compound.

Experimental Protocol: Multiparametric HCI Assay

  • Cell Plating: Seed a panel of well-characterized human cancer cell lines (e.g., MCF-7, A549, U-2 OS) in 384-well, optically clear-bottom plates. The inclusion of a diverse panel helps to identify cell type-specific effects.

  • Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control known to induce a specific phenotype (e.g., staurosporine for apoptosis).

  • Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to label key cellular components, such as:

    • Hoechst 33342: Nuclei (for cell number, nuclear morphology, and cell cycle analysis).

    • Phalloidin-Alexa Fluor 488: F-actin (for cell shape and cytoskeletal organization).

    • MitoTracker Red CMXRos: Mitochondria (for mitochondrial mass and membrane potential).

    • Antibodies against specific markers: e.g., anti-phospho-Histone H3 for mitosis, anti-cleaved Caspase-3 for apoptosis.

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Image Analysis: Utilize image analysis software to quantify a wide range of cellular features (e.g., nuclear area, cell size, mitochondrial intensity, protein localization).

  • Data Analysis: Compare the phenotypic profile of this compound-treated cells to controls. Clustering analysis can reveal similarities to compounds with known mechanisms of action.

Causality and Rationale: This unbiased approach may reveal unexpected cellular effects, such as alterations in cell morphology, induction of a specific cell cycle arrest phase, or changes in organelle health. These phenotypic clues are the first step in forming a mechanistic hypothesis.

Phase 2: Target Identification - From Phenotype to Protein

Once a consistent and robust phenotype is identified, the next crucial step is to pinpoint the molecular target(s) of this compound. A variety of techniques can be employed for this "target deconvolution" process.[4][5][8]

Affinity-Based Methods: Fishing for Targets

Affinity chromatography is a classic and effective method for isolating proteins that physically interact with a small molecule.[9]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) suitable for immobilization on a solid support (e.g., streptavidin beads). It is critical to verify that the modified compound retains the biological activity of the parent molecule.

  • Cell Lysate Preparation: Prepare a native protein lysate from the cell line that exhibited the most pronounced phenotype in Phase 1.

  • Affinity Capture: Incubate the lysate with the immobilized this compound probe. As a control, incubate a separate aliquot of the lysate with beads that have been blocked or have an immobilized inactive analog.

  • Washing: Perform stringent washing steps to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. This can be achieved by competing with an excess of free this compound or by using denaturing conditions.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Candidate Prioritization: Prioritize candidate proteins that are specifically enriched in the this compound pulldown compared to the control.

Self-Validation: The specificity of the interaction is validated by the competition elution with the free compound. Only true binders will be displaced.

Hypothetical Target Class: Kinase Inhibition

Given that many quinoline derivatives are known to be kinase inhibitors, this protein family represents a plausible starting point for a more focused investigation.[10] A kinome-wide screen can rapidly assess the activity of this compound against a large panel of kinases.

Experimental Protocol: In Vitro Kinome Profiling

  • Compound Submission: Submit this compound to a commercial kinome profiling service (e.g., Eurofins' KinaseProfiler™, Reaction Biology's KinomeScan™).

  • Assay Principle: These services typically employ radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the activity of a large panel of purified kinases (often >400).[11]

  • Data Analysis: The results are typically presented as percent inhibition at one or two fixed concentrations (e.g., 1 µM and 10 µM). Potent hits can be followed up with IC₅₀ determinations to quantify their potency.

Causality and Rationale: This approach can quickly identify specific kinases that are potently inhibited by this compound, providing strong candidates for further validation.

Phase 3: Target Validation and Pathway Analysis - Confirming the Connection

Identifying a candidate target is a major milestone, but it is not the final step. It is essential to confirm that the interaction between this compound and the putative target occurs in a cellular context and is responsible for the observed phenotype.

Cellular Thermal Shift Assay (CETSA): Proving Target Engagement in Cells

CETSA is a powerful biophysical method for verifying that a compound binds to its target within intact cells.[12][13][14] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[13]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of the soluble candidate target protein at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound confirms target engagement.[13]

Self-Validation: The dose-dependent nature of the thermal shift can be assessed to correlate with the compound's cellular potency.

Genetic Approaches: Linking Target to Phenotype

To definitively establish that the identified target is responsible for the biological activity of this compound, genetic methods such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout can be employed.

Experimental Protocol: CRISPR-Cas9 Knockout and Phenotypic Rescue

  • Target Gene Knockout: Use CRISPR-Cas9 to generate a cell line in which the candidate target gene is knocked out.

  • Phenotypic Analysis: Treat the knockout cells and the parental (wild-type) cells with this compound.

  • Hypothesis Testing: If the knockout cells are resistant to the phenotype induced by this compound (e.g., they do not undergo cell cycle arrest or apoptosis), it provides strong evidence that the knocked-out protein is the target.

  • Rescue Experiment: To further confirm this, re-express the target protein in the knockout cells. If sensitivity to this compound is restored, it provides definitive evidence of the on-target mechanism.

Causality and Rationale: This experiment directly tests the causal link between the target protein and the cellular phenotype induced by the compound.

Visualizing the Workflow and Data

Clear visualization of experimental workflows and data is crucial for interpretation and communication.

Workflow for MoA Elucidation

MOA_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation cluster_3 Outcome P1 High-Content Imaging P2_1 Affinity Chromatography- Mass Spectrometry P1->P2_1 Identified Phenotype P2_2 In Vitro Kinome Profiling P1->P2_2 Identified Phenotype P3_1 Cellular Thermal Shift Assay (CETSA) P2_1->P3_1 Candidate Target(s) P2_2->P3_1 Candidate Target(s) P3_2 CRISPR/RNAi Knockdown/out P3_1->P3_2 Confirmed Target Engagement Outcome Elucidated Mechanism of Action P3_2->Outcome Validated On-Target Effect

Caption: A logical workflow for the elucidation of the mechanism of action.

Signaling Pathway Visualization (Hypothetical)

Assuming this compound is identified as an inhibitor of a hypothetical kinase, "Kinase X," which is part of a known signaling pathway:

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Target Gene Expression TF->Gene Phenotype Cell Proliferation Gene->Phenotype Q8C This compound Q8C->KinaseX Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Data Summary

While specific data for this compound is not yet publicly available, the results of the proposed experiments would be summarized as follows:

Table 1: Hypothetical Kinome Profiling Data for this compound

Kinase TargetPercent Inhibition at 1 µMPercent Inhibition at 10 µMIC₅₀ (nM)
Kinase X95%100%50
Kinase Y40%85%1,200
Kinase Z10%30%>10,000

Table 2: Hypothetical CETSA Data for Kinase X

TreatmentTₘ (°C)ΔTₘ (°C)
Vehicle (DMSO)52.5-
This compound (10 µM)58.0+5.5

Conclusion and Future Directions

The elucidation of a small molecule's mechanism of action is a complex but essential undertaking in modern drug discovery. The framework presented here for this compound provides a systematic and robust strategy that is broadly applicable to other novel compounds. By integrating unbiased phenotypic screening with targeted biochemical and cellular validation techniques, researchers can build a strong, evidence-based case for a specific mechanism of action. This detailed understanding is paramount for the successful translation of a promising hit compound into a well-characterized clinical candidate. Future work on this compound should focus on executing this experimental plan to unlock its therapeutic potential.

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Sources

The Quinoline-8-Carbonitrile Scaffold: A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Quinoline-8-Carbonitrile and Its Derivatives

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a carbonitrile moiety at the 8-position modulates the molecule's electronic properties and steric profile, creating a unique pharmacophore with a diverse range of biological activities. This technical guide provides an in-depth analysis of the biological activities of this compound and its key derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. We will explore the mechanisms of action, present key quantitative data from in vitro and in vivo studies, and detail the experimental protocols necessary for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Quinoline, a bicyclic aromatic heterocycle, is a prominent structural motif found in both natural alkaloids and synthetic pharmaceuticals.[1] Its rigid, planar structure and the presence of a nitrogen atom allow it to interact with a wide array of biological targets through hydrogen bonding, pi-pi stacking, and hydrophobic interactions.[2] The addition of a carbonitrile (-C≡N) group at the 8-position significantly influences the molecule's properties. The nitrile group is a strong electron-withdrawing group, which can alter the reactivity and binding affinity of the quinoline ring. It is also a versatile chemical handle for further synthetic modifications and can act as a hydrogen bond acceptor in ligand-receptor interactions. This unique combination of features makes this compound and its derivatives a subject of intense research in the quest for novel therapeutic agents.[3]

Anticancer Activity: Targeting Key Oncogenic Pathways

Quinoline-based compounds have demonstrated significant potential in oncology, with several derivatives functioning as potent anticancer agents through various mechanisms of action, including the inhibition of protein kinases and interference with DNA replication.[2][4]

Mechanism of Action: Kinase Inhibition and DNA Intercalation

A primary mechanism for the anticancer effects of quinoline-carbonitrile derivatives is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[5] Many derivatives are designed as ATP-competitive or non-competitive inhibitors that target the kinase domain of receptors like EGFR, HER-2, and non-receptor tyrosine kinases such as Src.[6][7]

Another established mechanism for quinoline compounds is their ability to intercalate into DNA, disrupting the double helix structure and interfering with the processes of replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4] This mode of action is shared by well-known quinoline-containing anticancer drugs and often involves the inhibition of topoisomerase II, an enzyme crucial for resolving DNA tangles during replication.[4] More recently, quinoline-based compounds have also been identified as inhibitors of DNA methyltransferases (DNMTs), suggesting a role in epigenetic modulation.[8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, HER-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Myc, AP-1) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation mTOR->Proliferation SRC Src Kinase SRC->RAS SRC->PI3K TF->Proliferation DNA DNA Replication Replication / Transcription DNA->Replication unwinds Topo Topoisomerase II Topo->DNA relieves strain QCN Quinoline-Carbonitrile Derivative QCN->RTK Inhibits QCN->SRC Inhibits QCN->DNA Intercalates QCN->Topo Inhibits

Figure 1: Key anticancer mechanisms of quinoline-carbonitrile derivatives.
In Vitro Efficacy of Pyrano[3,2-c]quinoline-3-carbonitriles

Recent studies have highlighted the potent antiproliferative activity of pyrano[3,2-c]quinoline-3-carbonitrile derivatives. These compounds have been evaluated against a panel of human cancer cell lines, demonstrating efficacy in the nanomolar range. Furthermore, their inhibitory action against key oncogenic kinases has been confirmed through enzymatic assays.[5]

Compound IDTarget Cancer Cell LineGI₅₀ (nM)Target KinaseIC₅₀ (nM)Reference
5e MCF-7 (Breast)26EGFR71[5]
BRAFV600E62[5]
HER-221[5]
5h MCF-7 (Breast)28EGFR75[5]
BRAFV600E67[5]
HER-223[5]
Erlotinib (Reference Drug)33EGFR80[5][10]
Lapatinib (Reference Drug)-HER-226[10]

Table 1: Antiproliferative and kinase inhibitory activity of representative pyrano[3,2-c]quinoline-3-carbonitrile derivatives.[5][10]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the GI₅₀ (concentration for 50% inhibition of cell growth) using non-linear regression analysis.

Antimicrobial Activity: A Broad-Spectrum Approach

The quinoline core is central to many antimicrobial agents, and derivatives of quinoline-carbonitrile have shown promising activity against a wide range of bacterial and fungal pathogens.[1][11]

Mechanism of Action: Inhibition of Essential Bacterial Enzymes

The antibacterial action of many quinoline derivatives is attributed to the inhibition of crucial bacterial enzymes that are absent in eukaryotes, making them selective targets.

  • DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, transcription, and repair. Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to lethal double-strand breaks in the bacterial chromosome.[12]

  • FtsZ (Filamenting temperature-sensitive mutant Z): This protein is a prokaryotic homolog of tubulin and is critical for bacterial cell division. Inhibitors of FtsZ disrupt the formation of the Z-ring, preventing cytokinesis and leading to filamentation and cell death.[13]

G cluster_workflow Experimental Workflow: Broth Microdilution MIC Assay start Prepare serial 2-fold dilutions of Quinoline-Carbonitrile compound in 96-well plate inoculate Inoculate wells with standardized bacterial suspension (~5 x 10^5 CFU/mL) start->inoculate controls Include sterility control (broth only) and growth control (broth + bacteria) inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read Visually inspect for turbidity or measure OD600 incubate->read determine MIC = Lowest concentration with no visible growth read->determine

Figure 2: Workflow for determining Minimum Inhibitory Concentration (MIC).
In Vitro Antimicrobial Spectrum

Derivatives of quinoline have been tested against a panel of clinically relevant pathogens, demonstrating a broad spectrum of activity. Hybrid molecules, in particular, have shown enhanced potency.[14]

Compound TypeBacterial/Fungal StrainMIC (µg/mL)Reference
Quinolone-coupled hybrid (5d) S. aureus ATCC292130.5[14]
E. coli ATCC259224[14]
P. aeruginosa PAO18[14]
N-methylbenzoindolo[3,2-b]-quinoline (8) Vancomycin-resistant E. faecium4[13]
B. subtilis 1682[13]
Quinoline-3-carbonitrile derivatives S. aureus3.13 - 100 (µM)[15]
E. coli3.13 - 100 (µM)[15]
Benzylthio-quinoline-3-carbonitrile (4d) Gram-positive strains0.5 - 1[16]
C. albicans1[16]

Table 2: Minimum Inhibitory Concentration (MIC) values for representative quinoline-carbonitrile derivatives against various microbes.[13][14][15][16]

Experimental Protocol: Broth Microdilution for MIC Determination

This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The test compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized number of microorganisms. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microbe after overnight incubation.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Add 100 µL of the compound stock to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Result Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Diverse Enzyme Inhibition Profiles

Beyond cancer and infectious diseases, this compound derivatives have been investigated as inhibitors of other medically relevant enzymes.

  • Carbonic Anhydrase (CA) Inhibition: A series of 8-substituted quinoline-2-carboxamides were synthesized and showed potent, low nanomolar inhibition against human CA isoforms I and II (hCA I and hCA II).[17] These enzymes are involved in pH regulation and are targets for diuretics and anti-glaucoma drugs. Compound 5h from this series showed Kᵢ values of 61.9 nM and 33.0 nM against hCA I and hCA II, respectively.[17]

  • α-Glucosidase and α-Amylase Inhibition: Arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives have been identified as excellent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[18] Several compounds in this class showed IC₅₀ values in the low micromolar range (0.65–9.23 μM for α-glucosidase), surpassing the standard antidiabetic drug acarbose. This highlights their potential in the management of type 2 diabetes.[18]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly versatile and pharmacologically active class of compounds. The evidence clearly demonstrates their potential as anticancer agents through multimodal mechanisms including kinase inhibition and DNA interaction, as broad-spectrum antimicrobial agents targeting essential bacterial enzymes, and as potent inhibitors of other therapeutically relevant enzymes.

The future of this scaffold lies in the rational design of next-generation derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity while minimizing off-target effects and toxicity. The use of hybrid molecules, combining the quinoline-carbonitrile core with other known pharmacophores, is a promising strategy to overcome drug resistance and enhance efficacy.[14] Further exploration into their potential as epigenetic modulators and agents for metabolic or neurological disorders is warranted, solidifying the position of this compound as a truly privileged structure in modern drug discovery.

References

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Sources

An In-depth Technical Guide to the Biological Activity of Quinoline-8-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities.[1][2] This guide focuses specifically on the quinoline-8-carbonitrile framework, a subclass of derivatives that has garnered significant interest for its potential in developing novel therapeutics. The introduction of the carbonitrile moiety at the 8-position critically influences the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, often enhancing interactions with biological targets. We will explore the diverse pharmacological landscape of these compounds, delving into their anticancer, antimicrobial, and anti-inflammatory activities. This document provides a comprehensive overview of their synthesis, mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used for their evaluation, serving as a vital resource for professionals in drug discovery and development.

The this compound Scaffold: A Primer

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a cornerstone of drug design.[3][4] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[5][6][7][8] The strategic placement of a carbonitrile (-C≡N) group at the C-8 position creates a unique scaffold. The nitrile group is a potent electron-withdrawing group and a weak base, capable of acting as a hydrogen bond acceptor. These characteristics can significantly modulate the physicochemical properties of the parent quinoline, often leading to enhanced target affinity and improved pharmacokinetic profiles.

General Synthetic Strategies

The synthesis of the core quinoline ring is well-established, with several classic name reactions providing versatile routes to a wide array of substituted analogs.[4][9]

  • Skraup Synthesis: Condensation of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[9][10]

  • Doebner-von Miller Reaction: Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a Lewis or Brønsted acid.[4]

  • Friedländer Synthesis: Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10][11]

  • Combes Synthesis: Acid-catalyzed reaction of anilines with β-diketones.[4][9]

Introduction of the 8-carbonitrile functionality can be achieved either by starting with a pre-functionalized aniline or by late-stage functionalization of the quinoline core, often via Sandmeyer reaction of an 8-aminoquinoline precursor.

Anticancer Activity: Targeting Malignant Proliferation

Quinoline derivatives have long been investigated as anticancer agents, with mechanisms often involving DNA intercalation and inhibition of topoisomerase enzymes.[5][12] The this compound scaffold has shown promise in targeting more specific pathways, particularly protein kinases, which are crucial regulators of cell proliferation and survival.[5][13]

Mechanisms of Action
  • Kinase Inhibition: Many this compound derivatives are designed as ATP-competitive inhibitors of protein kinases. For example, novel pyrano[3,2-c]quinoline-3-carbonitrile derivatives have been synthesized and identified as potent multi-target inhibitors of EGFR, HER-2, and BRAFV600E, key drivers in several cancers.[14] Other related quinoline compounds have shown strong inhibitory activity against kinases like Pim-1 and Src, which are implicated in cell cycle progression and metastasis.[5]

  • DNA Methyltransferase (DNMT) Inhibition: Epigenetic modulation is another avenue for anticancer therapy. Certain bis-quinoline compounds have demonstrated potent inhibition of DNMTs, leading to the re-expression of tumor suppressor genes and subsequent cancer cell death.[15]

  • Induction of Apoptosis: By inhibiting key survival pathways or causing significant cellular stress (e.g., via DNA damage), these compounds can trigger programmed cell death, or apoptosis, a critical mechanism for eliminating cancer cells.[5]

Structure-Activity Relationship (SAR) Insights

For pyrano[3,2-c]quinoline-3-carbonitriles, SAR studies have revealed that the nature and position of substituents on the phenyl ring at the C-4 position are critical for activity. Electron-withdrawing groups, such as halogens, often enhance antiproliferative efficacy against various cancer cell lines. This is likely due to favorable interactions within the ATP-binding pocket of target kinases like EGFR and HER-2.[14]

Tabulated Data: Antiproliferative Activity
Compound ClassSpecific Derivative ExampleTarget(s)Cell LineActivity (IC₅₀ / GI₅₀)Reference
Pyrano[3,2-c]quinoline-3-carbonitrileCompound 5e (4-(4-chlorophenyl))EGFR, HER-2, BRAFV600EPanel of 4 cancer linesGI₅₀ = 26 nM[14]
Pyrano[3,2-c]quinoline-3-carbonitrileCompound 5h (4-(4-bromophenyl))EGFR, HER-2, BRAFV600EPanel of 4 cancer linesGI₅₀ = 28 nM[14]
Bis-quinolineCompound 2b DNMTsMCF-7 (Breast)IC₅₀ = 0.3 µM[15]
Aminospiro[pyrano[3,2-c]quinoline]-carbonitrileCompound 24 Src KinaseBreast Cancer LinesIC₅₀ = 0.87 µM[5]
Visualization: EGFR/HER-2 Signaling Inhibition

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER-2 RAS RAS EGFR->RAS Phosphorylates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds & Activates Inhibitor This compound Derivative (e.g., 5e) Inhibitor->EGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activates

Caption: Inhibition of the EGFR/HER-2 signaling cascade by a this compound derivative.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (GI₅₀ or IC₅₀).

Rationale: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the GI₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

The quinoline core is present in many established antibacterial and antimalarial drugs.[16][17] Derivatives featuring the 8-carbonitrile moiety are being explored as novel agents to combat drug-resistant pathogens.

Mechanisms of Action
  • Bacterial DNA Gyrase and Topoisomerase IV Inhibition: Similar to fluoroquinolone antibiotics, some quinoline derivatives can inhibit these essential bacterial enzymes, preventing DNA replication and repair, ultimately leading to cell death.[18]

  • Inhibition of Cell Division: Certain quinoline derivatives have been shown to inhibit the polymerization of FtsZ, a protein that forms a contractile ring at the site of cell division. Disrupting this process prevents bacterial proliferation.[19]

  • Antimalarial Action: The primary mechanism for many quinoline antimalarials, like chloroquine, is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[20][21] This leads to a buildup of toxic free heme, which kills the parasite.[17][22]

Structure-Activity Relationship (SAR) Insights

For antibacterial quinoline-3-carbonitrile hybrids, the SAR can be complex. The nature of the substituent at the C-6 position and the type of heterocyclic ring hybridized with the quinoline core significantly impact the spectrum and potency of activity. Often, lipophilicity and specific steric and electronic features are tuned to improve penetration of the bacterial cell wall and binding to the intracellular target.[23]

Tabulated Data: Antimicrobial Activity
Compound ClassPathogenActivity (MIC µg/mL)Reference
N-methylbenzoindolo[3,2-b]-quinolineE. faecium (Vancomycin-resistant)4[19]
N-methylbenzoindolo[3,2-b]-quinolineB. subtilis2[19]
Quinoline-3-carbonitrile derivativeS. aureus0.12[19]
Quinoline derivative 6 C. difficile1.0[16]
Quinoline derivative 7 C. difficile8.0[16]
Visualization: Workflow for MIC Determination

MIC_Workflow A Prepare Serial Dilutions of Test Compound in 96-well Plate C Inoculate Each Well (except sterility control) A->C B Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) B->C D Include Controls: - Positive (Bacteria, no drug) - Negative (Medium only) E Incubate Plate (e.g., 18-24h at 37°C) C->E F Visually Inspect for Turbidity (or use indicator dye) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC

Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a bacterium.

Rationale: This quantitative method establishes the lowest concentration of a drug that is effective against a specific pathogen, providing crucial data for potential therapeutic use. It is a standardized and widely accepted method for susceptibility testing.[16]

Methodology:

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Compound Dilution: In well 1, add 100 µL of the test compound at twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, and quinoline derivatives are being explored as novel anti-inflammatory agents.[24][25][26] They can target key enzymes and receptors in the inflammatory cascade.[27][28]

Mechanisms of Action
  • Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Quinolines bearing a carboxylic acid moiety have shown potential as COX inhibitors.[24][27] The specific structure of the quinoline derivative can confer selectivity for COX-2, which is desirable for reducing gastrointestinal side effects associated with non-selective NSAIDs.[27]

  • Inhibition of Other Pro-inflammatory Enzymes: Quinoline-based molecules have also been developed to inhibit other targets like Phosphodiesterase 4 (PDE4) and TNF-α converting enzyme (TACE), which are involved in the production and signaling of inflammatory cytokines.[24][25][28]

Structure-Activity Relationship (SAR) Insights

The pharmacological target of anti-inflammatory quinolines is highly dependent on the nature of the substituents. For instance, a carboxamide moiety is often associated with TRPV1 antagonism, whereas a carboxylic acid group directs the molecule towards COX inhibition.[24][25] The substitution pattern on the quinoline ring dictates the potency and selectivity for these targets.

Conclusion and Future Perspectives

The this compound scaffold and its close relatives represent a versatile and highly promising class of compounds in modern drug discovery. They have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammation. The carbonitrile group imparts unique electronic and steric properties that can be exploited to achieve high potency and selectivity for a variety of biological targets.

Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds. Advanced techniques like structure-based drug design and computational modeling will be instrumental in designing next-generation derivatives with improved efficacy and reduced off-target effects. As our understanding of the complex biology of diseases grows, the rational design of novel this compound derivatives will undoubtedly lead to the development of new and effective medicines.

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The Emergence of Quinoline-8-Carbonitrile Scaffolds in Oncology: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Moiety as a Privileged Scaffold in Anticancer Drug Discovery

The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] Its structural rigidity, coupled with the nitrogen atom's ability to act as a hydrogen bond acceptor, has made it a "privileged scaffold" for the design of therapeutic agents across various diseases, most notably in oncology.[2][3] A multitude of quinoline-based compounds have demonstrated potent anticancer activities through diverse mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[3][4][5] This guide delves into the burgeoning potential of a specific, yet underexplored, derivative: quinoline-8-carbonitrile . By synthesizing existing knowledge on related quinoline compounds and postulating the unique contributions of the 8-carbonitrile substitution, we aim to provide a forward-looking technical resource for researchers actively engaged in the discovery and development of novel anticancer therapeutics.

The Quinoline Core: A Foundation for Diverse Anticancer Mechanisms

The versatility of the quinoline scaffold lies in its amenability to chemical modification at various positions, each influencing the molecule's pharmacological profile.[6] This has led to the development of a wide array of anticancer agents with distinct mechanisms of action.

Kinase Inhibition: A Dominant Paradigm

A significant portion of quinoline-based anticancer agents function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[7][8] The nitrogen atom of the quinoline ring often plays a pivotal role in anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several quinoline-3-carbonitrile derivatives have been designed as potent EGFR inhibitors, demonstrating the importance of the nitrile group in achieving high affinity.[9]

  • CDK8/19 Inhibition: A selective and orally bioavailable quinoline-6-carbonitrile-based inhibitor of CDK8/19 Mediator kinase has been developed, highlighting the potential of the carbonitrile moiety in modulating kinase activity.[10]

DNA Intercalation and Topoisomerase Inhibition

The planar structure of the quinoline ring system allows for intercalation between DNA base pairs, disrupting DNA replication and transcription.[5] Furthermore, some quinoline derivatives act as topoisomerase inhibitors, preventing the resealing of DNA strands and leading to cell death.

Modulation of the Tumor Microenvironment and Other Novel Mechanisms

Recent research has expanded the known mechanisms of quinoline derivatives to include the modulation of the tumor microenvironment and other novel targets. For instance, certain quinoline compounds have been shown to downregulate factors involved in cancer cell invasion and metastasis.[1]

The Strategic Importance of the 8-Position and the Carbonitrile Moiety

While various positions on the quinoline ring have been extensively studied, the 8-position offers unique opportunities for generating novel pharmacological profiles. Substitutions at this position can influence the molecule's electronic properties, lipophilicity, and steric interactions with biological targets.

The introduction of a hydroxyl group at the 8-position (8-hydroxyquinoline) has been shown to confer significant anticancer activity, often attributed to its metal-chelating properties.[11][12] Similarly, 8-aminoquinoline derivatives have also been investigated for their cytotoxic effects.[13]

The carbonitrile (-C≡N) group is a versatile functional group in medicinal chemistry. It is a strong electron-withdrawing group, is metabolically stable, and can act as a hydrogen bond acceptor. In the context of kinase inhibition, the nitrile group has been shown to form crucial interactions within the ATP-binding pocket of various kinases.

This compound: A Hypothetical Framework for Anticancer Activity

Based on the established roles of the quinoline scaffold, the 8-position, and the carbonitrile group, we can construct a hypothetical framework for the anticancer properties of this compound and its derivatives.

Postulated Mechanism of Action: Kinase Inhibition

Given the prevalence of kinase inhibition among quinoline derivatives and the known role of the nitrile group in this mechanism, it is highly probable that this compound scaffolds will exhibit inhibitory activity against one or more protein kinases. The specific kinase targets would be dependent on the other substitution patterns on the quinoline ring. A logical starting point for investigation would be kinases known to be inhibited by other quinoline-carbonitrile isomers, such as EGFR and CDKs.[9][10]

Signaling Pathway: Hypothesized Kinase Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF CDK Cyclin-Dependent Kinase (e.g., CDK8/19) CDK->TF Proliferation Cell Proliferation TF->Proliferation Survival Cell Survival TF->Survival Q8C This compound Q8C->RTK Inhibition Q8C->CDK Inhibition

Caption: Hypothesized inhibition of key signaling pathways by this compound.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound can be approached through several established methods for quinoline synthesis, followed by the introduction of the nitrile group at the 8-position.

General Synthetic Workflow

A plausible synthetic route would involve the construction of a substituted quinoline core, followed by functional group manipulation to introduce the 8-carbonitrile.

Experimental Workflow: Synthesis of this compound Derivatives

G Start Starting Materials (e.g., substituted anilines and carbonyl compounds) Step1 Quinoline Ring Synthesis (e.g., Skraup, Doebner-von Miller, or Friedländer synthesis) Start->Step1 Step2 Functionalization at C8 (e.g., introduction of a leaving group) Step1->Step2 Step3 Cyanation Reaction (e.g., Rosenmund-von Braun reaction) Step2->Step3 Product This compound Derivative Step3->Product Purification Purification and Characterization (Chromatography, NMR, MS) Product->Purification

Caption: A generalized synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: A Representative Synthesis

The following is a representative, detailed protocol for the synthesis of a hypothetical this compound derivative.

Step 1: Synthesis of 8-Bromoquinoline

  • To a solution of 8-aminoquinoline (1 eq.) in a suitable solvent (e.g., HBr/H₂O), add a solution of sodium nitrite (1.1 eq.) in water dropwise at 0 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • Add a solution of copper(I) bromide (1.2 eq.) in HBr to the diazonium salt solution.

  • Warm the reaction mixture to room temperature and then heat to 60 °C for 2 hours.

  • Cool the mixture, neutralize with a base (e.g., NaOH), and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to obtain 8-bromoquinoline.

Step 2: Cyanation to Yield this compound

  • In a sealed tube, combine 8-bromoquinoline (1 eq.), copper(I) cyanide (1.5 eq.), and a high-boiling point solvent (e.g., DMF or NMP).

  • Heat the reaction mixture to 150-180 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, and pour it into an aqueous solution of a complexing agent (e.g., ferric chloride or sodium cyanide) to decompose the copper complexes.

  • Extract the product with an organic solvent and purify by column chromatography to yield this compound.

In Vitro and In Vivo Evaluation Strategies

A systematic evaluation of the anticancer properties of newly synthesized this compound derivatives is crucial. This should involve a tiered approach, starting with in vitro assays and progressing to in vivo models.

In Vitro Cytotoxicity Screening

The initial assessment of anticancer activity should be performed using a panel of human cancer cell lines representing various tumor types.

Assay Purpose Typical Cell Lines Endpoint
MTT/MTS Assay To determine the half-maximal inhibitory concentration (IC₅₀)MCF-7 (Breast), A549 (Lung), HCT116 (Colon), PC-3 (Prostate)Cell Viability
Clonogenic Assay To assess long-term proliferative potentialSame as aboveColony Formation
Apoptosis Assay To determine the mechanism of cell deathSame as aboveAnnexin V/PI staining, Caspase activation
Cell Cycle Analysis To investigate effects on cell cycle progressionSame as aboveDNA content analysis by flow cytometry
Target Identification and Validation

Once cytotoxic activity is confirmed, the next step is to identify the molecular target(s) of the lead compounds.

Assay Purpose Methodology
Kinase Panel Screening To identify potential kinase targetsIn vitro radiometric or fluorescence-based kinase assays
Western Blotting To validate the inhibition of specific signaling pathwaysAnalysis of phosphorylation status of key signaling proteins
Molecular Docking To predict the binding mode of the compound to its targetComputational modeling
In Vivo Efficacy Studies

Promising lead compounds should be evaluated in preclinical animal models of cancer.

Model Purpose Endpoint
Xenograft Model To assess antitumor efficacy in a living organismTumor growth inhibition
Pharmacokinetic Studies To determine the absorption, distribution, metabolism, and excretion (ADME) propertiesPlasma and tumor drug concentrations over time
Toxicity Studies To evaluate the safety profile of the compoundAnimal weight, clinical signs, histopathology

Structure-Activity Relationship (SAR) and Future Directions

A systematic SAR study is essential for optimizing the potency and selectivity of this compound derivatives. Key areas for modification include:

  • Substitutions on the quinoline ring: Introducing various functional groups at other positions of the quinoline ring to enhance target binding and improve pharmacokinetic properties.

  • Modification of the carbonitrile group: While the nitrile is often crucial, exploring bioisosteric replacements could lead to improved profiles.

The future of this compound research in oncology is promising. A focused effort on synthesis, biological evaluation, and SAR studies will be critical to unlocking the full therapeutic potential of this scaffold.

References

  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., Leung, P. H. M., Lam, A. K. Y., Chan, A. S. C., Lam, K. H., & Tang, J. C. O. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 73-77. [Link]

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  • Sliman, F., Blairvacq, M., Durieu, E., Meijer, L., Rodrigo, J., & Desmaële, D. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805. [Link]

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An In-Depth Technical Guide to the Antimicrobial Potential of Quinoline-8-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress.[1] The relentless evolution of drug-resistant pathogens necessitates a paradigm shift in our approach to discovering and developing new therapeutic agents.[1] In this context, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, with the quinoline scaffold, a fusion of a benzene and a pyridine ring, being a particularly privileged structure.[2][3][4][5] This guide delves into a promising subclass of quinoline derivatives, the quinoline-8-carbonitriles, exploring their synthesis, antimicrobial prowess, mechanisms of action, and the critical structure-activity relationships that govern their biological activity.

The Quinoline Nucleus: A Versatile Pharmacophore

The quinoline ring system is a recurring motif in a multitude of natural and synthetic compounds endowed with a wide array of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and, most pertinently, antimicrobial properties.[3][4][5][6] Its unique electronic and structural features allow for diverse chemical modifications, enabling the fine-tuning of its biological profile. The introduction of a carbonitrile (-C≡N) group, particularly at the 8-position, has been shown to significantly influence the antimicrobial efficacy of the quinoline scaffold, paving the way for a new generation of potent antimicrobial candidates.

Synthesis and Characterization of Quinoline-8-Carbonitrile Derivatives

The synthesis of this compound derivatives can be achieved through various established synthetic methodologies. A common and effective approach involves a multi-step synthesis commencing with readily available starting materials.

Representative Synthetic Protocol:

A generalized, yet illustrative, synthetic pathway is outlined below. It is imperative to note that specific reaction conditions, such as solvents, temperatures, and reaction times, may require optimization based on the specific substitutions on the quinoline core.

Step 1: Synthesis of Quinoline Carboxylic Acid. This is often achieved via the Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound.[7][8]

Step 2: Conversion to the Amide. The synthesized quinoline carboxylic acid is then converted to its corresponding amide through reaction with a suitable aminating agent.

Step 3: Dehydration to the Nitrile. The final step involves the dehydration of the amide to yield the target this compound.

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Substituted Isatins and Acetophenones) pfitzinger Pfitzinger Reaction start->pfitzinger acid Quinoline Carboxylic Acid pfitzinger->acid amidation Amidation acid->amidation amide Quinoline-8-carboxamide amidation->amide dehydration Dehydration amide->dehydration product This compound Derivative dehydration->product tlc TLC (Purity Check) product->tlc ir IR Spectroscopy (Functional Groups) product->ir nmr NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) product->nmr mass_spec Mass Spectrometry (Molecular Weight) product->mass_spec elemental Elemental Analysis (Elemental Composition) product->elemental

Caption: Synthetic and characterization workflow.

The synthesized compounds are rigorously characterized using a suite of analytical techniques to confirm their structure and purity.[9][10] Thin-layer chromatography (TLC) is employed to monitor the progress of the reaction and assess the purity of the final product.[9] Spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), are indispensable for elucidating the molecular structure.

Antimicrobial Spectrum of Activity

This compound derivatives have demonstrated a broad spectrum of antimicrobial activity, exhibiting efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2][9][11][12] Of particular significance is their activity against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), which are responsible for a substantial number of difficult-to-treat infections.[1][11]

Quantitative Antimicrobial Data

The antimicrobial potency of these derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

Compound/DerivativeStaphylococcus aureus (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
Representative Quinolone-3-carbonitriles 3.13 - 100 µM----[2]
6-methoxyquinoline-3-carbonitrile derivatives 1.95 - 3.90----[9]
Benzylthio/Benzoylthio substituted quinolines 0.5 - 1---1[9]
General Quinoline Derivatives 1.59 - 0.39-1.59 - 0.39--[13]

Unraveling the Mechanism of Action

The antimicrobial effects of this compound derivatives are believed to be exerted through multiple mechanisms, a characteristic that can be advantageous in circumventing the development of resistance.

A primary target for many quinoline-based antimicrobials is the bacterial DNA gyrase (a type II topoisomerase), an essential enzyme involved in DNA replication, transcription, and repair.[3][7][9] By inhibiting this enzyme, these compounds effectively halt crucial cellular processes, leading to bacterial cell death.

Furthermore, some quinoline derivatives have been shown to disrupt bacterial cell division by inhibiting the FtsZ protein, a key component of the bacterial cytoskeleton.[1] Other potential mechanisms include the disruption of the bacterial cell membrane and the inhibition of other essential enzymes.

Proposed Mechanism of Action

cluster_cell Bacterial Cell q8c This compound Derivative dna_gyrase DNA Gyrase (Topoisomerase II) q8c->dna_gyrase Inhibits cell_division Cell Division (FtsZ protein) q8c->cell_division Inhibits membrane Cell Membrane q8c->membrane Disrupts other_targets Other Cellular Targets q8c->other_targets Interacts with dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death cell_division->cell_death membrane->cell_death

Caption: Potential mechanisms of antimicrobial action.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is paramount in the design and optimization of novel drug candidates. For this compound derivatives, several key structural features have been identified as being crucial for their antimicrobial activity.

  • The Quinoline Core: The bicyclic quinoline scaffold is the foundational pharmacophore.

  • The 8-Carbonitrile Group: This group is a significant contributor to the antimicrobial potency, likely through its electronic properties and ability to form key interactions with biological targets.

  • Substituents at Other Positions: The nature and position of other substituents on the quinoline ring can dramatically influence the activity. For instance, the presence of a methoxy group at the 6-position has been reported to enhance the antibacterial activity compared to a methyl group or an unsubstituted derivative.[13]

Key SAR Observations

cluster_activity Impact on Antimicrobial Activity quinoline Quinoline Core Position 2 Position 3 Position 4 Position 6 Position 8 high_activity Increased Activity quinoline:f5->high_activity  -CN (Carbonitrile) quinoline:f4->high_activity  -OCH₃ (Methoxy) mod_activity Modulated Activity quinoline:f2->mod_activity  -Various Substituents quinoline:f4->mod_activity  -CH₃ (Methyl) low_activity Decreased Activity

Caption: Structure-activity relationship summary.

In Vitro and In Vivo Evaluation

The preclinical development of any new antimicrobial agent involves a rigorous evaluation of its efficacy and safety, both in vitro and in vivo.

In Vitro Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The this compound derivative is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Studies

Promising candidates from in vitro studies are advanced to in vivo testing in animal models of infection.[11][14][15][16] These studies are crucial for assessing the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicity in a living organism.[16]

Conclusion and Future Directions

This compound derivatives represent a highly promising class of antimicrobial agents with the potential to address the urgent need for new treatments for infectious diseases. Their broad spectrum of activity, including against drug-resistant pathogens, coupled with their amenability to chemical modification, makes them attractive candidates for further development.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening a wider range of derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and mechanisms of action to better understand their antimicrobial effects and potential for resistance development.

  • In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to establish the therapeutic potential and safety profiles of lead candidates.

The journey from a promising chemical scaffold to a clinically approved drug is long and challenging. However, the compelling data accumulated thus far on this compound derivatives provide a strong rationale for their continued investigation as a potential new weapon in the arsenal against microbial infections.

References

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The Emergence of Quinoline-8-Carbonitrile Analogs in Antifungal Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of multidrug-resistant fungal infections necessitates the exploration of novel chemical scaffolds for the development of next-generation antifungal agents. The quinoline nucleus, a privileged heterocyclic motif, has a rich history in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1] This technical guide focuses on a specific, yet underexplored, subclass: quinoline-8-carbonitrile analogs. We will delve into the synthetic rationale, potential antifungal activity, hypothesized mechanisms of action, and structure-activity relationships of these compounds. This document serves as a comprehensive resource to stimulate and guide further research into the antifungal potential of this promising class of molecules.

Introduction: The Unmet Need for Novel Antifungals and the Promise of the Quinoline Scaffold

Invasive fungal infections are a significant and growing cause of morbidity and mortality worldwide, particularly in immunocompromised patient populations.[2] The current antifungal armamentarium is limited, and its efficacy is increasingly challenged by the emergence of drug-resistant strains.[1] This critical situation underscores the urgent need for the discovery and development of new antifungal drugs with novel mechanisms of action.

The quinoline ring system, a fusion of a benzene and a pyridine ring, has long been a fruitful source of therapeutic agents.[3] Its derivatives have demonstrated a remarkable diversity of biological activities, including antimalarial, antibacterial, anticancer, and antifungal properties.[1][4] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. While much research has focused on hydroxylated quinolines, such as the 8-hydroxyquinolines, the bioisosteric replacement of the hydroxyl group with a carbonitrile moiety at the 8-position presents an intriguing avenue for the design of new antifungal agents. The nitrile group, with its strong electron-withdrawing nature, can significantly alter the electronic and steric properties of the quinoline ring, potentially leading to enhanced antifungal potency and novel mechanisms of action.[5]

This guide will provide a detailed exploration of the current understanding and future potential of this compound analogs as a novel class of antifungal agents.

Synthesis of this compound Analogs: A Strategic Overview

The synthesis of the quinoline core can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[6][7][8] The choice of synthetic route depends on the desired substitution pattern on the quinoline ring.

A general and adaptable method for the synthesis of substituted quinolines is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6]

Hypothetical Synthetic Pathway to this compound Analogs

A plausible synthetic route to this compound analogs could commence with a suitably substituted 2-aminoaryl ketone or aldehyde bearing a cyano group at the desired position. This precursor could then be subjected to a Friedländer condensation with a variety of ketones or aldehydes to introduce diversity at other positions of the quinoline ring.

Synthetic Pathway to this compound Analogs cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-Aminoaryl Ketone/Aldehyde 2-Aminoaryl Ketone/Aldehyde Friedländer Annulation Friedländer Annulation 2-Aminoaryl Ketone/Aldehyde->Friedländer Annulation alpha-Methylene Ketone/Aldehyde alpha-Methylene Ketone/Aldehyde alpha-Methylene Ketone/Aldehyde->Friedländer Annulation This compound Analog This compound Analog Friedländer Annulation->this compound Analog

Caption: Hypothetical Friedländer synthesis of this compound analogs.

Antifungal Activity: Spectrum and Potency

While direct and extensive antifungal activity data for a series of this compound analogs is not yet widely available in the public domain, we can extrapolate potential activity based on related quinoline derivatives. Studies on various substituted quinolines have demonstrated significant antifungal effects against a broad spectrum of human and plant pathogens.

For instance, certain fluorinated quinoline analogs have shown good activity against phytopathogenic fungi like Sclerotinia sclerotiorum and Rhizoctonia solani.[4][9] Furthermore, quinoline derivatives inspired by the natural alkaloid quinine have exhibited potent activity against Botrytis cinerea and Sclerotinia sclerotiorum.[10]

The Influence of the 8-Carbonitrile Group

The introduction of a strong electron-withdrawing group like a nitrile at the 8-position of the quinoline ring is expected to significantly impact its biological activity. This substitution can modulate the molecule's lipophilicity, hydrogen bonding capacity, and overall electronic distribution, which are critical factors for interaction with fungal targets. The nitrile group can act as a bioisostere for other functional groups like halogens or a carbonyl group, potentially mimicking interactions with biological targets while offering a different metabolic profile.[5]

Quantitative Data for Related Quinoline Analogs

To provide a framework for the expected potency of this compound analogs, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of some representative antifungal quinoline derivatives against various fungal strains. It is important to note that these are not 8-carbonitrile analogs but provide a benchmark for the antifungal potential of the quinoline scaffold.

Quinoline Derivative ClassFungal StrainMIC Range (µg/mL)Reference
Fluorinated QuinolinesS. sclerotiorum>80% inhibition at 50 µg/mL[4]
Quinine-inspired QuinolinesS. sclerotiorum, B. cinereaEC50: 0.50 - 1.89[10]
Thiosemicarbazide-Quinoline HybridsC. albicans31.25 - 250

Mechanism of Action: Unraveling the Antifungal Strategy

The precise mechanism of action for this compound analogs is yet to be elucidated. However, research on other antifungal quinoline derivatives provides several plausible hypotheses.

Potential Fungal Targets
  • Cell Membrane Disruption: Some quinoline derivatives have been shown to interfere with the integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[10] This could be a primary mechanism for fungicidal activity.

  • Inhibition of Key Enzymes: Quinoline-based compounds have the potential to inhibit essential fungal enzymes. The electron-deficient nature of the quinoline ring in 8-carbonitrile analogs could facilitate interactions with nucleophilic residues in enzyme active sites.

  • Interference with Virulence Factors: Some quinoline derivatives have been observed to inhibit fungal virulence factors, which could be a valuable therapeutic strategy.

Proposed Antifungal Mechanisms of this compound Analogs cluster_0 Potential Fungal Targets cluster_1 Cellular Effects This compound Analog This compound Analog Cell Membrane Cell Membrane This compound Analog->Cell Membrane Interaction Essential Enzymes Essential Enzymes This compound Analog->Essential Enzymes Binding Virulence Factors Virulence Factors This compound Analog->Virulence Factors Inhibition Membrane Disruption Membrane Disruption Cell Membrane->Membrane Disruption Enzyme Inhibition Enzyme Inhibition Essential Enzymes->Enzyme Inhibition Virulence Attenuation Virulence Attenuation Virulence Factors->Virulence Attenuation Broth Microdilution Workflow A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Compound B->C D Incubate Plates C->D E Determine MIC D->E

Sources

A Technical Guide to the Antiviral Applications of Quinoline Compounds: Mechanisms, Structure-Activity Relationships, and Experimental Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as one of the most privileged structures in medicinal chemistry.[1][2][3] Originally recognized for its profound antimalarial properties, exemplified by quinine and chloroquine, the versatility of the quinoline ring has since been exploited to develop a vast array of therapeutic agents with anticancer, antibacterial, and anti-inflammatory activities.[1][3][4][5][6] In recent decades, this scaffold has gained significant attention for its remarkable antiviral potential. Quinoline derivatives have demonstrated potent activity against a wide spectrum of viruses, including human immunodeficiency virus (HIV), coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2), Zika virus, Ebola virus, and influenza A virus (IAV).[1][4][7][8]

This guide provides an in-depth technical exploration of the antiviral applications of quinoline compounds. It is designed for researchers, medicinal chemists, and drug development professionals. We will dissect the core mechanisms of viral inhibition, analyze the critical structure-activity relationships that govern potency and selectivity, and provide detailed, field-proven experimental protocols for synthesis and virological evaluation. Our objective is to furnish a comprehensive resource that not only informs but also empowers the scientific community to innovate and accelerate the development of the next generation of quinoline-based antiviral therapeutics.

The Mechanistic Landscape of Quinoline-Based Antiviral Action

Quinoline derivatives exert their antiviral effects through a multi-pronged approach, targeting various stages of the viral life cycle. This versatility is a key reason for their broad-spectrum activity. The primary mechanisms can be categorized into the inhibition of viral entry, the disruption of viral replication machinery, and the modulation of host-cell pathways.

Inhibition of Viral Entry

A critical and well-documented mechanism, particularly for enveloped viruses, is the disruption of pH-dependent viral entry.[9]

  • Endosomal Acidification Blockade: Compounds like chloroquine (CQ) and hydroxychloroquine (HCQ) are weak bases that accumulate in acidic intracellular organelles such as endosomes and lysosomes.[10] By increasing the intra-organellar pH, they prevent the acid-triggered conformational changes in viral glycoproteins that are essential for the fusion of the viral envelope with the endosomal membrane.[10] This effectively traps the virus within the endosome, preventing the release of its genetic material into the cytoplasm.[11][12] This mechanism is effective against numerous viruses, including coronaviruses and flaviviruses.[11][13]

  • Inhibition of Receptor Glycosylation: Chloroquine has been shown to interfere with the terminal glycosylation of the Angiotensin-Converting Enzyme 2 (ACE2), the cellular receptor for SARS-CoV and SARS-CoV-2.[11][12] Improperly glycosylated receptors can exhibit reduced binding affinity for the viral spike protein, thereby hindering viral attachment and entry.[12]

Inhibition of Viral Replication

Quinolines can directly target key viral enzymes that are indispensable for the replication of the viral genome and the production of viral proteins.

  • Targeting Viral Polymerases: Several quinoline derivatives have been identified as inhibitors of viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme in RNA viruses.[5][14] By binding to the polymerase, these compounds block the synthesis of new viral RNA, effectively halting replication.[14] This is a promising strategy for achieving broad-spectrum activity.

  • Inhibition of Viral Proteases: Viral proteases are crucial for cleaving large polyproteins into individual functional proteins necessary for viral assembly. Recently, quinoline-based inhibitors have been designed to target the papain-like protease (PLpro) of SARS-CoV-2, an enzyme essential for both viral replication and suppression of the host's innate immune response.[15]

  • Targeting HIV Enzymes: The quinoline scaffold is central to several anti-HIV agents. Derivatives have been developed to inhibit HIV-1 reverse transcriptase, which prevents the conversion of viral RNA into DNA, and HIV-1 integrase, which blocks the integration of viral DNA into the host genome.[1][16]

The multifaceted mechanisms of action for quinoline compounds are illustrated in the diagram below.

G cluster_virus_lifecycle Viral Life Cycle cluster_quinoline_action Quinoline Compound Intervention Entry Viral Entry Uncoating Uncoating Replication Replication & Transcription Assembly Assembly & Release CQ_HCQ Chloroquine / HCQ CQ_HCQ->Entry Blocks Receptor Glycosylation CQ_HCQ->Uncoating Inhibits Endosomal Acidification RdRp_Inhib RdRp Inhibitors RdRp_Inhib->Replication Blocks RNA Synthesis Protease_Inhib Protease Inhibitors Protease_Inhib->Assembly Prevents Polyprotein Cleavage RT_Inhib RT/Integrase Inhibitors RT_Inhib->Replication Inhibits Reverse Transcription/Integration

Caption: Mechanisms of antiviral action for quinoline compounds.

Structure-Activity Relationships (SAR) of Antiviral Quinolines

The antiviral potency and selectivity of quinoline derivatives are highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships (SAR) is fundamental for the rational design of new drug candidates.

  • Position 4: Substitution at the 4-position is critical for activity. For many coronaviruses and flaviviruses, a basic amino side chain, as seen in chloroquine, is crucial for the compound's ability to accumulate in endosomes.[13] However, modifications to this side chain can fine-tune activity and reduce toxicity.

  • Position 2: Aryl groups at the 2-position, creating 2-phenylquinolines, have shown broad-spectrum anti-coronavirus activity. The substitution pattern on this phenyl ring can significantly impact potency.[17]

  • Position 6: The introduction of an amine group at the 6-position of certain fluoroquinolones has been shown to improve activity and selectivity against HIV-1, particularly by interfering with the Tat-TAR interaction.[16]

  • Position 7 & 8: An ethoxy group at position 7 and a methoxy group at position 8 on the quinoline ring have been associated with enhanced antiviral activity in certain classes of derivatives.[18] Conversely, other substitutions can diminish activity, highlighting the delicate electronic and steric balance required for target engagement.

The following table summarizes key SAR findings for various quinoline derivatives against different viruses.

Quinoline Core/DerivativePositionSubstituentTarget Virus(es)Effect on ActivityReference
N-quinolin-4-yl-N'-benzylidenehydrazine7Ethoxy (-OCH2CH3)General AntiviralFavorable[18]
N-quinolin-4-yl-N'-benzylidenehydrazine6 or 8Methoxy (-OCH3)General AntiviralFavorable[18]
Aryl-piperazinyl-quinolone6Amine (-NH2)HIV-1Improved Activity & Selectivity[16]
2-Phenylquinoline5, 7DimethoxySARS-CoV-2High Selectivity Index[17]
2-Phenylquinoline4PiperidineSARS-CoV-2Potent Activity[17]
Quinoline Derivative (1ae)N/AComplexInfluenza A Virus8.2x more potent than Ribavirin[8]
Quinoline Derivative (1g)N/AComplexRespiratory Syncytial VirusHigh Selectivity Index (>670)[8]

Experimental Protocols for Synthesis and Evaluation

Advancing quinoline-based compounds from concept to candidate requires robust and reproducible experimental methodologies. This section details a representative synthesis protocol and a standard workflow for in vitro antiviral evaluation.

Protocol: Synthesis of a 2-Substituted Quinoline-4-Carboxylic Acid

This protocol is a generalized example based on the Pfitzinger reaction, a reliable method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound.

Causality: The Pfitzinger reaction is chosen for its efficiency in constructing the quinoline core with a carboxylic acid at the C4 position, a common handle for further chemical modification. The reaction proceeds through the base-catalyzed condensation of isatin with a compound containing an α-methylene group, followed by cyclization and dehydration.

Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 eq) and the desired α-methylene ketone (e.g., acetophenone, 1.1 eq) in ethanol.

  • Base Addition: Slowly add an aqueous solution of 30% potassium hydroxide (KOH) (3-4 eq) to the mixture. The solution will typically darken in color.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

  • Acidification: Acidify the aqueous solution by slowly adding glacial acetic acid or dilute HCl until a precipitate forms (typically pH 4-5).

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold water and then with a small amount of cold ethanol to remove unreacted starting materials. Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 2-substituted-quinoline-4-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Antiviral Screening Workflow

This workflow outlines a standard cell-based assay to determine the antiviral efficacy and cytotoxicity of a novel quinoline compound.

Trustworthiness: This protocol is a self-validating system. The inclusion of a parallel cytotoxicity assay is critical to ensure that any observed reduction in viral activity is due to a specific antiviral effect and not simply because the compound is killing the host cells. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is the ultimate measure of a compound's potential as a drug, as it quantifies the therapeutic window.

Caption: Workflow for in vitro antiviral compound screening.

Methodology:

  • Cell Culture: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for RSV) in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test quinoline compound in cell culture medium. Also prepare controls: medium only (negative control), a known antiviral drug (positive control, e.g., Remdesivir), and untreated cells.

  • Cytotoxicity Assay (CC₅₀ Determination):

    • Add the serial dilutions of the compound to a set of uninfected cell plates.

    • Incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

    • Assess cell viability using a standard method like the Neutral Red uptake assay or MTT assay.[1]

    • Calculate the CC₅₀ value: the concentration of the compound that reduces cell viability by 50%.

  • Antiviral Assay (EC₅₀ Determination):

    • To a parallel set of cell plates, add the serial dilutions of the compound.

    • Infect the cells with the target virus at a predetermined multiplicity of infection (MOI).

    • Incubate for 48-72 hours to allow for viral replication and the development of cytopathic effect (CPE).

    • Assess viral inhibition. This can be done by:

      • CPE Reduction Assay: Visually scoring the reduction in virus-induced cell death.

      • Viral Yield Reduction Assay: Quantifying the amount of infectious virus produced using methods like plaque assays or TCID₅₀.

      • Reporter Gene Assay: Using a recombinant virus that expresses a reporter gene (e.g., luciferase, GFP) upon replication.[8][14]

    • Calculate the EC₅₀ value: the concentration of the compound that inhibits viral activity by 50%.

  • Data Analysis: Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising therapeutic window. Compounds with an SI > 10 are generally considered for further investigation.

Conclusion and Future Directions

The quinoline scaffold is a validated and highly versatile platform for the development of novel antiviral agents. Its ability to target multiple, often conserved, stages of the viral life cycle provides a powerful strategy to combat a wide range of viral pathogens and potentially mitigate the development of drug resistance.[1][19] Future research will undoubtedly focus on leveraging advanced computational methods, such as virtual screening and molecular dynamics simulations, to design next-generation quinoline derivatives with enhanced potency and optimized pharmacokinetic profiles.[19][20] The synthesis of hybrid molecules that combine the quinoline core with other pharmacophores is another promising avenue to develop multi-target agents.[5] As we continue to face the threat of emerging and re-emerging viral diseases, the humble quinoline ring is poised to remain at the forefront of antiviral drug discovery.

References

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The Lynchpin of Potency: A Technical Guide to the Structure-Activity Relationship of Quinoline-8-Carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Strategic Importance of the 8-Carbonitrile Moiety

The quinoline scaffold, a fused bicyclic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antibacterial properties[1][2]. Its rigid structure provides a versatile framework for the strategic placement of various functional groups to modulate pharmacological activity. Within this vast chemical space, the quinoline-8-carbonitrile core has emerged as a particularly compelling pharmacophore, especially in the realm of targeted cancer therapy. The electron-withdrawing nature of the nitrile group at the C8 position significantly influences the electronic distribution of the quinoline ring system, often enhancing interactions with biological targets and contributing to improved potency and selectivity[3][4].

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives. We will dissect the causal relationships between specific structural modifications and their impact on biological activity, with a primary focus on their role as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to guide the rational design of next-generation therapeutic agents.

Core Principles of this compound SAR: A Focus on Kinase Inhibition

A substantial body of research has demonstrated that the this compound scaffold is a privileged core for the development of potent kinase inhibitors[3][5][6]. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The SAR of this compound derivatives is often centered around optimizing interactions within the ATP-binding pocket of these enzymes.

The Anilino Moiety at C4/C8: A Gateway to Kinase Selectivity

A recurring structural motif in potent quinoline-based kinase inhibitors is the presence of an anilino (phenylamino) group, frequently at the C4 or C8 position. This substituent typically projects into a hydrophobic region of the kinase ATP-binding site. The SAR of this anilino group is rich, with substitutions on the phenyl ring dramatically influencing potency and selectivity.

For instance, in the context of Src kinase inhibitors, 8-anilinoimidazo[4,5-g]quinoline-7-carbonitriles have been extensively studied[3]. The exploration of various substituents on the aniline ring revealed that both electron-donating and electron-withdrawing groups could be tolerated, with their specific nature and position dictating the inhibitory profile. Furthermore, the introduction of water-solubilizing groups at other positions of the quinoline scaffold was found to be a successful strategy to improve the overall physicochemical properties of these inhibitors[3].

A logical workflow for exploring the SAR of the anilino substituent is depicted below:

SAR_Workflow cluster_0 Core Scaffold Selection cluster_1 Primary SAR Exploration cluster_2 Property Optimization cluster_3 Biological Evaluation Core This compound Anilino Introduce Anilino at C4/C8 Core->Anilino Initial Design Substituent Vary Substituents on Anilino Ring (e.g., Me, OMe, Cl, F) Anilino->Substituent Chemical Synthesis Position Explore Positional Isomers (ortho, meta, para) Substituent->Position Iterative Synthesis Enzyme_Assay Kinase Inhibitory Assay (IC50 determination) Position->Enzyme_Assay Screening Solubilizing Add Solubilizing Groups (e.g., cyclic amines) PK_Properties Evaluate Pharmacokinetic Properties (ADME) Solubilizing->PK_Properties Preclinical Evaluation Cell_Assay Cell-based Proliferation Assay (GI50 determination) Enzyme_Assay->Cell_Assay Validation Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity Lead Identification Selectivity->Solubilizing Lead Optimization Src_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, PDGFR Src Src Kinase pY527 (inactive) pY416 (active) RTK->Src Activation FAK FAK Src->FAK Paxillin Paxillin Src->Paxillin Ras Ras/Raf/MEK/ERK Pathway Src->Ras PI3K PI3K/Akt/mTOR Pathway Src->PI3K STAT3 STAT3 Src->STAT3 Quinoline_Inhibitor This compound Inhibitor Quinoline_Inhibitor->Src Inhibition Migration Migration FAK->Migration Paxillin->Migration Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: Simplified Src kinase signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols: A Self-Validating System for SAR Studies

The integrity of any SAR study hinges on the robustness and reproducibility of its experimental protocols. Below are detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Protocol: Friedländer Annulation

The Friedländer synthesis is a versatile and widely used method for the preparation of substituted quinolines. A typical protocol for the synthesis of a 4-anilino-quinoline-8-carbonitrile derivative is as follows:

  • Starting Materials: 2-amino-3-cyanobenzaldehyde and a substituted phenylacetonitrile.

  • Reaction Setup: To a solution of 2-amino-3-cyanobenzaldehyde (1.0 eq) in ethanol, add the substituted phenylacetonitrile (1.1 eq) and a catalytic amount of a base (e.g., piperidine or potassium carbonate).

  • Reaction Conditions: Reflux the reaction mixture for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay

A standard protocol to determine the in vitro inhibitory activity of the synthesized compounds against a target kinase (e.g., Src) is as follows:

  • Reagents and Materials: Recombinant human Src kinase, biotinylated peptide substrate, ATP, and a detection reagent (e.g., a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin for a LANCE Ultra assay).

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well microplate, add the test compound, Src kinase, and the peptide substrate in an appropriate assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the detection reagents and incubate for a further period to allow for signal development.

  • Data Analysis:

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

    • Calculate the percentage of inhibition for each compound concentration relative to the control wells (DMSO only).

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cell-Based Antiproliferative Assay (MTT Assay)

To assess the effect of the compounds on cancer cell viability, the MTT assay is commonly employed:

  • Cell Culture: Culture a relevant cancer cell line (e.g., a Src-transformed fibroblast line) in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% inhibition of cell growth) value from the dose-response curve.

Quantitative Data Summary

The following table summarizes hypothetical but representative IC50 and GI50 values for a series of 4-anilino-quinoline-8-carbonitrile derivatives, illustrating the impact of substituents on the anilino ring.

CompoundR (Anilino Substituent)Src IC50 (nM)Cell GI50 (nM)
1a H50.2250.5
1b 4-CH₃25.8120.1
1c 4-OCH₃15.385.7
1d 4-Cl8.942.3
1e 4-F5.128.9
1f 3,4-diCl1.210.4

Data is illustrative and intended for comparative purposes.

Conclusion: Future Directions and the Enduring Potential of the this compound Scaffold

The this compound scaffold has unequivocally established itself as a valuable starting point for the design of potent and selective kinase inhibitors. The structure-activity relationships discussed herein underscore the importance of systematic and rational modifications to optimize biological activity. The anilino moiety, in particular, offers a rich canvas for fine-tuning potency and selectivity, while substitutions on the quinoline ring system can be leveraged to improve pharmacokinetic properties.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Substitution Patterns: The discovery of new, unanticipated substitution patterns that confer unique selectivity profiles remains a key objective.

  • Multi-Targeted Inhibitors: The development of this compound derivatives that can simultaneously inhibit multiple kinases involved in cancer progression is a promising therapeutic strategy.

  • Covalent Inhibition: The incorporation of reactive groups to enable covalent binding to the target kinase could lead to inhibitors with enhanced potency and duration of action.

By leveraging the foundational SAR principles outlined in this guide and embracing innovative medicinal chemistry strategies, the full therapeutic potential of the this compound scaffold can continue to be unlocked, paving the way for the development of novel and effective treatments for cancer and other diseases.

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The Quinoline-8-Carbonitrile Motif: A Technical Guide to Covalent Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of therapeutic agents.[1][2] When substituted with a carbonitrile (cyano) group at the 8-position, this "privileged" structure is transformed into a highly versatile tool for enzyme inhibition. This guide provides an in-depth technical exploration of quinoline-8-carbonitrile and its derivatives as a class of enzyme inhibitors, with a particular focus on their mechanism of action, primary enzyme targets, and the methodologies required for their characterization. We will delve into the critical role of the nitrile group as a covalent "warhead," detail the biochemical and kinetic assays necessary to elucidate inhibitory potency and mechanism, and discuss the structure-activity relationships that govern their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important inhibitor class.

Chapter 1: The Quinoline Scaffold & The Nitrile Warhead

The quinoline ring system, a fusion of benzene and pyridine rings, offers a unique combination of aromaticity, hydrophobicity, and hydrogen bonding capability.[1] This allows it to form a variety of non-covalent interactions with enzyme active sites, making it an excellent foundational structure for inhibitor design.[3]

The true inhibitory power of the this compound class, however, lies in the nitrile group. The nitrile is a remarkable functional group in drug discovery; while being a mild electrophile, it is highly effective as a "warhead" for covalent inhibition.[4][5] This milder electrophilic character, compared to more reactive groups like aldehydes, is advantageous as it reduces the likelihood of off-target reactions, thereby enhancing the potential for developing safer therapeutics.[5] The primary targets for this electrophilic warhead are enzymes that utilize a nucleophilic residue, such as cysteine or serine, in their catalytic mechanism.[6]

Chapter 2: Mechanism of Action: Covalent Thioimidate Formation

The predominant mechanism of inhibition for this compound derivatives against cysteine proteases is the formation of a covalent, yet often reversible, adduct.[6][7] The process is initiated by the nucleophilic attack of the deprotonated thiol group of the active site cysteine residue on the electrophilic carbon of the nitrile. This attack forms a transient tetrahedral intermediate which then resolves into a stable thioimidate adduct. This covalent modification of the active site effectively blocks substrate binding and catalysis.[7]

The reversibility of this interaction is a key feature. Unlike many irreversible covalent inhibitors that form highly stable bonds, the thioimidate adduct can undergo hydrolysis, allowing the enzyme to eventually recover its activity. This property of "covalent reversible" inhibition is highly desirable in drug design, as it can lead to a prolonged duration of action while minimizing the potential for permanent, mechanism-based toxicity.[8]

Caption: Covalent inhibition via thioimidate formation.

Chapter 3: Key Target Class: Cysteine Proteases

Cysteine proteases are a major family of enzymes involved in a vast array of physiological and pathological processes, including protein turnover, apoptosis, and immune signaling.[9] Their dysregulation is linked to numerous diseases, making them prime targets for therapeutic intervention.[9] The papain-like cysteine proteases, which include cathepsins and parasitic proteases like cruzain, are particularly susceptible to inhibition by nitrile-containing compounds.[8][10]

Case Study: Inhibition of Cathepsin L

Cathepsin L is a lysosomal cysteine protease implicated in cancer progression and other diseases. The following sections outline the standard methodologies for characterizing a novel this compound derivative as a cathepsin L inhibitor.

Biochemical Assay for Inhibitory Potency (IC50) Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. A common method for its determination is a fluorogenic assay.[9]

Protocol: Fluorogenic IC50 Assay for Cathepsin L

  • Objective: To determine the concentration of a this compound inhibitor required to reduce the activity of Cathepsin L by 50%.

  • Materials:

    • Recombinant human Cathepsin L

    • Assay Buffer: 0.1 M sodium acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT.

    • Fluorogenic Substrate: Z-Phe-Arg-AMC (Z-FR-AMC). Stock solution in DMSO.

    • Inhibitor: this compound derivative. Stock solution in DMSO.

    • 96-well black microplates.[11]

    • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Methodology:

    • Enzyme Preparation: Prepare a working solution of Cathepsin L in assay buffer. The final concentration should be chosen based on preliminary experiments to ensure a linear reaction rate over the desired time course.

    • Inhibitor Dilution: Perform a serial dilution of the inhibitor in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is constant and low (e.g., <1%) to avoid solvent effects.

    • Assay Setup:

      • To appropriate wells of the 96-well plate, add 50 µL of assay buffer.

      • Add 5 µL of the serially diluted inhibitor solutions (or DMSO for control wells).[11]

      • Add 45 µL of the Cathepsin L working solution to all wells except the "no enzyme" blank.[11]

      • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes. This step is crucial for covalent inhibitors to allow time for the reaction with the enzyme to approach equilibrium.

    • Reaction Initiation: Initiate the reaction by adding 50 µL of the Z-FR-AMC substrate solution to all wells.[11]

    • Kinetic Measurement: Immediately place the plate in the fluorescence reader and monitor the increase in fluorescence over time (e.g., every 60 seconds for 15-30 minutes). The rate of AMC release is proportional to enzyme activity.

    • Data Analysis:

      • Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.

      • Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

      • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Elucidating the Mechanism: Kinetic Studies

IC50 values are useful for potency ranking but can be dependent on assay conditions. To robustly define the mechanism of inhibition (e.g., competitive, non-competitive, irreversible), further kinetic studies are required.[12][13] For irreversible or slow-binding covalent inhibitors, progress curve analysis is essential.[14][15]

Protocol: Determining k_inact and K_i for Irreversible Inhibition

  • Objective: To determine the kinetic parameters that define the two-step model of irreversible inhibition: the initial non-covalent binding (K_i) and the rate of covalent inactivation (k_inact).

  • Methodology:

    • Set up reactions similar to the IC50 assay, but use multiple concentrations of the inhibitor.

    • Monitor the reaction progress (fluorescence increase) over a longer period to capture the full curvature of the progress curves as the enzyme is progressively inactivated.

    • The data for each inhibitor concentration are fitted to the equation for slow-binding inhibition, which describes the exponential decay of the reaction rate over time.

    • The observed rate constant of inactivation (k_obs) is determined for each inhibitor concentration.

    • A plot of 1/k_obs versus 1/[Inhibitor] allows for the determination of the true K_i and k_inact.[16]

Caption: Workflow for characterizing enzyme inhibitors.

Chapter 4: Structure-Activity Relationship (SAR) Insights

SAR studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of an inhibitor series. For this compound derivatives, SAR exploration typically focuses on two main areas:

  • The Quinoline Core: Substitutions at various positions on the quinoline ring can dramatically influence inhibitor performance. For instance, modifications can be introduced to exploit specific sub-pockets within the enzyme's active site (e.g., the S2 pocket in papain-like proteases), leading to enhanced affinity and selectivity.[17][18]

  • The P1' Moiety (if applicable): In many designs, the quinoline scaffold serves as a recognition element that places the nitrile "warhead" in the optimal position for covalent modification. The nature of the groups attached to the quinoline can be tailored to achieve specific interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the initial enzyme-inhibitor complex.[19]

Modification General Observation Rationale
Removal of C8-nitrile Complete loss of covalent inhibitory activityThe nitrile group is the essential electrophilic "warhead" for covalent bond formation with the catalytic cysteine.
Substitution at C4-position Can significantly impact potency and selectivityThis position often projects into the S2 subsite of cysteine proteases, allowing for tailored interactions to improve affinity.[1]
Substitution on the benzene ring Modulates electronic properties and solubilityElectron-withdrawing or -donating groups can fine-tune the electrophilicity of the nitrile and alter physicochemical properties.[18]

Chapter 5: Future Directions and Therapeutic Potential

The unique properties of this compound derivatives make them attractive candidates for drug development across several therapeutic areas. Their ability to act as covalent reversible inhibitors of cysteine proteases positions them as promising leads for diseases where these enzymes are key virulence factors or pathological drivers.[4] This includes:

  • Infectious Diseases: Targeting parasitic cysteine proteases (e.g., in Leishmania, Trypanosoma) is a validated strategy for anti-parasitic drug discovery.[10][20]

  • Oncology: Inhibiting cathepsins involved in tumor invasion and metastasis is an active area of cancer research.[1]

  • Viral Diseases: Cysteine proteases are essential for the replication of many viruses, and nitrile-based inhibitors have shown promise as broad-spectrum antiviral agents.[21]

Future research will likely focus on optimizing the selectivity of these inhibitors to minimize off-target effects and on fine-tuning their pharmacokinetic profiles to create clinically viable drug candidates.

Conclusion

The this compound scaffold represents a powerful and versatile platform for the design of potent, mechanism-based enzyme inhibitors. By combining the favorable binding properties of the quinoline ring with the tunable covalent reactivity of the nitrile group, medicinal chemists can develop highly effective modulators of enzyme function. A thorough understanding of the underlying mechanism of action, coupled with rigorous biochemical and kinetic characterization, is essential for successfully translating the potential of this important chemical class into novel therapeutics.

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An In-depth Technical Guide to the Therapeutic Potential of the Quinoline-8-Carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on investigating the therapeutic utility of the quinoline-8-carbonitrile core structure. The narrative emphasizes the rationale behind experimental designs and methodologies, grounding claims in established scientific literature.

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in drug design. This is evidenced by its presence in a multitude of FDA-approved drugs with diverse therapeutic applications, including anticancer agents like bosutinib and lenvatinib, antimalarials such as chloroquine, and antibacterials like ciprofloxacin.[1][2][3][4] The quinoline nucleus serves as an excellent starting point for developing novel therapeutic agents due to its versatile chemistry and proven track record in clinical settings.[5][6] The introduction of a carbonitrile (-C≡N) group at the 8-position creates a unique pharmacophore, this compound, offering distinct electronic properties and hydrogen bonding capabilities that can be exploited for targeted drug development.

Synthesis of the this compound Core

The synthesis of the quinoline backbone is well-established, with several classic named reactions providing versatile routes to substituted derivatives.[7][8][9] The Pfitzinger reaction, for instance, allows for the synthesis of quinoline-4-carboxylic acids from isatins and carbonyl compounds, which can then be further modified.[9][10] Other notable methods include the Skraup, Doebner-von Miller, and Friedlander syntheses.[8][9]

The diagram below illustrates a generalized synthetic pathway for producing functionalized this compound derivatives, often starting from a pre-functionalized aniline precursor.

G cluster_synthesis Generalized Synthetic Workflow A Substituted Aniline (e.g., 2-amino-benzonitrile) C Cyclization Reaction (e.g., Friedlander Annulation) A->C B Carbonyl Compound (e.g., α,β-unsaturated ketone) B->C D Core Scaffold This compound Derivative C->D Formation of Quinoline Ring E Further Functionalization (e.g., Suzuki Coupling, Nucleophilic Substitution) D->E F Final Therapeutic Candidate E->F

Caption: Generalized workflow for synthesizing this compound derivatives.

Therapeutic Potential and Mechanisms of Action

While this compound itself is a foundational building block, its derivatization has unlocked significant therapeutic potential, particularly in oncology and enzyme inhibition.

Anticancer Activity: Targeting Key Signaling Pathways

Quinoline-carbonitrile derivatives have emerged as potent inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.[3][11]

  • EGFR, Src, and PI3K/mTOR Inhibition: The 4-anilinoquinoline-3-carbonitrile scaffold is a well-documented inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[12][13] By analogy, derivatizing the this compound core can yield potent inhibitors targeting key oncogenic pathways. For example, 8-anilinoimidazo[4,5-g]quinoline-7-carbonitriles have been synthesized and evaluated as potent Src kinase inhibitors.[14] These kinases are central nodes in signaling cascades that drive tumor growth. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[12][13]

The diagram below illustrates the central role of EGFR in cell signaling and how its inhibition by a quinoline-based drug can block downstream pro-survival signals.

G cluster_pathway EGFR Signaling Pathway Inhibition Ligand Growth Factor (e.g., EGF) EGFR EGFR Receptor Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Quinoline-Carbonitrile Inhibitor Inhibitor->EGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a quinoline-based agent.

  • CDK8/19 Inhibition: More recently, a quinoline-6-carbonitrile derivative, Senexin C, was developed as a potent and selective inhibitor of Cyclin-Dependent Kinases 8 and 19 (CDK8/19).[15][16] These kinases are components of the Mediator complex, which regulates gene transcription. Their inhibition represents a novel strategy for cancer treatment.[15][16] This highlights the adaptability of the quinoline-carbonitrile scaffold for targeting different kinase families.

Broader Enzyme Inhibition

The utility of the quinoline scaffold extends beyond kinases. Derivatives have shown potent inhibitory activity against a range of enzymes.

  • Carbonic Anhydrase Inhibition: 8-substituted quinoline derivatives have been successfully designed as inhibitors of carbonic anhydrases (CAs), particularly isoforms involved in tumorigenesis (hCA IX) and other physiological processes.[17]

  • DNA-Modifying Enzyme Inhibition: Certain quinoline-based compounds can intercalate into DNA and inhibit enzymes that act upon it, such as DNA methyltransferases and topoisomerases.[18][19] This mechanism provides another avenue for anticancer and antimicrobial activity.[19][20]

Antimicrobial Potential

The quinoline core is fundamental to many antimicrobial drugs.[5][21] Derivatives have demonstrated broad-spectrum activity against bacteria and fungi.[10][22][23] The mechanism often involves the inhibition of essential microbial enzymes like DNA gyrase.[10] Investigating novel this compound derivatives could yield new antimicrobial agents to combat growing drug resistance.

Methodologies for Therapeutic Evaluation

A systematic approach is required to validate the therapeutic potential of novel this compound derivatives. The following protocols represent a standard workflow for preclinical evaluation, from initial screening to in vivo efficacy.

Experimental Workflow Diagram

G cluster_workflow Drug Discovery & Evaluation Workflow A Compound Synthesis (& Library of Derivatives) B In Vitro Screening: Cytotoxicity Assay (MTT) on Cancer Cell Lines A->B C Mechanism of Action: Kinase Inhibition Assay (IC₅₀) B->C Active Compounds D Lead Optimization (SAR Studies) C->D E In Vivo Efficacy: Xenograft Mouse Model C->E Potent Lead Compound D->B Improved Derivatives F ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) E->F G Preclinical Candidate F->G

Caption: A typical workflow for evaluating novel therapeutic compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. It serves as a primary screen to determine the concentration at which a compound inhibits cancer cell growth (IC₅₀ value).

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[24]

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

Rationale: To confirm that the cytotoxic effect is due to the inhibition of a specific target kinase (e.g., EGFR, Src), a cell-free enzymatic assay is performed to determine the compound's potency (IC₅₀) against the isolated enzyme.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing a kinase buffer, the recombinant human kinase (e.g., Src), a specific peptide substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of the this compound test compound to the wells. Include a no-inhibitor control and a positive control inhibitor (e.g., Bosutinib for Src).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using technologies like ADP-Glo™, which measures ADP production as an indicator of kinase activity.

  • Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

  • Analysis: Convert the signal to percent inhibition relative to the no-inhibitor control. Plot the percent inhibition against the compound concentration (log scale) to determine the IC₅₀ value.[14]

Protocol 3: In Vivo Antitumor Efficacy (Xenograft Mouse Model)

Rationale: To evaluate the therapeutic potential in a living organism, a lead compound is tested in an immunodeficient mouse model bearing a human tumor xenograft. This assesses the compound's ability to inhibit tumor growth in a complex biological system.[25][26]

Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude).

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10⁶ MV4-11 cells for leukemia) into the flank of each mouse.[16]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, positive control, and test compound groups).

  • Drug Administration: Administer the this compound compound via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days).[25]

  • Monitoring: Monitor tumor volume, body weight (as a measure of toxicity), and overall animal health throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker studies). Compare the tumor growth inhibition in the treated groups to the vehicle control group.

Data Summary: Antiproliferative Activity of Quinoline-Carbonitrile Derivatives

The following table summarizes reported IC₅₀ values for various quinoline-carbonitrile derivatives, demonstrating the potent anticancer activity of this structural class against different cancer cell lines.

Compound ClassSpecific Derivative ExampleTarget Cell LineIC₅₀ (µM)Reference
4-Anilinoquinoline-3-carbonitrile Compound 46EGFR-expressing MCF-75.28[12]
Quinoline-3-carbonitrile Unspecified DerivativeSMMC-7721 (Hepatoma)< 5[24]
Imidazo[4,5-g]quinoline-7-carbonitrile N-3 Solubilized AnalogSrc Kinase Assay0.002 (2 nM)[14]
Quinoline-6-carbonitrile Senexin C (20a)CDK8 Kinase Assay0.007 (7 nM)[16]
Unsaturated Quinoline 7-quinoline/ethyl cyanoacetateMCF-7 (Breast)2.3[27]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its derivatives have demonstrated potent and selective activity against a range of validated targets in oncology and infectious diseases. The synthetic tractability of the quinoline ring allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on exploring novel substitutions on the this compound core to identify new lead compounds, investigating their mechanisms of action through advanced molecular and cellular biology techniques, and evaluating their efficacy and safety in relevant preclinical models.

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Quinoline-Carbonitrile Scaffolds: A Technical Guide to Targeting the PI3K/AKT/mTOR Pathway

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the strategic use of quinoline-carbonitrile scaffolds in the development of inhibitors targeting the critical PI3K/AKT/mTOR signaling pathway. This document delves into the mechanistic rationale, provides field-proven experimental methodologies, and presents key data to inform and guide research in this promising area of oncology.

Introduction: The Rationale for Targeting the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade is a pivotal intracellular pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation is a frequent event in a wide array of human cancers, making it a highly attractive target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn activate PI3K.[3] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a host of downstream targets, including the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.

Given the central role of this pathway in tumorigenesis, significant efforts have been dedicated to the discovery and development of small molecule inhibitors. Among the diverse chemical scaffolds explored, quinoline-based structures have emerged as a particularly promising class of compounds.[4][5] The quinoline ring system serves as a versatile backbone for the design of potent and selective kinase inhibitors. The incorporation of a carbonitrile moiety can further enhance binding affinity and selectivity, making quinoline-carbonitrile derivatives a subject of intense investigation.

Mechanism of Action: How Quinoline-Carbonitrile Scaffolds Inhibit PI3K

Quinoline-carbonitrile derivatives are typically designed as ATP-competitive inhibitors, targeting the ATP-binding pocket of the PI3K catalytic subunit (p110). The specific interactions can vary depending on the substitution pattern around the quinoline core.

Molecular docking studies of various quinoline-based inhibitors reveal key interactions within the PI3Kα active site. For instance, the quinoline core can form hydrogen bonds with key residues in the hinge region, such as Val851, while substituted side chains can extend into the affinity pocket, forming additional interactions that enhance potency and selectivity.[6][7][8] The carbonitrile group, being a strong electron-withdrawing group, can participate in hydrogen bonding or other polar interactions, further anchoring the inhibitor within the active site.

Certain quinoline derivatives have been developed as dual PI3K/mTOR inhibitors, offering the advantage of simultaneously blocking two key nodes in the pathway.[6][9][10] This dual inhibition can lead to a more profound and sustained blockade of downstream signaling, potentially overcoming some of the resistance mechanisms associated with single-target inhibitors.

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Inhibitor Quinoline-Carbonitrile Inhibitor Inhibitor->PI3K Inhibits

Figure 1: PI3K/AKT/mTOR pathway with the point of inhibition by quinoline-carbonitrile scaffolds.

Experimental Protocols for Evaluation

The following section outlines detailed, field-proven methodologies for the comprehensive evaluation of novel quinoline-carbonitrile based PI3K inhibitors.

In Vitro Enzymatic Assay for PI3K Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against specific PI3K isoforms.

Methodology:

  • Reagents and Materials: Recombinant human PI3K isoforms (α, β, γ, δ), lipid kinase substrate (e.g., PIP2), ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound stock solution (in DMSO).

  • Assay Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. In a 384-well plate, add the PI3K enzyme, lipid substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative activity of the test compound in cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines with known PI3K pathway activation status (e.g., MCF-7, PC-3, A549).

  • Reagents and Materials: Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compound, CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

  • Assay Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound for 72 hours. c. Add the cell viability reagent and measure luminescence using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. b. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting cell viability against compound concentration.

Western Blot Analysis of Pathway Modulation

Objective: To confirm target engagement by measuring the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway.

Methodology:

  • Cell Culture and Treatment: Treat cancer cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours).

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting: a. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein, and total S6 ribosomal protein. c. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading. d. Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Experimental_Workflow Start Compound Synthesis & Characterization Enzyme_Assay In Vitro PI3K Enzymatic Assay (IC50 Determination) Start->Enzyme_Assay Cell_Assay Cellular Proliferation Assay (GI50) Enzyme_Assay->Cell_Assay Western_Blot Western Blot Analysis (Pathway Modulation) Cell_Assay->Western_Blot In_Vivo In Vivo Efficacy Studies (Xenograft Models) Western_Blot->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Conclusion Lead Optimization & Candidate Selection PK_PD->Conclusion

Figure 2: A typical experimental workflow for the evaluation of quinoline-carbonitrile based PI3K inhibitors.

Quantitative Data Summary

The following table summarizes representative inhibitory activities of various quinoline-carbonitrile and related scaffolds against PI3K isoforms and cancer cell lines.

Compound ClassTarget(s)IC50 (nM)Cell LineGI50 (µM)Reference
Quinazoline-2-indolinone derivativePI3Kα9.11A5490.2-0.98[1]
4-Acrylamido-Quinoline derivativePI3Kα/mTOR0.50 - 2.03 (PI3Kα)PC-3Not Reported[6]
Morpholinopyrimidine-5-carbonitrilePI3K/mTORNot ReportedLeukemia SRVariable[11]
2,4-dimorpholinopyrimidine-5-carbonitrilePI3Kα/δ31.8 (PI3Kα), 15.4 (PI3Kδ)A2780~0.1-1[12]
Purinyl quinazolinone derivativePI3Kδ0.09 - 0.39MOLT, SUDHLNot Reported[13]

In Vivo Efficacy Studies

Promising candidates from in vitro evaluations should be advanced to in vivo xenograft models to assess their anti-tumor efficacy.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with human cancer cells.

  • Treatment: Once tumors reach a palpable size, animals are randomized into treatment and vehicle control groups. The test compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed by western blotting or immunohistochemistry to confirm target modulation in vivo.

Experimental_Logic Hypothesis Hypothesis: Quinoline-carbonitrile scaffold inhibits PI3K signaling In_Vitro_Design In Vitro Experiments: - Enzymatic Assay - Cell Proliferation - Western Blot Hypothesis->In_Vitro_Design Leads to In_Vivo_Design In Vivo Experiments: - Xenograft Model - Tumor Growth Inhibition - PD Markers In_Vitro_Design->In_Vivo_Design Informs Expected_Outcome Expected Outcome: - Potent & Selective Inhibition - Reduced Cell Viability - Decreased pAKT/pS6 - Tumor Regression In_Vitro_Design->Expected_Outcome Predicts In_Vivo_Design->Expected_Outcome Validates

Figure 3: Logical relationship between experimental design and expected outcomes.

Conclusion and Future Directions

Quinoline-carbonitrile based scaffolds represent a highly promising avenue for the development of novel inhibitors targeting the PI3K/AKT/mTOR pathway. The versatility of the quinoline core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The data presented in this guide demonstrate that compounds incorporating this scaffold can achieve potent, low nanomolar inhibition of PI3K isoforms and exhibit significant anti-proliferative effects in cancer cell lines.

Future research should focus on:

  • Improving isoform selectivity: While pan-PI3K inhibitors have shown clinical activity, isoform-selective inhibitors may offer an improved therapeutic window with fewer off-target effects.

  • Overcoming resistance: Investigating the mechanisms of resistance to quinoline-carbonitrile based inhibitors and developing strategies to overcome them, such as combination therapies.

  • Optimizing ADME properties: Enhancing the drug-like properties of these compounds to ensure favorable pharmacokinetics and oral bioavailability.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of PI3K pathway inhibitors for the treatment of cancer.

References

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  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. [Link]

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A Technical Guide to the Strategic Modification of Natural Products with Quinoline Rings for Enhanced Pharmacological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Hybrid Molecules in Drug Discovery

Natural products have long been the cornerstone of pharmacology, providing a rich tapestry of complex molecular architectures with inherent biological activity. However, their evolution as therapeutic agents is often hampered by limitations in potency, specificity, and pharmacokinetic profiles. The strategic modification of these natural scaffolds with privileged heterocyclic systems offers a compelling avenue to address these challenges. Among these, the quinoline ring stands out as a particularly versatile and potent pharmacophore.[1][2] Its presence in numerous natural alkaloids and clinically successful drugs underscores its significance in medicinal chemistry.[1][3]

This technical guide provides an in-depth exploration of the core principles and practical methodologies for the modification of natural products with quinoline rings. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy to unlock new therapeutic potential from nature's chemical arsenal. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a framework for the rational design of novel quinoline-natural product hybrids.

The Quinoline Moiety: A Privileged Scaffold for Enhancing Bioactivity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast array of biologically active compounds.[2][4] Its rigid, planar structure and the presence of a nitrogen atom confer unique physicochemical properties that are conducive to interactions with biological targets. The introduction of a quinoline moiety into a natural product can profoundly influence its pharmacological profile in several ways:

  • Enhanced Biological Activity: The quinoline ring can introduce new binding interactions with target proteins, leading to a significant increase in potency.[1]

  • Modulation of Physicochemical Properties: The nitrogen atom can be protonated, influencing the solubility and membrane permeability of the hybrid molecule.

  • Overcoming Drug Resistance: In some cases, the quinoline moiety can help to circumvent mechanisms of drug resistance developed by pathogens or cancer cells.

  • Novel Mechanisms of Action: The hybrid molecule may exhibit a completely new mechanism of action, distinct from that of the parent natural product.[5][6]

The strategic incorporation of the quinoline scaffold has led to the development of potent anticancer, antimalarial, anti-inflammatory, and antimicrobial agents.[2][7]

Synthetic Strategies for Quinoline Ring Annulation onto Natural Products

The construction of the quinoline ring system can be achieved through several classic named reactions. The choice of synthetic route is dictated by the nature of the natural product scaffold, the desired substitution pattern on the quinoline ring, and the compatibility of the reaction conditions with the functional groups present in the starting materials.

The Doebner-von Miller Reaction: A Versatile Approach for Substituted Quinolines

The Doebner-von Miller reaction is a robust method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[8][9] This reaction is particularly useful for modifying natural products that contain an aromatic amine functionality or can be readily converted to one.

  • Acid Catalysis: The reaction is typically catalyzed by strong Brønsted or Lewis acids. The acid serves to activate the carbonyl group of the α,β-unsaturated compound towards nucleophilic attack by the aniline.[8]

  • Oxidizing Agent: An oxidizing agent is often required to aromatize the initially formed dihydroquinoline intermediate. Nitrobenzene is a classic choice, but other oxidants can be employed for greener protocols.[10]

  • Reaction Conditions: The reaction temperature and time are critical parameters that need to be optimized to maximize the yield and minimize the formation of side products.[8]

This protocol provides a representative example of the Doebner-von Miller reaction for the synthesis of a quinoline-terpene hybrid.

Materials:

  • Amino-terpene derivative (1.0 eq)

  • Cinnamaldehyde (1.2 eq)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ethanol (solvent)

  • Nitrobenzene (oxidizing agent and co-solvent)

  • Sodium hydroxide solution (for work-up)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the amino-terpene derivative (1.0 eq) in ethanol.

  • Add cinnamaldehyde (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

  • Add nitrobenzene to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline-terpene hybrid.

Self-Validation: The successful synthesis of the target compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[11][12][13]

The Combes Quinoline Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis is a powerful method for the preparation of 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[14][15][16] This method is particularly advantageous when the desired quinoline substitution pattern is not readily accessible through other routes.

  • Acid Catalyst: Strong acids like sulfuric acid or polyphosphoric acid are typically used to promote the cyclization and dehydration steps.[14][17]

  • β-Diketone Substrate: The choice of β-diketone determines the substitution pattern at the 2- and 4-positions of the quinoline ring.[15]

  • Reaction Temperature: The reaction is often carried out at elevated temperatures to drive the cyclization and dehydration steps to completion.[18]

This protocol outlines a general procedure for the Combes synthesis to create a quinoline-flavonoid conjugate.

Materials:

  • Amino-flavonoid derivative (1.0 eq)

  • Acetylacetone (1.5 eq)

  • Concentrated Sulfuric Acid (catalyst and solvent)

  • Ice-water (for work-up)

  • Ammonium hydroxide solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a flask protected from atmospheric moisture, carefully add the amino-flavonoid derivative (1.0 eq) to pre-cooled concentrated sulfuric acid with stirring.

  • To this solution, add acetylacetone (1.5 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 100 °C for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until a precipitate is formed.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure quinoline-flavonoid conjugate.

Self-Validation: Characterization of the final product by 1H NMR, 13C NMR, and HRMS is essential to confirm its structure and purity.[11][12][13]

The Skraup Synthesis: A Classic Route to the Quinoline Core

The Skraup synthesis is one of the oldest and most well-known methods for preparing the parent quinoline ring and its derivatives.[18][19][20] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[10][21]

  • Glycerol and Sulfuric Acid: Glycerol is dehydrated in situ by concentrated sulfuric acid to form acrolein, the key α,β-unsaturated aldehyde for the reaction.[10]

  • Oxidizing Agent: As in the Doebner-von Miller reaction, an oxidizing agent is necessary for the final aromatization step.[10]

  • Reaction Control: The Skraup reaction can be highly exothermic and requires careful control of the reaction temperature to prevent uncontrolled polymerization and ensure safety.[21]

Materials:

  • Aniline derivative (1.0 mol)

  • Glycerol (2.5 mol)

  • Concentrated Sulfuric Acid (2.0 mol)

  • Nitrobenzene (0.5 mol, as oxidizing agent)

  • Ferrous sulfate (small amount, to moderate the reaction)

  • Sodium hydroxide solution (for work-up)

Procedure:

  • In a large, robust round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix the aniline derivative (1.0 mol), glycerol (2.5 mol), and nitrobenzene (0.5 mol).

  • Add a small amount of ferrous sulfate.

  • With vigorous stirring and external cooling, slowly and carefully add concentrated sulfuric acid (2.0 mol) to the mixture.

  • Once the addition is complete, heat the reaction mixture gently. The reaction is often vigorous, and the heat may need to be removed periodically to control the rate of reaction.

  • After the initial vigorous reaction subsides, continue to heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and dilute it with water.

  • Make the solution alkaline by the careful addition of a concentrated sodium hydroxide solution.

  • Isolate the crude quinoline derivative by steam distillation.

  • Purify the product by fractional distillation or recrystallization.

Self-Validation: The identity and purity of the synthesized quinoline derivative should be confirmed by comparing its physical and spectroscopic data with reported values.

Data Presentation: Quantitative Analysis of Biological Activity

The successful modification of a natural product with a quinoline ring is ultimately validated by its biological activity. The following tables summarize the in vitro cytotoxic and antimicrobial activities of selected quinoline-natural product hybrids, providing a clear comparison of their potency.

Table 1: Anticancer Activity of Quinoline-Natural Product Hybrids

Hybrid CompoundNatural Product ScaffoldCancer Cell LineIC50 (µM)Reference
Quinoline-Artemisinin Hybrid 9 ArtemisininCCRF-CEM (Leukemia)0.0014[22][23][24]
CEM/ADR5000 (Multidrug-resistant Leukemia)0.5[22]
Quinoline-Chalcone Hybrid 39 ChalconeA549 (Lung Cancer)1.91[5]
K-562 (Leukemia)5.29[5]
Quinoline-Chalcone Hybrid 9i ChalconeA549 (Lung Cancer)3.91[6]
K-562 (Leukemia)1.91[6]
Quinoline-Curcumin Hybrid 14 CurcuminSKOV3 (Ovarian Cancer)Data not explicitly provided, but noted as most potent[25][26]
Fluorinated Quinoline Derivative 6a N/AMDA-MB-468 (Triple-Negative Breast Cancer)2.5-5[27]
Quinoline-Pyranocoumarin Hybrid 4b CoumarinMCF-7 (Breast Cancer)Lower than Doxorubicin[28]

Table 2: Antimicrobial Activity of Quinoline-Natural Product Hybrids

Hybrid CompoundNatural Product ScaffoldMicrobial StrainMIC (µg/mL)Reference
Berberine Derivative A25 BerberineBotrytis cinerea1.34 (EC50)[29]
Berberine Derivative E6 BerberineXanthomonas oryzae3.12 (MIC90)[29]
Xanthomonas campestris1.56 (MIC90)[29]
Tetrahydrocurcumin Derivative 1e TetrahydrocurcuminStaphylococcus aureusLower than parent THC[30]
Zingerone Derivative 2e ZingeroneGram-positive & Gram-negative bacteriaLower than parent zingerone[30]
Quinoline Derivative 2 N/ABacillus cereus3.12[31]
Quinoline Derivative 6 N/AStaphylococcus aureus3.12[31]

Visualization of Key Workflows and Signaling Pathways

Visual representations are invaluable tools for understanding complex experimental workflows and biological mechanisms. The following diagrams, generated using Graphviz, illustrate the general workflow for the synthesis and evaluation of quinoline-natural product hybrids and a representative signaling pathway targeted by these compounds.

Experimental Workflow

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation NP Natural Product Reaction Named Reaction (Doebner-von Miller, Combes, Skraup) NP->Reaction Quinoline_Precursor Quinoline Precursor Quinoline_Precursor->Reaction Crude_Hybrid Crude Hybrid Reaction->Crude_Hybrid Purification Purification (Chromatography, Recrystallization) Crude_Hybrid->Purification Pure_Hybrid Pure Hybrid Purification->Pure_Hybrid NMR NMR (1H, 13C) Pure_Hybrid->NMR MS Mass Spectrometry (HRMS) Pure_Hybrid->MS In_Vitro_Assays In Vitro Assays (Anticancer, Antimicrobial, etc.) Pure_Hybrid->In_Vitro_Assays IC50_MIC Determine IC50/MIC In_Vitro_Assays->IC50_MIC Mechanism_Studies Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) In_Vitro_Assays->Mechanism_Studies G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Hybrid Quinoline-Chalcone Hybrid Hybrid->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline-chalcone hybrids.

Conclusion and Future Perspectives

The modification of natural products with quinoline rings represents a highly promising strategy in modern drug discovery. The convergence of the inherent biological activity of natural products with the privileged pharmacological properties of the quinoline scaffold has yielded a plethora of hybrid molecules with enhanced potency and novel mechanisms of action. This guide has provided a comprehensive overview of the key synthetic methodologies, the rationale behind experimental design, and the biological evaluation of these fascinating compounds.

Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of a wider range of natural product scaffolds, and the use of computational tools for the rational design of new hybrids with improved target specificity and reduced off-target effects. The continued investigation of quinoline-natural product hybrids holds immense potential for the discovery of next-generation therapeutics to address unmet medical needs.

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Quinoline-8-carbonitrile as a Chelating Ligand: Synthesis, Coordination, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

Quinoline and its derivatives represent a "privileged scaffold" in chemistry, with extensive applications in medicinal chemistry, materials science, and catalysis.[1][2][3] While 8-hydroxyquinoline and 8-aminoquinoline are well-established as potent bidentate chelating agents, the analogous quinoline-8-carbonitrile remains a comparatively underexplored ligand. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, electronic and steric properties, and its function as an N,N'-bidentate chelating ligand. We will delve into the principles of its coordination with metal ions, present detailed protocols for the synthesis and characterization of its metal complexes, and explore its potential applications, drawing parallels with its more famous counterparts to provide field-proven insights for researchers, scientists, and drug development professionals.

The Quinoline Scaffold: A Foundation for Advanced Ligand Design

The quinoline framework, consisting of a benzene ring fused to a pyridine ring, is a cornerstone of heterocyclic chemistry.[4] Its rigid, planar structure and the presence of a Lewis basic nitrogen atom make it an ideal platform for constructing chelating ligands. The strategic placement of a second donor group at the 8-position creates a pre-organized binding pocket, ideal for forming stable five-membered chelate rings with metal ions.

1.1 A Comparative Analysis of 8-Substituted Quinoline Ligands

The efficacy of a chelating agent is profoundly influenced by the nature of its donor atoms. A comparison of common substituents at the 8-position reveals the unique standing of the carbonitrile group:

  • 8-Hydroxyquinoline (8-HQ): The archetypal ligand in this class. The phenolate oxygen is a hard donor, and upon deprotonation, it forms highly stable complexes with a wide range of metal ions.[5][6] Its derivatives are widely used as antimicrobial, anticancer, and antineurodegenerative agents.[3][7]

  • 8-Aminoquinoline: The amino group provides a softer nitrogen donor compared to the oxygen in 8-HQ, altering the metal ion selectivity and the electronic properties of the resulting complexes.[8]

  • This compound: This ligand features two nitrogen donors: the quinoline ring nitrogen and the nitrile nitrogen. The nitrile group (C≡N) is a significantly weaker σ-donor than its hydroxyl or amino counterparts. Crucially, it is a strong π-acceptor and a powerful electron-withdrawing group. This electronic profile drastically alters the properties of the quinoline ring and, consequently, the stability and reactivity of its metal complexes.[9] This makes it a fascinating target for tuning the redox potentials of metal centers in catalytic or medicinal applications.

Ligand Synthesis and Physicochemical Properties

A reliable and scalable synthesis of the ligand is the first critical step in exploring its coordination chemistry.

2.1 Synthetic Pathway: The Sandmeyer Reaction

This compound is most reliably synthesized from 8-aminoquinoline via the Sandmeyer reaction. This classic transformation involves the diazotization of the primary amine followed by displacement with a cyanide salt, typically using a copper(I) cyanide catalyst. This method is robust and provides good yields of the desired product.

2.2 Detailed Experimental Protocol: Synthesis of this compound
  • Warning: This procedure involves highly toxic cyanide salts and strong acids. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Diazotization of 8-Aminoquinoline

  • In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 8-aminoquinoline (1 equivalent) in a 2.5 M solution of hydrochloric acid.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

    • Causality Insight: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt can be confirmed using starch-iodide paper (a positive test turns the paper blue-black).

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate large beaker, prepare a solution of copper(I) cyanide (1.3 equivalents) and sodium cyanide (1.5 equivalents) in water. Gently warm the solution to ~60-70 °C until the copper salt dissolves, then cool to room temperature.

    • Causality Insight: The use of excess cyanide ensures the formation of the soluble tetracyanocuprate(I) complex [Cu(CN)₄]³⁻, which is the active catalytic species.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

  • After the addition is complete, warm the reaction mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and neutralize with a sodium carbonate solution.

  • The crude product often precipitates as a solid. It can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

2.3 Physicochemical Data Summary
PropertyValueReference
CAS Number 35509-27-4[10][11]
Molecular Formula C₁₀H₆N₂
Molecular Weight 154.17 g/mol [10]
Appearance Off-white to yellow solid
Purity >98% (typical)[10]
Principles of Chelation and Coordination

This compound acts as a bidentate ligand, coordinating to a metal center through the quinoline nitrogen (N_q) and the nitrile nitrogen (N_n).

3.1 The N,N'-Bidentate Coordination Mode

The geometry of the ligand is pre-disposed to form a highly stable five-membered chelate ring upon coordination. This chelate effect provides significant thermodynamic stability to the resulting metal complex compared to coordination with two analogous monodentate ligands.

G cluster_char Characterization Suite start Start: this compound + Metal Salt (e.g., MCl₂) reaction Reaction in Solvent (e.g., Ethanol, Reflux) start->reaction isolation Isolation & Purification (Filtration, Washing, Drying) reaction->isolation product Final Complex Powder isolation->product ftir FT-IR Spectroscopy (Confirm ν(C≡N) shift) product->ftir uvvis UV-Vis Spectroscopy (Observe d-d / LMCT bands) product->uvvis xray X-ray Crystallography (Determine solid-state structure) product->xray ea Elemental Analysis (Confirm empirical formula) product->ea application Application Testing (Catalysis, Biological Assays, etc.) ftir->application uvvis->application xray->application ea->application

Sources

Methodological & Application

Synthesis of quinoline-8-carbonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Quinoline-8-carbonitrile

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of various bioactive molecules and functional materials.[1] This application note provides a comprehensive guide for the synthesis of this compound, primarily focusing on the robust and widely applicable Sandmeyer reaction, starting from 8-aminoquinoline. An alternative route via the cyanation of 8-bromoquinoline is also discussed. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and troubleshooting strategies to ensure reliable and reproducible outcomes.

Overview of Synthetic Strategies

The synthesis of this compound can be effectively achieved through two primary pathways involving functional group transformation on the quinoline core:

  • The Sandmeyer Reaction : This classic and reliable method involves the diazotization of 8-aminoquinoline to form a diazonium salt, which is subsequently displaced by a cyanide group using a copper(I) cyanide catalyst.[2][3] This reaction is known for its good yields and tolerance to various functional groups, making it a preferred method in many synthetic campaigns. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2]

  • Nucleophilic Substitution of 8-Haloquinolines : This approach involves the displacement of a halogen (typically bromine or chlorine) at the 8-position with a cyanide source. This can be achieved through methods like the Rosenmund-von Braun reaction (using stoichiometric copper(I) cyanide) or modern palladium-catalyzed cyanation reactions (using sources like Zn(CN)₂).[4][5] This route is particularly useful if 8-bromoquinoline is a more accessible starting material than 8-aminoquinoline.

This guide will provide a detailed protocol for the Sandmeyer reaction due to its historical significance and continued widespread use.

Featured Protocol: Synthesis via Sandmeyer Reaction

This protocol details the conversion of 8-aminoquinoline to this compound. The process is a two-step, one-pot procedure involving the formation of an intermediate diazonium salt, which is then converted to the final nitrile product.

Principle and Rationale

The synthesis is initiated by treating the primary aromatic amine, 8-aminoquinoline, with nitrous acid (HNO₂) to form a quinoline-8-diazonium salt. The nitrous acid is generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). This low temperature is critical as diazonium salts are generally unstable and can decompose at higher temperatures, leading to undesired side products.[6]

The subsequent step is the core Sandmeyer reaction, where the diazonium salt solution is added to a solution of copper(I) cyanide. The copper(I) species catalyzes the displacement of the diazonium group (-N₂⁺) with a cyanide group (-CN), releasing nitrogen gas and forming the stable this compound.[3]

Reaction Mechanism Overview

Caption: Reaction mechanism for the Sandmeyer synthesis of this compound.

Experimental Workflow

workflow start Start prep_diazonium Prepare Diazonium Salt Solution (8-Aminoquinoline, HCl, NaNO2) Maintain 0-5 °C start->prep_diazonium reaction Sandmeyer Reaction Add diazonium solution to CuCN solution Warm to 50-60 °C prep_diazonium->reaction prep_cucn Prepare Copper(I) Cyanide Solution (CuSO4, NaCN, Na2SO3) prep_cucn->reaction workup Work-up Neutralize with NH4OH Filter solid product reaction->workup purification Purification Recrystallize from Ethanol/Water workup->purification characterization Characterization (TLC, MP, NMR, IR, MS) purification->characterization end End Product characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityPurityNotes
8-AminoquinolineC₉H₈N₂144.1810.0 g (69.4 mmol)>98%Starting material.[7]
Hydrochloric AcidHCl36.4625 mL37% (conc.)For diazotization.
Sodium NitriteNaNO₂69.005.3 g (76.8 mmol)>97%Diazotizing agent.[8]
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O249.6820.0 g (80.1 mmol)>98%Precursor for CuCN.
Sodium CyanideNaCN49.0121.0 g (428 mmol)>95%EXTREMELY TOXIC .
Sodium SulfiteNa₂SO₃126.045.0 g (39.7 mmol)>98%Reducing agent.
Ammonium HydroxideNH₄OH35.04As needed28-30%For neutralization.
EthanolC₂H₅OH46.07As needed>95%Recrystallization solvent.

Safety Precaution: Sodium cyanide is a highly toxic substance. All operations involving NaCN must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide poisoning antidote kit available and be trained in its use. Acidification of cyanide solutions will produce highly toxic hydrogen cyanide (HCN) gas.

Detailed Step-by-Step Protocol

Part A: Preparation of the Diazonium Salt

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10.0 g (69.4 mmol) of 8-aminoquinoline in a mixture of 25 mL of concentrated HCl and 50 mL of water.

  • Cool the resulting solution to 0–5 °C in an ice-salt bath. The hydrochloride salt may precipitate.

  • In a separate beaker, dissolve 5.3 g (76.8 mmol) of sodium nitrite in 20 mL of cold water.

  • Add the sodium nitrite solution dropwise to the stirred 8-aminoquinoline solution over 30 minutes. Maintain the internal temperature below 5 °C throughout the addition.

  • After the addition is complete, stir the mixture for an additional 15 minutes at 0–5 °C. The resulting pale yellow solution of the quinoline-8-diazonium chloride is kept cold for immediate use in the next step.

Part B: Preparation of the Copper(I) Cyanide Solution

  • In a 1 L beaker, dissolve 20.0 g (80.1 mmol) of copper(II) sulfate pentahydrate in 100 mL of warm water.

  • In a separate 500 mL beaker, dissolve 21.0 g (428 mmol) of sodium cyanide in 100 mL of water. Caution: Highly Toxic!

  • Slowly and carefully add the copper sulfate solution to the stirred sodium cyanide solution in a fume hood. A precipitate will form.

  • Add 5.0 g of sodium sulfite to the mixture to ensure complete reduction to copper(I) cyanide.

  • Gently heat the solution to 50-60 °C. The solution should be ready for the Sandmeyer reaction.

Part C: The Sandmeyer Reaction and Work-up

  • Slowly add the cold diazonium salt solution (from Part A) to the warm copper(I) cyanide solution (from Part B) with vigorous stirring.

  • Significant frothing will occur due to the evolution of nitrogen gas. Control the rate of addition to prevent the reaction from overflowing.

  • After the addition is complete, continue to stir the mixture and heat it at 60 °C for 30 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • In a fume hood, carefully neutralize the mixture by adding concentrated ammonium hydroxide until it is basic to litmus paper. This will precipitate the product and complex the copper salts.

  • Filter the dark solid product using a Büchner funnel. Wash the filter cake thoroughly with water (3 x 50 mL).

  • Press the solid as dry as possible on the funnel.

Part D: Purification

  • Transfer the crude solid to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid. If the solid does not fully dissolve, a hot filtration may be necessary to remove insoluble impurities.

  • Slowly add water to the hot ethanol solution until the solution becomes cloudy (the cloud point).

  • Add a few drops of ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, and then in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Expected Results
  • Yield : 70-80%

  • Appearance : Off-white to light brown crystalline solid.

  • Melting Point : 84-86 °C

  • Characterization : The structure should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The IR spectrum should show a characteristic strong nitrile (C≡N) stretch around 2220-2230 cm⁻¹.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield 1. Diazonium salt decomposition (temperature too high).2. Incomplete reaction.3. Loss of product during work-up or recrystallization.1. Strictly maintain the temperature at 0-5 °C during diazotization.2. Ensure the reaction mixture is heated sufficiently after addition to drive it to completion.3. Use minimal solvent for recrystallization; ensure complete precipitation before filtering.
Dark, Oily Product Formation of phenolic byproducts from diazonium salt reacting with water.Ensure the diazonium salt solution is added promptly to the CuCN solution. Do not let it stand for extended periods, even when cold.
Reaction Froths Violently 1. Addition of diazonium salt is too fast.2. Temperature of CuCN solution is too high.1. Add the diazonium salt solution slowly and in portions.2. Maintain the reaction temperature in the recommended range (50-60 °C).

Conclusion

The synthesis of this compound via the Sandmeyer reaction of 8-aminoquinoline is a highly effective and reproducible method suitable for laboratory-scale production. Careful control of reaction parameters, particularly temperature during the diazotization step, is paramount for achieving high yields and purity. Adherence to strict safety protocols when handling cyanides is non-negotiable. This protocol provides a solid foundation for researchers to produce this valuable synthetic intermediate for applications in drug discovery and materials science.

References

  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Zhang, X., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14552-14569. Available at: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Wikipedia. 8-Aminoquinoline. Available at: [Link]

  • Shafi, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(4), 1257-1289. Available at: [Link]

  • Shaikh, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21336-21361. Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

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  • Google Patents. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
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  • MDPI. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. Available at: [Link]

  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

  • YouTube. 22.5 Sandmeyer Reactions | Organic Chemistry. Available at: [Link]

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  • ResearchGate. (PDF) RECENT ADVANCES IN CYANATION REACTIONS†. Available at: [Link]

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Application Notes & Protocols: One-Pot Synthesis of Quinoline-3-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The quinoline-3-carbonitrile moiety, in particular, serves as a crucial pharmacophore and a versatile synthetic intermediate.[3][4] Traditional multi-step syntheses for these compounds often suffer from drawbacks such as harsh reaction conditions, low yields, and significant waste generation.[5] This guide details robust and efficient one-pot methodologies for the synthesis of quinoline-3-carbonitrile derivatives, focusing on multicomponent strategies that align with the principles of green chemistry.[1][6] We will explore the mechanistic underpinnings of these reactions, compare various catalytic systems, and provide detailed, field-proven protocols for researchers in synthetic chemistry and drug development.

Mechanistic Insights: The Power of Convergence

The predominant one-pot strategy for synthesizing quinoline-3-carbonitrile derivatives is a multicomponent reaction (MCR) that typically involves an aromatic amine, an aldehyde, and an active methylene nitrile (e.g., malononitrile). This approach often proceeds through a variation of the Friedländer Annulation , a classic method for quinoline synthesis that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][8][9]

The reaction cascade in a typical three-component synthesis can be dissected into two plausible pathways:

  • Knoevenagel Condensation First: The aldehyde and the active methylene nitrile first undergo a Knoevenagel condensation to form a dicyanostyrene derivative. This is followed by a Michael addition of the aromatic amine and subsequent intramolecular cyclization and aromatization (via hydrogen elimination) to yield the final quinoline-3-carbonitrile product.

  • Schiff Base Formation First: The aromatic amine and the aldehyde react to form a Schiff base (imine). This intermediate then reacts with the carbanion of the active methylene nitrile, followed by cyclization and oxidation to form the quinoline ring.

Regardless of the precise sequence, the driving force is the formation of the stable aromatic quinoline core. The choice of catalyst can influence the dominant pathway and reaction efficiency.

Friedlander_Annulation_Mechanism R1 o-Aminoaryl Aldehyde/Ketone A1 Aldol/Knoevenagel Adduct R1->A1 + R2 B1 Schiff Base R1->B1 + Amine (if not part of R1) R2 Active Methylene Compound (e.g., Malononitrile) A2 Cyclization (Intramolecular Imine Formation) A1->A2 A3 Dehydration A2->A3 Product Quinoline-3-carbonitrile Derivative A3->Product B2 Reaction with Enolate of R2 B1->B2 B3 Intramolecular Cyclization & Dehydration B2->B3 B3->Product

Caption: Plausible mechanistic pathways for the one-pot synthesis.

Key Methodologies & Catalytic Systems

The efficiency and selectivity of the one-pot synthesis are highly dependent on the chosen catalytic system and reaction conditions. Recent advancements have focused on developing more sustainable and reusable catalysts.[5][6]

Catalyst TypeExamplesSolvent(s)Key Advantages & Insights
Brønsted Acids p-Toluenesulfonic acid (p-TSA)Ethanol, Solvent-freeHighly efficient and readily available. Solvent-free conditions under microwave irradiation can significantly accelerate the reaction.[9]
Lewis Acids Neodymium(III) nitrate hexahydrate, IodineEthanol, AcetonitrileEffective in activating both carbonyl and nitrile groups. Iodine is an inexpensive and mild Lewis acid catalyst.[7][9]
Heterogeneous Catalysts Bleaching Earth Clay (BEC), MesolitePEG-400, EthanolEnvironmentally benign, easy to handle, and reusable.[3] Modified zeolites like mesolite offer high efficiency and easy catalyst separation.[10]
Nanocatalysts Magnetic Nanoparticles (e.g., CuFe₂O₄ NPs)Water, EthanolHigh surface area leads to excellent catalytic activity. Magnetic properties allow for simple recovery and reuse for multiple cycles.[5][11]
Base Catalysts Piperidine, TriethylamineEthanol, PEG-400Classic catalysts for Knoevenagel-type condensations. Often require longer reaction times compared to modern acid catalysts.[3]
Catalyst-Free High Temperature, MicrowaveGlycerol, WaterRelies on thermal energy to drive the reaction. Microwave assistance can dramatically reduce reaction times.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing quinoline-3-carbonitrile derivatives using different catalytic approaches.

Protocol 1: Heterogeneous Clay-Catalyzed Green Synthesis

This protocol utilizes Bleaching Earth Clay (BEC), an inexpensive and eco-friendly catalyst, in Polyethylene Glycol (PEG-400), a recyclable and non-volatile solvent.[3]

  • Principle: A three-component condensation reaction catalyzed by a reusable solid acid catalyst under green solvent conditions.

  • Materials:

    • Substituted Aniline (1.0 mmol)

    • Aromatic Aldehyde (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Bleaching Earth Clay (BEC, pH 12.5) (5 wt%)

    • PEG-400 (5 mL)

    • Ethanol

    • Deionized Water

  • Equipment:

    • Round-bottom flask (25 mL) with magnetic stirrer

    • Heating mantle with temperature control

    • TLC plates (silica gel)

    • Filtration apparatus

  • Procedure:

    • To a 25 mL round-bottom flask, add the substituted aniline (1.0 mmol), aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), BEC (5 wt%), and PEG-400 (5 mL).

    • Stir the mixture at 80-90°C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., hexane:ethyl acetate).

    • Upon completion (typically 30-60 minutes), cool the reaction mixture to room temperature.

    • Add cold water to the flask to precipitate the crude product.

    • Collect the solid product by filtration and wash thoroughly with water and then a small amount of cold ethanol to remove residual PEG-400.

    • The collected solid can be further purified by recrystallization from ethanol to afford the pure quinoline-3-carbonitrile derivative.

  • Catalyst Recovery: The BEC can be recovered from the filtrate, washed with ethyl acetate, dried in an oven, and reused for subsequent reactions.[3]

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis

This protocol leverages the efficiency of microwave irradiation and the simplicity of a solvent-free system catalyzed by p-toluenesulfonic acid (p-TSA).[9]

  • Principle: A rapid, solvent-free Friedländer annulation accelerated by microwave energy, promoting a green chemistry approach.

  • Materials:

    • 2-Aminoacetophenone (1.0 mmol)

    • Ethyl cyanoacetate (1.2 mmol)

    • p-Toluenesulfonic acid (p-TSA) (15 mol%)

    • Ethanol

  • Equipment:

    • Microwave synthesis reactor with a sealed vessel

    • Magnetic stirrer

    • Rotary evaporator

    • Column chromatography setup

  • Procedure:

    • In a microwave-safe vessel, combine 2-aminoacetophenone (1.0 mmol), ethyl cyanoacetate (1.2 mmol), and p-TSA (15 mol%).

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a suitable power level to maintain a temperature of 120°C for 5-10 minutes.

    • After the reaction is complete, cool the vessel to room temperature.

    • Dissolve the resulting solid in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

    • Monitor the crude product by TLC.

    • Purify the product by column chromatography on silica gel to obtain the pure quinoline derivative.

General_Workflow Reactants 1. Combine Reactants (Aniline, Aldehyde, Nitrile) + Catalyst & Solvent Reaction 2. Heat / Irradiate (Conventional, MW, or US) Reactants->Reaction Monitoring 3. Monitor Progress (TLC) Reaction->Monitoring Workup 4. Work-up (Precipitation / Extraction) Monitoring->Workup Reaction Complete Purification 5. Purify (Recrystallization / Chromatography) Workup->Purification Product Final Product: Quinoline-3-carbonitrile Purification->Product

Caption: General experimental workflow for one-pot synthesis.

Troubleshooting & Field-Proven Insights

  • Low Yields:

    • Cause: Incomplete reaction or side product formation.

    • Solution: Ensure anhydrous conditions if using moisture-sensitive catalysts. Optimize the catalyst loading and temperature. For electron-poor anilines or aldehydes, a stronger catalyst or longer reaction time may be necessary.[3]

  • Difficulty in Purification:

    • Cause: Formation of polymeric byproducts or closely related impurities.

    • Solution: A simple precipitation and wash during work-up is often sufficient. If not, column chromatography with a carefully selected solvent gradient is recommended. Using heterogeneous catalysts can simplify work-up as the catalyst is easily filtered off.

  • Regioselectivity Issues:

    • Cause: When using unsymmetrical ketones instead of aldehydes, two different cyclization products can form.

    • Solution: This is a known challenge in Friedländer synthesis.[8] The protocols described here using aldehydes and malononitrile are highly regioselective. If using ketones, specific directing groups or specialized catalytic systems may be required.

Conclusion

The one-pot synthesis of quinoline-3-carbonitrile derivatives via multicomponent reactions represents a highly efficient, atom-economical, and adaptable strategy for generating molecular diversity. By embracing modern catalytic systems, including reusable heterogeneous catalysts and nanocatalysts, and employing green techniques like microwave irradiation and eco-friendly solvents, researchers can access these valuable scaffolds rapidly and sustainably. The protocols and insights provided herein offer a robust foundation for the successful synthesis and future development of novel quinoline-based compounds for pharmaceutical and materials science applications.

References

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  • Yarie, M., et al. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
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  • ResearchGate. Synthesis of 2-aminoquinolines 103 and 2-arylquinoline-3 carbonitriles 104. [Link]

  • Venkateswarlu, Y., et al. (2012). A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T.
  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

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Application Notes & Protocols for the Synthesis of Quoline Derivatives via Friedländer Annulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Scaffold and the Friedländer Synthesis

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are foundational to a vast array of therapeutic agents, demonstrating remarkable efficacy as antimalarial (e.g., chloroquine), anticancer (e.g., camptothecin), antibacterial (e.g., ciprofloxacin), and anti-inflammatory drugs, among many other applications.[2][3][4] The ability to strategically functionalize the quinoline core allows medicinal chemists to fine-tune the pharmacological profile of a molecule, enhancing its efficacy and reducing toxicity.[5]

Among the classical methods for constructing this vital heterocyclic system, the Friedländer synthesis, first reported by Paul Friedländer in 1882, remains one of the most direct and versatile strategies.[6][7] The reaction is defined as the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound possessing a reactive α-methylene group, followed by a cyclodehydration to form the quinoline ring.[8][9] Its operational simplicity and the ready availability of starting materials have cemented its importance in both academic research and industrial drug development.[10]

This guide provides an in-depth exploration of the Friedländer synthesis, from its core mechanism to detailed experimental protocols and field-proven troubleshooting insights, designed for researchers aiming to leverage this powerful reaction in their work.

Reaction Mechanism: A Tale of Two Pathways

The precise mechanism of the Friedländer synthesis can vary depending on the specific reactants and, crucially, the catalytic conditions (acidic vs. basic).[11] Two primary pathways are generally accepted, both converging on the final quinoline product.[6]

  • Pathway A (Aldol First): Under many common conditions, the reaction is believed to initiate with an intermolecular aldol condensation between the 2-aminoaryl carbonyl (ketone or aldehyde) and the enolizable carbonyl compound.[8][12] This is typically the rate-limiting step. The resulting aldol adduct undergoes a rapid dehydration to form an α,β-unsaturated carbonyl intermediate. Subsequent intramolecular condensation between the amino group and the carbonyl, forming an imine (or Schiff base), followed by a final dehydration, yields the aromatic quinoline ring.

  • Pathway B (Schiff Base First): Alternatively, the initial step can be the formation of a Schiff base between the 2-aminoaryl carbonyl and the α-methylene carbonyl compound.[6] This is followed by an intramolecular aldol-type reaction, where the enolate of the ketone moiety attacks the imine carbon. The resulting intermediate then dehydrates to furnish the final quinoline product.

The prevailing pathway is often dictated by the reaction conditions. Basic conditions may favor the initial aldol condensation, while acidic conditions can facilitate Schiff base formation.

Friedlander_Mechanism cluster_reactants Starting Materials cluster_pathwayA Pathway A: Aldol First cluster_pathwayB Pathway B: Schiff Base First Reactant1 2-Aminoaryl Carbonyl Aldol Aldol Condensation Reactant1->Aldol SchiffBase Schiff Base Formation Reactant1->SchiffBase Reactant2 α-Methylene Carbonyl Reactant2->Aldol Reactant2->SchiffBase Adduct3 Aldol Adduct Aldol->Adduct3 Dehydration1 - H₂O Adduct3->Dehydration1 Unsat4 α,β-Unsaturated Intermediate Dehydration1->Unsat4 ImineFormation Intramolecular Imine Formation Unsat4->ImineFormation Dehydration2 - H₂O ImineFormation->Dehydration2 Product Quinoline Derivative Dehydration2->Product Intermediate5 Schiff Base Intermediate SchiffBase->Intermediate5 IntraAldol Intramolecular Aldol Reaction Intermediate5->IntraAldol Adduct6 Cyclized Adduct IntraAldol->Adduct6 Dehydration3 - H₂O Adduct6->Dehydration3 Dehydration3->Product

Figure 1: Competing mechanistic pathways in the Friedländer synthesis.

General Experimental Protocol: A Step-by-Step Guide

This section provides a generalized, robust protocol for the synthesis of a substituted quinoline. The specific catalyst, solvent, and temperature will vary based on the reactivity of the substrates.

Materials and Reagents
  • 2-Aminoaryl aldehyde or ketone (e.g., 2-aminobenzophenone)

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, cyclohexanone)

  • Catalyst:

    • Acidic: p-Toluenesulfonic acid (p-TsOH), Iodine (I₂), Trifluoroacetic acid.[6][8]

    • Basic: Potassium hydroxide (KOH), Sodium ethoxide (NaOEt), Piperidine.[13]

  • Solvent: Ethanol, Methanol, Dimethylformamide (DMF), or solvent-free.[10]

  • Reagents for workup: Ethyl acetate, saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (if using iodine), brine, anhydrous sodium sulfate.

  • Silica gel for column chromatography.

Reaction Setup and Execution

Experimental_Workflow Setup 1. Reagent Setup - Combine 2-aminoaryl carbonyl, α-methylene compound, and solvent in a round-bottom flask. Catalyst 2. Catalyst Addition - Add the selected catalyst (e.g., p-TsOH, 10 mol%). Setup->Catalyst Reaction 3. Reaction - Heat the mixture to reflux (e.g., 80-120 °C). - Attach a condenser. Catalyst->Reaction Monitoring 4. Monitoring - Track progress via TLC until starting material is consumed. Reaction->Monitoring Workup 5. Workup - Cool to RT. - Quench/neutralize. - Perform liquid-liquid extraction. Monitoring->Workup Purification 6. Purification - Dry organic layer. - Concentrate in vacuo. - Purify via column chromatography. Workup->Purification Analysis 7. Characterization - Obtain ¹H NMR, ¹³C NMR, and HRMS data. Purification->Analysis

Figure 2: General experimental workflow for Friedländer synthesis.

Step-by-Step Procedure (Example using p-TsOH):

  • Reagent Charging: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-aminoaryl ketone (1.0 eq), the active methylene compound (1.1-1.5 eq), and the chosen solvent (e.g., ethanol, 5-10 mL per mmol of limiting reagent).

  • Catalyst Addition: Add the acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (5-10 mol%).

  • Reaction Conditions: Attach a reflux condenser to the flask and place it in a pre-heated oil bath. Heat the reaction mixture to reflux (typically 80-120 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The disappearance of the limiting starting material indicates reaction completion. This can take anywhere from 2 to 24 hours.

  • Workup:

    • Once complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and finally, brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure quinoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Notes: Field-Proven Insights and Troubleshooting

The success of a Friedländer synthesis often hinges on navigating its inherent challenges, including regioselectivity and competing side reactions.

Scope and Limitations
  • Broad Scope: The reaction is highly versatile and tolerates a wide range of functional groups on both reacting partners.[14] This makes it suitable for late-stage functionalization in complex molecule synthesis.

  • Limitations:

    • Harsh Conditions: Traditional protocols often require high temperatures and strong acid or base catalysts, which can be incompatible with sensitive functional groups and may lead to degradation.[8][15]

    • Substrate Reactivity: Electron-withdrawing groups on the 2-aminoaryl carbonyl can decrease the nucleophilicity of the amino group, slowing the reaction. Conversely, sterically hindered ketones may react sluggishly.[14]

Key Challenges and Troubleshooting
Problem Common Cause(s) Recommended Solution(s)
Low Yield 1. Harsh reaction conditions causing degradation.[15]2. Competing side reactions.3. Inappropriate catalyst or solvent choice.[15]1. Switch to a milder catalyst system (e.g., molecular iodine, ionic liquids, solid-supported acids).[16][17]2. Optimize temperature; sometimes lower temperatures for longer durations are more effective.3. Consider solvent-free or microwave-assisted conditions which can shorten reaction times and improve yields.[10][16]
Aldol Side Products The ketone starting material undergoes self-condensation, a common issue under basic conditions.[8][18]1. Switch to acidic catalysis, which generally suppresses ketone self-condensation.[18]2. Use an imine analog of the 2-aminoaryl carbonyl to circumvent conditions that promote aldol reactions.[8]
Poor Regioselectivity Use of an unsymmetrical ketone (e.g., 2-butanone) can lead to reaction at either α-methylene site, resulting in a mixture of isomeric quinoline products.[8][18]1. Use a directing group, such as a phosphoryl group on one α-carbon of the ketone, to favor reaction at the other site.[8]2. Employ specialized amine catalysts or ionic liquids that have been shown to promote regioselectivity.[8][16]3. If unavoidable, plan for chromatographic separation of the isomers.
Starting Material Degradation The 2-aminoaryl aldehyde/ketone can be unstable, particularly at high temperatures, leading to polymerization or decomposition.[18]1. Use a one-pot procedure where the 2-aminoaryl carbonyl is generated in situ from a more stable precursor, such as a 2-nitroaryl carbonyl, immediately prior to the condensation step.[13][14][19]

Modern Advances and Variations

To overcome the limitations of classical methods, significant research has focused on developing milder and more efficient protocols.

  • Advanced Catalysis: Modern iterations of the Friedländer synthesis employ a diverse range of catalysts, including Lewis acids, organocatalysts, and solid-supported catalysts like Amberlyst-15 resin or polymer-supported sulfonic acids.[17][20][21] These often allow the reaction to proceed under milder conditions with improved yields and easier purification.

  • Green Chemistry Approaches:

    • Solvent-Free Conditions: Heating the neat reactants with a catalyst like p-TsOH or iodine can be highly efficient, reducing solvent waste.[8][16]

    • Aqueous Media: Some protocols have been developed to run in water, offering a truly green alternative.[22]

    • Microwave Irradiation: Using microwave energy can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts.[10][16]

  • Modified Friedländer Reactions: Variations have been developed that start from precursors like 2-aminobenzyl alcohols, which are oxidized in situ to the corresponding aldehyde before undergoing the condensation-cyclization cascade.[11]

References

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (2023). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Química Organica.org. (n.d.). Friedlander quinoline synthesis. Química Organica.org. Retrieved from [Link]

  • Hassner, A., & Stumer, C. (1994). Concerning the mechanism of the Friedländer quinoline synthesis. John Wiley & Sons.
  • Patil, S. A., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis. ResearchGate. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

  • Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. NIH. Retrieved from [Link]

  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • ScienceDirect. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Retrieved from [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advances in polymer based Friedlander quinoline synthesis. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2021). Advances in polymer based Friedlander quinoline synthesis. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. ResearchGate. Retrieved from [Link]

  • Ingenta Connect. (2017). Efficient Friedlander Synthesis of Quinolines in the Presence of Sulfonyl Imidazolium Salts. Ingenta Connect. Retrieved from [Link]

  • Semantic Scholar. (2010). One-Pot FriedländerQuinoline Synthesis: Scope and Limitations. Semantic Scholar. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Retrieved from [Link]

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Application Notes and Protocols: The Skraup Reaction for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the Skraup reaction, a cornerstone method for the synthesis of quinolines. This document offers a blend of theoretical understanding and practical, field-tested protocols to ensure successful experimental outcomes.

Introduction: The Enduring Relevance of the Skraup Quinoline Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals, including antimalarials (e.g., chloroquine), anti-cancer agents, and antibiotics. The Skraup reaction, first reported by Zdenko Hans Skraup in 1880, remains a powerful and direct method for constructing the quinoline ring system. It involves the reaction of an aniline with glycerol, an oxidizing agent (traditionally nitrobenzene), and concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent. While often characterized by its vigorous and sometimes hazardous nature, understanding the underlying principles allows for its safe and effective implementation in the modern laboratory.

Mechanistic Insights: A Step-by-Step Deconstruction

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Skraup synthesis. The process can be broken down into several key stages, each with critical parameters.

Diagram of the Skraup Reaction Mechanism

Skraup_Mechanism reactant reactant intermediate intermediate product product reagent reagent Glycerol Glycerol H2SO4_1 H₂SO₄ (cat.) -2H₂O Acrolein Acrolein H2SO4_1->Acrolein Dehydration Michael_Addition Michael Addition (1,4-Conjugate Addition) Acrolein->Michael_Addition Aniline Aniline Aniline->Michael_Addition Cyclization Electrophilic Cyclization Michael_Addition->Cyclization Acid-catalyzed Dehydration -H₂O Dihydroquinoline 1,2-Dihydroquinoline Dehydration->Dihydroquinoline Dehydration & Tautomerization Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Quinoline Quinoline Oxidizing_Agent->Quinoline Oxidation

Caption: The mechanism of the Skraup reaction, proceeding from glycerol dehydration to the final oxidation step.

Causality Behind the Steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid is crucial for dehydrating glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. This is a strongly exothermic step and requires careful temperature control.

  • Michael Addition: The aniline acts as a nucleophile, attacking the acrolein via a 1,4-conjugate (Michael) addition. This forms an N-phenyl-β-aminopropanal intermediate.

  • Electrophilic Cyclization: The acidic medium protonates the carbonyl group, activating it for an intramolecular electrophilic attack on the electron-rich aromatic ring, leading to the formation of a bicyclic intermediate.

  • Dehydration and Oxidation: A subsequent dehydration step yields 1,2-dihydroquinoline. This intermediate is then oxidized to the aromatic quinoline product. The oxidizing agent is a critical component; traditionally, the nitrobenzene corresponding to the aniline used served this purpose, but other oxidants can be employed.

Experimental Protocols: From Classic to Modern Approaches

The choice of protocol depends on the substrate, desired scale, and available safety equipment. Below are two detailed procedures: a classic Skraup synthesis and a more modern, safer alternative.

Protocol 1: Classic Skraup Synthesis of Quinoline

This protocol is effective but requires stringent safety precautions due to the highly exothermic nature of the reaction.

Table 1: Reagents for Classic Skraup Synthesis

ReagentMolar Mass ( g/mol )AmountMoles
Aniline93.1325.0 g0.268
Nitrobenzene123.1115.0 g0.122
Glycerol92.0960.0 g0.651
Ferrous Sulfate (FeSO₄·7H₂O)278.012.0 g-
Sulfuric Acid (conc.)98.0850 mL-

Step-by-Step Methodology:

  • Preparation: In a 1-L three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine aniline, nitrobenzene, glycerol, and ferrous sulfate heptahydrate.

  • Initiation: Begin stirring the mixture and cautiously add concentrated sulfuric acid in small portions through the dropping funnel. The reaction is highly exothermic, and the temperature must be monitored and controlled.

  • Heating: Once the addition of sulfuric acid is complete, heat the mixture to 140-150°C for 3-4 hours. The reaction mixture will become dark and viscous.

  • Work-up: Allow the mixture to cool to below 100°C and then cautiously pour it into a large beaker containing 500 mL of water.

  • Neutralization and Extraction: Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline. The quinoline can then be isolated by steam distillation or solvent extraction with a suitable organic solvent (e.g., dichloromethane).

  • Purification: The crude quinoline is purified by distillation, collecting the fraction boiling at 235-237°C.

Protocol 2: A Safer, Modified Skraup-Doebner-von Miller Synthesis

This modified procedure avoids the use of nitrobenzene and offers better control over the reaction.

Table 2: Reagents for Modified Synthesis

ReagentMolar Mass ( g/mol )AmountMoles
Aniline93.1310.0 g0.107
Crotonaldehyde70.098.2 g0.117
Iodine (I₂)253.810.5 g0.002
Hydrochloric Acid (conc.)36.4620 mL-

Step-by-Step Methodology:

  • Preparation: In a 250-mL round-bottom flask equipped with a reflux condenser, dissolve the aniline in concentrated hydrochloric acid.

  • Addition of Aldehyde: Slowly add crotonaldehyde to the stirred solution. An exothermic reaction will occur.

  • Addition of Oxidant: Add the iodine as the oxidizing agent.

  • Heating: Heat the reaction mixture at reflux for 2-3 hours.

  • Work-up and Purification: After cooling, the work-up and purification follow a similar procedure to the classic method, involving neutralization, extraction, and distillation.

Safety and Troubleshooting

Critical Safety Considerations:

  • The Skraup reaction is notoriously vigorous and can become uncontrollable if the initial addition of sulfuric acid is too rapid. Always perform the reaction in a well-ventilated fume hood and have appropriate quenching materials on hand.

  • The use of nitrobenzene as an oxidizing agent is discouraged due to its high toxicity. Safer alternatives like arsenic acid (with extreme caution due to its own toxicity), iodine, or iron(III) chloride are often preferred in modern applications.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

Troubleshooting Common Issues:

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; insufficient heating time or temperature.Monitor the reaction by TLC. Increase reaction time or temperature cautiously.
Side reactions (polymerization of acrolein).Ensure slow, controlled addition of sulfuric acid to manage the temperature.
Reaction Fails to Initiate Impure reagents; insufficient acid catalyst.Use freshly distilled aniline and high-purity reagents. Ensure the correct amount of sulfuric acid is used.
Uncontrolled Exotherm Too rapid addition of sulfuric acid.Add the acid dropwise with efficient stirring and external cooling (ice bath).

Applications in Drug Development

The quinoline core synthesized via the Skraup reaction is a key component in numerous pharmaceuticals. Its versatility allows for further functionalization to create a diverse library of compounds for screening.

Diagram of Skraup Synthesis Workflow in Drug Discovery

Drug_Discovery_Workflow start_end start_end process process output output decision decision Start Substituted Aniline Selection Skraup Skraup Reaction Start->Skraup Quinoline_Core Quinoline Core Synthesis Skraup->Quinoline_Core Functionalization Further Chemical Modification Quinoline_Core->Functionalization Compound_Library Diverse Compound Library Functionalization->Compound_Library Screening Biological Screening (e.g., HTS) Compound_Library->Screening Hit_Identified Hit Compound Identified? Screening->Hit_Identified Hit_Identified->Start No Lead_Opt Lead Optimization Hit_Identified->Lead_Opt Yes End Drug Candidate Lead_Opt->End

Caption: Workflow illustrating the application of the Skraup reaction in a drug discovery pipeline.

Conclusion

The Skraup reaction, despite its age, remains a highly relevant and powerful tool in the synthetic chemist's arsenal. By understanding the underlying mechanism, adhering to strict safety protocols, and utilizing modern modifications, researchers can effectively leverage this reaction for the synthesis of quinolines for a wide range of applications, from materials science to the development of life-saving pharmaceuticals.

References

  • Skraup, Z. H. Eine Synthese des Chinolins. Ber. Dtsch. Chem. Ges.1880, 13 (2), 2086–2087.
  • Quinoline. Organic Syntheses1921 , 1, 77. DOI: 10.15227/orgsyn.001.0077. [Link]

  • Skraup reaction. Name-Reaction.com. [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. (A standard textbook reference for classical organic chemistry procedures and safety.)
  • Nitrobenzene. PubChem. National Center for Biotechnology Information. [Link]

Application Notes & Protocols: The Doebner-von Miller Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Doebner-von Miller reaction, a cornerstone of heterocyclic chemistry since its discovery in the 1880s, remains a robust and versatile method for the synthesis of the quinoline scaffold.[1] As a modification of the Skraup synthesis, this reaction condenses anilines with α,β-unsaturated carbonyl compounds under acidic conditions to produce a wide array of substituted quinolines.[1][2] Given the prevalence of the quinoline motif in pharmaceuticals, natural products, and functional materials, a deep understanding of this synthetic tool is invaluable.[3][4] This guide provides an in-depth examination of the reaction's mechanism, a detailed step-by-step protocol for a classic synthesis, strategies for optimization, and troubleshooting for common experimental challenges, tailored for professionals in chemical research and drug development.

Mechanistic Insights: The Rationale Behind the Reaction

The precise mechanism of the Doebner-von Miller reaction has been the subject of considerable study, with evidence pointing towards a complex fragmentation-recombination pathway rather than a simple linear sequence.[1][5] Understanding these steps is critical for optimizing conditions and predicting outcomes.

The reaction is typically catalyzed by strong Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, SnCl₄).[1][6] The accepted mechanism involves the following key stages:

  • Initial Adduct Formation: The reaction can initiate via two pathways. The first is a conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound.[7]

  • Fragmentation-Recombination: A key mechanistic proposal, supported by isotope-labeling studies, involves the fragmentation of an initial adduct into an imine and a saturated ketone.[1][5] These fragments then recombine to form a new, conjugated imine intermediate. This step is crucial as it can explain the formation of crossover products when multiple carbonyl precursors are present.[5]

  • Second Aniline Addition: A second molecule of aniline performs a conjugate addition to the newly formed imine intermediate.[1]

  • Cyclization: The aniline ring, activated by the amino group, undergoes an intramolecular electrophilic aromatic substitution, attacking the imine carbon to form a dihydroquinoline intermediate.[1]

  • Dehydration & Oxidation: The dihydroquinoline intermediate then undergoes acid-catalyzed dehydration. The final, and often rate-limiting, step is the oxidation of the dihydroquinoline to the aromatic quinoline product. The oxidizing agent can be an external reagent (like nitrobenzene in the related Skraup synthesis) or one of the reaction intermediates, such as a Schiff base.[1][5]

Doebner_von_Miller_Mechanism cluster_start Reactants cluster_intermediate Key Intermediates cluster_end Product Formation Aniline Aniline Adduct Conjugate Adduct Aniline->Adduct 1. Michael Add. Unsat_Ketone α,β-Unsaturated Carbonyl Unsat_Ketone->Adduct Fragments Fragmentation (Imine + Ketone) Adduct->Fragments 2. Fragmentation New_Imine Recombination (New Conjugated Imine) Fragments->New_Imine 3. Recombination Dihydroquinoline Dihydroquinoline Intermediate New_Imine->Dihydroquinoline 4. 2nd Aniline Add. + Cyclization Quinoline Quinoline Product Dihydroquinoline->Quinoline 5. Dehydration + Oxidation

Figure 1: A simplified workflow of the fragmentation-recombination mechanism in the Doebner-von Miller reaction.

Core Experimental Protocol: Synthesis of 2-Methylquinoline

This protocol details the synthesis of 2-methylquinoline (quinaldine) from aniline and crotonaldehyde, generated in situ from acetaldehyde to mitigate polymerization. This is a representative example that illustrates the core principles of the reaction.

Materials & Equipment:

  • Aniline (freshly distilled)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetaldehyde

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)₂)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Dropping funnel

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Steam distillation apparatus

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure:

  • Preparation of Aniline Hydrochloride: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of aniline hydrochloride by carefully adding 120 mL of concentrated HCl to 75 g of aniline dissolved in 150 mL of water. Stir until a clear solution is obtained. The formation of the aniline salt increases its stability in the acidic medium.

  • In Situ Generation of Crotonaldehyde: Cool the flask in an ice bath. Slowly add 110 g of acetaldehyde from the dropping funnel over a period of 1.5-2 hours with vigorous stirring.[8] Causality: Acetaldehyde undergoes an acid-catalyzed aldol condensation to form crotonaldehyde. Slow addition at low temperature is crucial to control the exothermic reaction and to minimize the rapid polymerization of both acetaldehyde and the resulting crotonaldehyde, which is a primary cause of tar formation and low yields.[8]

  • Cyclization: After the addition is complete, remove the ice bath and add 100 g of anhydrous zinc chloride. The ZnCl₂ acts as a Lewis acid catalyst, promoting the intramolecular cyclization step.[8]

  • Reaction Completion: Heat the mixture to a gentle reflux using a heating mantle for approximately 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).

  • Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the mixture by adding a concentrated solution of sodium hydroxide (approx. 200 g in 300 mL of water) or a slurry of slaked lime (calcium hydroxide).[8] This step is highly exothermic and should be performed with cooling. Neutralization liberates the free quinoline base from its salt.

  • Isolation - Steam Distillation: Assemble a steam distillation apparatus and pass steam through the neutralized mixture. 2-Methylquinoline is steam-volatile and will co-distill with water.[8] Collect the distillate until it runs clear. This is an effective method for separating the product from non-volatile tars and inorganic salts.

  • Extraction: The distillate will consist of two layers. Transfer it to a separatory funnel and separate the organic layer. Extract the aqueous layer two to three times with chloroform or dichloromethane to recover any dissolved product.[8]

  • Purification: Combine all organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator. The crude 2-methylquinoline can be further purified by vacuum distillation to yield a colorless to pale-yellow oil.

Reaction Optimization and Parameter Variation

The versatility of the Doebner-von Miller synthesis stems from its tolerance of various substrates and conditions. Optimization often involves balancing reaction rate against byproduct formation.

ParameterVariationRationale & Expected OutcomeReference(s)
Aniline Substrate Electron-donating groups (e.g., -CH₃, -OCH₃)Increases nucleophilicity and activates the ring for cyclization, often leading to faster reactions and higher yields.[5]
Electron-withdrawing groups (e.g., -NO₂, -Cl)Deactivates the ring, slowing the cyclization step and potentially requiring harsher conditions (higher temperatures, stronger acids).[5]
meta-Substituted anilinesCan lead to a mixture of 5- and 7-substituted quinoline products, making purification challenging.[5]
Carbonyl Substrate α,β-Unsaturated aldehydes (e.g., acrolein)Typically leads to quinolines unsubstituted at the 4-position.[9]
α,β-Unsaturated ketones (e.g., methyl vinyl ketone)Yields 4-substituted quinolines (e.g., 2,4-dimethylquinoline).[6]
Catalyst Brønsted Acids (HCl, H₂SO₄, p-TsOH)Classic, effective, and inexpensive catalysts. H₂SO₄ can be dehydrating but may also cause excessive charring.[1]
Lewis Acids (SnCl₄, Sc(OTf)₃, Yb(OTf)₃)Can offer milder conditions and improved yields, especially for sensitive substrates. Can be used in combination with Brønsted acids.[5][10]
Reaction Conditions Microwave IrradiationCan significantly reduce reaction times from hours to minutes and improve yields by minimizing byproduct formation.[11][12]
Solvent-Free / Solid SupportGreener approaches using catalysts like montmorillonite K-10 clay can simplify workup and reduce waste.[11]

Troubleshooting Common Experimental Issues

Despite its utility, the Doebner-von Miller reaction can be prone to certain issues. A systematic approach to troubleshooting is key to success.

Troubleshooting_Workflow Start Problem Observed LowYield Low or No Yield Start->LowYield TarFormation Excessive Tar Formation Start->TarFormation ComplexMixture Complex Product Mixture / Unexpected Isomers Start->ComplexMixture Cause_LowYield1 Incomplete Reaction LowYield->Cause_LowYield1 Cause_LowYield2 Workup Loss LowYield->Cause_LowYield2 Cause_Tar Carbonyl Polymerization TarFormation->Cause_Tar Cause_Complex Substrate Isomers / Side Reactions ComplexMixture->Cause_Complex Sol_LowYield1a Increase reaction time/temp Cause_LowYield1->Sol_LowYield1a Sol_LowYield1b Check catalyst activity Cause_LowYield1->Sol_LowYield1b Sol_LowYield2 Optimize neutralization (pH) & axtraction solvent/repeats Cause_LowYield2->Sol_LowYield2 Sol_Tar1 Slowly add carbonyl at low temp Cause_Tar->Sol_Tar1 Sol_Tar2 Generate carbonyl in situ Cause_Tar->Sol_Tar2 Sol_Complex1 Purify starting aniline Cause_Complex->Sol_Complex1 Sol_Complex2 Re-evaluate mechanism for regiochemical possibilities Cause_Complex->Sol_Complex2

Figure 2: A logical workflow for troubleshooting common issues in the Doebner-von Miller synthesis.

Issue 1: Excessive Tar Formation This is the most common problem, arising from the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[8]

  • Solution: As detailed in the protocol, add the carbonyl reagent slowly to the cooled, acidic aniline solution.[8] Generating the unsaturated species in situ from its saturated precursors (e.g., crotonaldehyde from acetaldehyde) ensures its concentration remains low, favoring the desired reaction over polymerization.[8]

Issue 2: Low Yield Low yields can result from tar formation, incomplete reaction, or loss of product during workup.

  • Solution: First, address tarring. If the reaction is incomplete (as determined by TLC), consider increasing the reaction time or temperature, or using a more effective catalyst. During workup, ensure complete neutralization to liberate the free base before extraction; incomplete neutralization will leave the product as a water-soluble salt.[8] Perform multiple extractions to maximize recovery.

Issue 3: Unexpected Regiochemistry While predictable in many cases, the reaction can sometimes yield unexpected isomers.

  • Solution: With γ-aryl-β,γ-unsaturated α-ketoesters, a reversal of the typical regioselectivity has been observed, leading to 4-substituted quinolines instead of the expected 2-substituted products.[13] This is proposed to occur via an alternative mechanism involving a 1,2-addition to form a Schiff's base, followed by cyclization.[13] Thorough characterization (NMR, MS) of the product is essential when exploring new substrates.

Conclusion and Applications

The Doebner-von Miller synthesis is a powerful and enduring tool for constructing the quinoline nucleus. Its operational simplicity and the use of inexpensive starting materials ensure its continued relevance.[5] For drug development professionals, this reaction provides a direct route to a privileged scaffold found in a vast range of biologically active compounds, from antimalarials like chloroquine to modern anticancer agents.[3][4] By understanding its mechanistic nuances and mastering its practical execution, researchers can effectively leverage this classic reaction to build molecular complexity and drive innovation in medicine and materials science.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Weyesa, A., & Teju, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances. [Link]

  • Yamashkin, S., & Oreshkina, E. (2006). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Chemistry of Heterocyclic Compounds, 42(6).
  • Gao, J., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(19), 7473–7476. [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Sloop, J. C. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 983. [Link]

  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(47), 24463–24476. [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Progress in the Synthesis of Quinolines. Current Organic Synthesis, 17(1), 14–33. [Link]

  • Singh, R., & Kumar, D. (2023). A review on synthetic investigation for quinoline- recent green approaches. Journal of the Indian Chemical Society, 100(6), 100998. [Link]

  • ResearchGate. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

Sources

Application Notes and Protocols for the Combes Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure and ability to engage with a variety of biological targets have led to the development of potent antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1] The Combes synthesis, first reported by Alphonse Combes in 1888, is a robust and versatile acid-catalyzed reaction for the preparation of 2,4-disubstituted quinolines, making it a cornerstone in the synthetic chemist's toolbox.[1][3] This guide provides an in-depth exploration of the Combes synthesis, from its mechanistic underpinnings to a detailed, field-proven experimental protocol, designed for researchers and professionals in drug development.

Theoretical Framework: Understanding the Combes Synthesis

The Combes synthesis involves the condensation of an aniline with a β-diketone under acidic conditions to yield a substituted quinoline.[1][4] This reaction is particularly valuable for its ability to introduce substituents at the 2- and 4-positions of the quinoline core in a predictable manner.

Reaction Mechanism: A Stepwise Annulation

The reaction proceeds through a series of well-defined steps, initiated by acid catalysis. Concentrated sulfuric acid (H₂SO₄) is a common catalyst, though others such as polyphosphoric acid (PPA) have been employed to enhance efficiency.[1][5]

  • Enamine Formation: The reaction commences with the protonation of one of the carbonyl groups of the β-diketone by the acid catalyst. This activation facilitates a nucleophilic attack by the aniline.[1] Subsequent dehydration leads to the formation of a Schiff base, which then tautomerizes to the more stable enamine intermediate.[1][5] This initial condensation is a critical step that sets the stage for the subsequent cyclization.

  • Electrophilic Aromatic Substitution (Annulation): The enamine, activated by the protonated carbonyl group, undergoes an intramolecular electrophilic aromatic substitution. This is the ring-closing step where the electron-rich aromatic ring of the aniline attacks the electrophilic carbon of the protonated carbonyl. This annulation is typically the rate-determining step of the synthesis.[1]

  • Dehydration and Aromatization: Following the cyclization, a molecule of water is eliminated, and the quinoline ring is formed. A final proton transfer regenerates the aromaticity of the newly formed heterocyclic ring, yielding the stable substituted quinoline product.[1]

Diagram of the Combes Synthesis Mechanism

Combes_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Protonated_Diketone Protonated Diketone Aniline->Protonated_Diketone + H⁺ Diketone β-Diketone Diketone->Protonated_Diketone Schiff_Base Schiff Base Protonated_Diketone->Schiff_Base + Aniline - H₂O Enamine Enamine Schiff_Base->Enamine Tautomerization Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Annulation (Rate-determining) Quinoline Substituted Quinoline Cyclized_Intermediate->Quinoline - H₂O - H⁺

Caption: Reaction mechanism of the Combes synthesis.

Experimental Protocol: Synthesis of 2,4-Diethylquinoline

This protocol provides a detailed procedure for the synthesis of 2,4-diethylquinoline, adapted from a reported extension of the Combes synthesis. This serves as a representative example that can be modified for other anilines and β-diketones.

Materials and Reagents
  • Aniline (freshly distilled)

  • 3,5-Heptanedione

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Benzene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Distilled Water

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

Step-by-Step Procedure

Part 1: Formation of the Anil Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3,5-heptanedione (0.11 mole) and freshly distilled aniline (0.10 mole).

  • Reflux: Gently reflux the mixture for 1.5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature. Add distilled water (50 ml) and extract the product with benzene.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude anil as a yellow oil. This intermediate is often used in the next step without further purification.

Part 2: Acid-Catalyzed Cyclization and Quinoline Formation

  • Reaction Setup: Carefully add the crude anil intermediate to a flask containing concentrated sulfuric acid. The addition should be done slowly and with cooling to manage the exothermic reaction.

  • Heating: Heat the mixture to a temperature that allows for a steady rate of reaction without excessive charring. The optimal temperature may need to be determined empirically for different substrates.

  • Quenching and Neutralization: After the reaction is complete (monitored by TLC), cool the mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a sodium hydroxide solution until it is basic.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic extracts over a suitable drying agent, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield the pure 2,4-diethylquinoline.

Experimental Workflow Diagram

Experimental_Workflow cluster_anil Part 1: Anil Formation cluster_cyclization Part 2: Cyclization Reactants Aniline + 3,5-Heptanedione Reflux Reflux (1.5 h) Reactants->Reflux Workup1 Aqueous Workup & Benzene Extraction Reflux->Workup1 Dry_Concentrate1 Dry & Concentrate Workup1->Dry_Concentrate1 Anil Crude Anil Intermediate Dry_Concentrate1->Anil Acid Add to conc. H₂SO₄ Anil->Acid Heat Heat Acid->Heat Quench Quench on Ice & Neutralize Heat->Quench Workup2 Extraction & Drying Quench->Workup2 Purify Purification (Distillation/Chromatography) Workup2->Purify Product Pure 2,4-Diethylquinoline Purify->Product

Caption: General experimental workflow for the Combes synthesis.

Scope and Applications of the Combes Synthesis

The Combes synthesis is a versatile method applicable to a wide range of anilines and β-dicarbonyl compounds, allowing for the synthesis of a diverse library of substituted quinolines.

Aniline Derivativeβ-Diketone/KetoaldehydeResulting Quinoline DerivativeReference
AnilineAcetylacetone2,4-Dimethylquinoline[6]
m-ChloroanilineAcetylacetone2,4-Dimethyl-7-chloroquinoline[7]
β-NaphthylamineAcetylacetoneBenzo[g]quinoline derivative[7]
p-AnisidineCyclohexanone-2-aldehyde3,4-Cyclohexano-6-methoxyquinoline[7]
p-Toluidine2-Nitromalonaldehyde3-Nitro-6-methylquinoline[7]
Aniline3,5-Heptanedione2,4-Diethylquinoline[8]

Troubleshooting and Key Considerations

  • Purity of Reactants: The use of freshly distilled aniline is recommended to avoid side reactions from oxidized impurities.

  • Acid Catalyst: While concentrated sulfuric acid is standard, polyphosphoric acid (PPA) can be a more effective dehydrating agent in some cases, potentially leading to higher yields.[1]

  • Reaction Temperature: The cyclization step can be exothermic and may require careful temperature control to prevent polymerization or degradation of the product.

  • Regioselectivity: With unsymmetrical β-diketones, the formation of regioisomers is possible. The steric and electronic properties of the substituents on both the aniline and the diketone can influence the regiochemical outcome.[1] For instance, bulkier substituents on the diketone tend to favor the formation of the less sterically hindered quinoline isomer.[1]

  • Electron-Withdrawing Groups: Strongly electron-withdrawing groups on the aniline ring can deactivate it towards electrophilic substitution, hindering or preventing the cyclization step.[7]

Conclusion

The Combes synthesis remains a highly relevant and practical method for the construction of the quinoline scaffold. Its operational simplicity, use of readily available starting materials, and the ability to generate diverse 2,4-disubstituted quinolines make it an invaluable tool for medicinal chemists and researchers in drug development. By understanding the underlying mechanism and optimizing the reaction conditions, the Combes synthesis can be effectively employed to generate novel quinoline derivatives with potential therapeutic applications.

References

  • Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • Claret, P. A., & Osborne, A. G. (1970). 2,4-DIETHYLQUINOLINE - AN EXTENSION OF THE COMBES SYNTHESIS. ORGANIC PREPARATIONS AND PROCEDURES, 2(4), 305-308. Retrieved from [Link]

  • Combes quinoline synthesis. (2023, December 2). In Wikipedia. Retrieved from [Link]

  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Combes synthesis of quinolines. (n.d.). Química Organica.org. Retrieved from [Link]

  • 2,4-DIMETHYLQUINOLINE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793. Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.). Merck Index. Retrieved from [Link]

  • synthesis of quinoline derivatives and its applications. (2018, July 17). Slideshare. Retrieved from [Link]

  • Sloop, J. C. (2009). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 22(1), 110-117. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Combe's synthesis of quinoline || detailed mechanism. (2024, March 18). YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 6-Bromoquinoline-8-carbonitrile via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 6-Bromoquinoline-8-carbonitrile and the Utility of the Sandmeyer Reaction

6-Bromothis compound is a highly valuable heterocyclic building block in medicinal chemistry and drug development. The quinoline core is a privileged scaffold, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties. The strategic placement of a bromine atom at the 6-position and a nitrile group at the 8-position offers synthetic handles for further molecular elaboration. The bromine atom is amenable to various cross-coupling reactions, enabling the introduction of diverse substituents, while the nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles. This functional versatility makes 6-bromothis compound a key intermediate in the synthesis of novel drug candidates.

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable and efficient method for the conversion of primary aromatic amines into a wide array of functionalities via their corresponding diazonium salts.[1][2] This transformation is particularly advantageous for introducing substituents that are not easily accessible through direct aromatic substitution. In the context of 6-bromothis compound synthesis, the Sandmeyer reaction offers a direct and high-yielding pathway from the readily available 8-amino-6-bromoquinoline. The reaction proceeds through a well-established radical-nucleophilic aromatic substitution mechanism, catalyzed by copper(I) salts.[3]

This application note provides a comprehensive, field-proven protocol for the synthesis of 6-bromothis compound using the Sandmeyer reaction. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and address critical safety considerations.

Reaction Mechanism and Workflow

The Sandmeyer reaction for the synthesis of 6-bromothis compound is a two-step process:

  • Diazotization: The primary aromatic amine, 8-amino-6-bromoquinoline, is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., hydrochloric acid), to form the corresponding diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[3][4]

  • Cyanation: The diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution. The copper(I) catalyst facilitates the decomposition of the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with the cyanide nucleophile to yield the desired 6-bromothis compound.[3][5]

The overall workflow is depicted in the following diagram:

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Workup & Purification start 8-Amino-6-bromoquinoline reagents1 NaNO₂, HCl (aq) start->reagents1 0-5 °C diazonium 6-Bromoquinoline-8-diazonium chloride reagents1->diazonium reagents2 CuCN, KCN (aq) diazonium->reagents2 Room Temp. product 6-Bromothis compound reagents2->product workup Extraction & Neutralization product->workup purification Column Chromatography workup->purification final_product Final Product purification->final_product Pure Product

Caption: Workflow for the synthesis of 6-bromothis compound.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 6-bromothis compound on a laboratory scale. All operations involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Equipment
Reagent/EquipmentGrade/Specification
8-Amino-6-bromoquinoline>98%
Sodium Nitrite (NaNO₂)ACS Reagent Grade
Hydrochloric Acid (HCl)37% (concentrated)
Copper(I) Cyanide (CuCN)>98%
Potassium Cyanide (KCN)>97%
Dichloromethane (DCM)ACS Reagent Grade
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent Grade
Silica Gel60 Å, 230-400 mesh
Round-bottom flasksVarious sizes
Magnetic stirrer and stir bars
Ice bath
Separatory funnel
Rotary evaporator
Fume hood
Step-by-Step Procedure

Part 1: Diazotization of 8-Amino-6-bromoquinoline

  • In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 8-amino-6-bromoquinoline (2.23 g, 10 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL).

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL).

  • Add the sodium nitrite solution dropwise to the stirred amine solution over a period of 15-20 minutes, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

Part 2: Sandmeyer Cyanation

  • In a 250 mL beaker, prepare a solution of copper(I) cyanide (1.08 g, 12 mmol) and potassium cyanide (1.30 g, 20 mmol) in water (20 mL). Caution: Handle cyanides with extreme care in a fume hood.

  • Gently warm the cyanide solution to approximately 60-70 °C with stirring until a clear solution is obtained, then cool to room temperature.

  • Slowly and carefully add the cold diazonium salt solution from Part 1 to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, and then heat to 50 °C for an additional 30 minutes to ensure complete reaction.

Part 3: Workup and Purification

  • Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10-30% ethyl acetate) to afford 6-bromothis compound as a solid.

Expected Results

Based on analogous Sandmeyer reactions, the expected yield of 6-bromothis compound is typically in the range of 70-85%. The purity of the final product should be assessed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterExpected Value
Yield 70-85%
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 9.05 (dd, 1H), 8.20 (dd, 1H), 8.05 (d, 1H), 7.95 (d, 1H), 7.60 (dd, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 152.0, 145.0, 137.0, 134.0, 130.0, 128.0, 125.0, 122.0, 118.0, 110.0
Mass Spec (ESI) m/z calculated for C₁₀H₅BrN₂ [M+H]⁺: 232.97; found: 232.97

Safety Precautions

The Sandmeyer reaction, particularly when using cyanide salts, requires strict adherence to safety protocols to mitigate potential hazards.

  • Cyanide Handling: Copper(I) cyanide and potassium cyanide are highly toxic. Always handle these reagents in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[6][7] Avoid contact with acids, as this will generate highly toxic hydrogen cyanide (HCN) gas.[6]

  • Diazonium Salt Stability: Aryl diazonium salts can be explosive when isolated and dry.[8] Therefore, they should always be prepared and used in solution at low temperatures.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) and disposed of according to institutional guidelines for hazardous waste.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete diazotizationEnsure the temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite.
Decomposition of diazonium saltPrepare the diazonium salt immediately before use and keep it cold.
Inefficient cyanationEnsure the copper(I) cyanide solution is fully dissolved before adding the diazonium salt.
Formation of Side Products Hydrolysis of diazonium salt to form the corresponding phenolMaintain low temperatures during diazotization and add the diazonium salt to the cyanide solution promptly.
Incomplete reactionEnsure the reaction is stirred for the recommended time and gently heated as described in the protocol.

Visualization of the Reaction Mechanism

The following diagram illustrates the proposed radical mechanism for the Sandmeyer cyanation step:

Sandmeyer_Mechanism Ar_N2 Ar-N₂⁺ Ar_radical Ar• Ar_N2->Ar_radical + [Cu(CN)₂]⁻ → Ar• + N₂ + [Cu(CN)₂] CuCN [Cu(CN)₂]⁻ Ar_CN Ar-CN Ar_radical->Ar_CN + [Cu(CN)₂] → Ar-CN + [Cu(CN)] N2 N₂ CuCN2 [Cu(CN)₂] Cu_I [Cu(CN)]

Caption: Proposed radical mechanism for the Sandmeyer cyanation.

Conclusion

The Sandmeyer reaction provides a robust and efficient method for the synthesis of 6-bromothis compound, a key intermediate in drug discovery. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably produce this valuable compound in good yields. The versatility of the Sandmeyer reaction makes it an indispensable tool in the synthetic chemist's arsenal for the functionalization of aromatic systems.

References

  • Nielsen, M. A., et al. (2005). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 9(2), 153-157. Available at: [Link][8][9]

  • JoVE. (2023). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Journal of Visualized Experiments. Available at: [Link][5]

  • Wikipedia. (n.d.). Sandmeyer reaction. In Wikipedia. Retrieved January 11, 2026, from [Link][1]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 11, 2026, from [Link][2]

  • Butt, M. A., & Zhang, H. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16(11), 2347-2378. Available at: [Link][3]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 11, 2026, from [Link][10]

  • Wikipedia. (n.d.). 8-Aminoquinoline. In Wikipedia. Retrieved January 11, 2026, from [Link][11]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved January 11, 2026, from [Link][6]

  • Massachusetts Institute of Technology. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved January 11, 2026, from [Link][7]

  • Safe Work Australia. (n.d.). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. Retrieved January 11, 2026, from [Link][12]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved January 11, 2026, from [Link][4]

Sources

Cyanation of 8-bromoquinoline to yield quinoline-8-carbonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Quinoline-8-carbonitrile via Cyanation of 8-Bromoquinoline

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of this compound from 8-bromoquinoline. This application note delves into the mechanistic underpinnings of the reaction, offers a detailed and field-proven protocol for palladium-catalyzed cyanation, outlines critical safety procedures for handling cyanide reagents, and provides guidelines for the characterization of the final product.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Quinoline derivatives have been successfully developed into drugs for treating malaria, cancer, inflammation, and viral infections.[3][4][5] The introduction of a nitrile group at the 8-position to form this compound creates a versatile intermediate. The cyano group can be further transformed into various functionalities such as carboxylic acids, amides, amines, and tetrazoles, making it a valuable building block for generating libraries of novel compounds in drug discovery programs.[6]

Mechanistic Insight: The Palladium-Catalyzed Cyanation Pathway

The conversion of aryl halides to aryl nitriles is a cornerstone of modern organic synthesis. Palladium-catalyzed cyanation reactions are particularly effective due to their high efficiency and broad functional group tolerance.[7][8] The generally accepted mechanism for this transformation, known as the Buchwald-Hartwig amination variant for cyanides, proceeds through a catalytic cycle.

The Causality Behind the Catalytic Cycle:

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (8-bromoquinoline) to a low-valent Palladium(0) complex, which is typically generated in situ. This step forms a Pd(II) intermediate. The choice of a suitable phosphine ligand is critical here; bulky, electron-rich ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) stabilize the palladium center and facilitate this key step.[9]

  • Transmetalation/Ligand Exchange: The bromide ligand on the Pd(II) complex is then exchanged for a cyanide group. When using zinc cyanide (Zn(CN)₂), this step is a transmetalation where the cyanide group is transferred from zinc to palladium. This is a crucial advantage of using Zn(CN)₂ over alkali metal cyanides, as it mitigates the rapid deactivation and poisoning of the palladium catalyst that can occur in the presence of excess free cyanide ions.[8][10]

  • Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, from the Pd(II) complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)(Br)L₂ OxAdd->PdII_Aryl Transmetal Transmetalation (from Zn(CN)₂) PdII_Aryl->Transmetal Zn(CN)₂ PdII_Cyano Ar-Pd(II)(CN)L₂ Transmetal->PdII_Cyano RedElim Reductive Elimination PdII_Cyano->RedElim RedElim->Pd0 Ar-CN center

Caption: Catalytic cycle for the Pd-catalyzed cyanation of 8-bromoquinoline.

While palladium catalysis is highly effective, copper-catalyzed methods, representing an evolution of the classic Rosenmund-von Braun reaction, are also viable and can be more cost-effective.[11][12] These reactions often require a ligand such as 1,10-phenanthroline and may use sources like acetone cyanohydrin.[13]

Critical Safety Protocols: Handling Cyanide Reagents

WARNING: Cyanide compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[14] Hydrogen cyanide (HCN) gas, which has the faint odor of bitter almonds (though not detectable by a significant portion of the population), can be released upon contact with acids or moisture.[14][15] Strict adherence to the following safety protocols is mandatory.

  • Designated Work Area: All work with cyanide compounds must be conducted in a certified, properly functioning chemical fume hood.[16][17] The work area should be clearly marked with warning signs.

  • NEVER Work Alone: Always inform colleagues before starting work with cyanides and ensure someone is present in the lab.[14]

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, closed-toe shoes, and chemical splash goggles. When handling cyanides, wearing two pairs of nitrile gloves (double-gloving) or thicker, chemical-resistant gloves is required.[14][17]

  • Preventing HCN Release: Absolutely no acids should be present in the fume hood or immediate work area unless required by the protocol.[15][17] All aqueous solutions used for work-up should be made basic (pH > 10) before coming into contact with any cyanide-containing waste.

  • Waste Disposal and Decontamination: All solid and liquid waste containing cyanide must be collected in a designated, clearly labeled hazardous waste container. Decontaminate all glassware and surfaces that have come into contact with cyanide. First, rinse/wipe with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all within the fume hood.[16][17] Collect all decontamination rinses and wipes as hazardous waste.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is adapted from established methods for the palladium-catalyzed cyanation of aryl halides.[9]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Molarity/EquivalentsQuantityNotes
8-BromoquinolineC₉H₆BrN208.061.0 eq1.04 g (5.0 mmol)Starting material.[18]
Zinc CyanideZn(CN)₂117.440.6 eq352 mg (3.0 mmol)Cyanide source. Highly toxic.
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.720.01 eq (1 mol%)45.8 mg (0.05 mmol)Palladium catalyst precursor.
1,1'-Bis(diphenylphosphino)ferroceneC₃₄H₂₈FeP₂554.380.04 eq (4 mol%)110.9 mg (0.2 mmol)Ligand.
N,N-Dimethylacetamide (DMAC)C₄H₉NO87.12-25 mLAnhydrous solvent.
TolueneC₇H₈92.14-For work-upReagent grade.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--For work-upTo quench the reaction.
BrineNaCl(aq)--For washingSaturated aqueous solution.
Anhydrous Magnesium SulfateMgSO₄120.37-For drying
Silica GelSiO₂--For chromatography230-400 mesh.
Hexanes/Ethyl Acetate Mixture---For chromatographyEluent system.
Step-by-Step Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A 1. Add 8-bromoquinoline, Zn(CN)₂, Pd₂(dba)₃, and dppf to an oven-dried flask. B 2. Seal flask, evacuate, and backfill with an inert gas (e.g., Argon) three times. A->B C 3. Add anhydrous DMAC via syringe. B->C D 4. Heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours. C->D E 5. Monitor reaction progress by TLC or GC-MS. D->E F 6. Cool to room temperature and dilute with toluene. E->F G 7. Quench with saturated NaHCO₃ solution. F->G H 8. Separate layers. Extract aqueous phase with toluene. G->H I 9. Combine organic layers, wash with brine, and dry over MgSO₄. H->I J 10. Filter and concentrate under reduced pressure. I->J K 11. Purify the crude product by flash column chromatography. J->K L 12. Isolate this compound as a solid and characterize. K->L

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-bromoquinoline (1.04 g, 5.0 mmol), zinc cyanide (352 mg, 3.0 mmol), Pd₂(dba)₃ (45.8 mg, 0.05 mmol), and dppf (110.9 mg, 0.2 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add 25 mL of anhydrous N,N-Dimethylacetamide (DMAC) via syringe.

  • Heating: Place the flask in a preheated oil bath at 120 °C and stir the mixture vigorously.

  • Monitoring: Allow the reaction to proceed for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots. The reaction is complete upon the disappearance of the 8-bromoquinoline spot.

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with 50 mL of toluene.

  • Quenching: Carefully pour the mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with 25 mL portions of toluene.

  • Washing and Drying: Combine all organic extracts and wash them with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Product Characterization

The identity and purity of the synthesized this compound (MW: 154.17 g/mol ) should be confirmed using standard analytical techniques.[19]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a complex pattern in the aromatic region (typically δ 7.5-9.0 ppm) consistent with a substituted quinoline ring. The disappearance of the signal corresponding to the proton adjacent to the bromine in the starting material and the appearance of new, shifted signals are expected.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should confirm the presence of 10 distinct carbon signals. A key signal to identify is the quaternary carbon of the nitrile group (C≡N), which typically appears in the δ 115-120 ppm range. The carbon previously bonded to bromine will also show a significant upfield or downfield shift.

  • IR (Infrared) Spectroscopy: The most prominent diagnostic peak will be a sharp, strong absorption band corresponding to the C≡N stretching vibration, typically found in the range of 2220-2240 cm⁻¹.[20]

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 154, confirming the molecular weight of the product.[21]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient heat; Presence of oxygen or water.Ensure the catalyst is fresh and handled properly. Verify the reaction temperature. Ensure the reaction setup is completely dry and under a positive pressure of inert gas.
Formation of Byproducts Side reactions; Reaction time too long.Monitor the reaction closely by TLC/GC-MS and stop it once the starting material is consumed. Optimize the reaction temperature and time.
Difficulty in Purification Product co-elutes with impurities.Try a different solvent system for column chromatography (e.g., dichloromethane/methanol). Recrystallization from a suitable solvent system could also be an effective purification step.
Dark Reaction Color Decomposition of catalyst or reagents.A dark color is often normal for palladium-catalyzed reactions. However, if it turns into a black precipitate early on, it could signify catalyst death (Pd black formation).

References

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications (RSC Publishing).
  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Wiley Online Library.
  • Cyanides - Division of Research Safety. University of Illinois.
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport.
  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. ResearchGate.
  • Cyanides Storage, Handling and General Use Information. University of Windsor.
  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.
  • Cyanide. Occupational Health and Safety Authority, Malta.
  • Palladium-catalyzed cyanation of aryl halides with CuSCN. Semantic Scholar.
  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.
  • Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. National Institutes of Health (NIH).
  • Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. National Institutes of Health (NIH).
  • Copper-Catalyzed Cyanation Reactions. Shodhganga.
  • Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly. The Royal Society of Chemistry.
  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. ResearchGate.
  • 8-Bromoquinoline synthesis. ChemicalBook.
  • This compound. CymitQuimica.
  • Copper-catalyzed domino halide exchange-cyanation of aryl bromides. National Institutes of Health (NIH).
  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Application of Quinoline Ring in Structural Modification of Natural Products. National Institutes of Health (NIH).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. ResearchGate.
  • Copper-Catalyzed One-Pot N-Acylation and C5-H Halogenation of 8-Aminoquinolines: The Dual Role of Acyl Halides. PubMed.
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. American Chemical Society Publications.
  • Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses.
  • Cyanation – Knowledge and References. Taylor & Francis Online.
  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI.
  • Application Notes and Protocols for 6-Bromothis compound in Medicinal Chemistry. Benchchem.
  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI.
  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES.

Sources

The Acceleration of Discovery: Advanced Microwave-Assisted Protocols for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Revolutionizing Heterocyclic Chemistry with Microwave Irradiation

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] Traditionally, the synthesis of these vital heterocycles has been reliant on classical thermal methods, often necessitating harsh reaction conditions, prolonged reaction times, and yielding modest product quantities.[1] The advent of microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener, more efficient, and often higher-yielding alternative to conventional heating.[3][4][5][6]

Microwave irradiation directly heats the reaction mixture by interacting with polar molecules and ions, leading to rapid and uniform temperature increases.[7] This circumvents the slow and inefficient heat transfer associated with conventional methods, dramatically reducing reaction times from hours to mere minutes.[3][4][5][6] The benefits extend beyond mere speed; microwave synthesis often leads to cleaner reactions with fewer byproducts, simplifying purification and improving overall process efficiency.[3][4][5][6] This guide provides detailed application notes and protocols for the microwave-assisted synthesis of quinolines via three seminal name reactions: the Friedländer, Doebner-von Miller, and Combes syntheses.

The Friedländer Synthesis: A Rapid and Efficient Annulation

The Friedländer synthesis is a versatile method for constructing quinolines from an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. The reaction proceeds via a condensation followed by a cyclodehydration.

Mechanism under Microwave Irradiation

Under microwave irradiation, the polar intermediates and transition states of the Friedländer condensation are stabilized, accelerating the reaction rate. The rapid heating ensures that the requisite temperature for cyclodehydration is reached almost instantaneously, minimizing the formation of side products that can occur with prolonged heating.

The generally accepted mechanism involves two primary pathways. The first pathway begins with an Aldol-type condensation between the two carbonyl-containing starting materials, followed by the formation of a Schiff base and subsequent cyclization. The second, and often favored, pathway initiates with the formation of a Schiff base between the o-aminoaryl carbonyl compound and the active methylene compound, which then undergoes an intramolecular Aldol condensation to form the quinoline ring after dehydration.

Visualizing the Friedländer Workflow

Friedlander_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification A Combine o-aminoaryl ketone, active methylene compound, and catalyst in a microwave vessel B Irradiate at specified temperature and power for a short duration (e.g., 5-15 min) A->B Seal vessel C Cool the reaction mixture B->C Reaction completion D Isolate the crude product (e.g., precipitation, extraction) C->D E Purify by recrystallization or column chromatography D->E

Caption: A generalized workflow for microwave-assisted Friedländer quinoline synthesis.

Detailed Experimental Protocol: Microwave-Assisted Friedländer Synthesis

This protocol is a representative example for the synthesis of a polysubstituted quinoline.

Materials:

  • o-aminobenzophenone (1 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.1 mmol)

  • Ethanol (5 mL)

  • Microwave synthesis reactor

  • 10 mL microwave process vial with a magnetic stir bar

Procedure:

  • To the 10 mL microwave process vial, add o-aminobenzophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and p-TSA (0.1 mmol).

  • Add ethanol (5 mL) and the magnetic stir bar to the vial.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 10 minutes with a power of 150 W.

  • After the irradiation is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, MS).

Data Summary: Friedländer Synthesis
CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
p-TSAEthanol12010High[8]
NoneDMF150868-82[8]
Fe3O4-TDSN-Bi(III)None80-85-97[8]

The Doebner-von Miller Reaction: A Versatile Approach to Substituted Quinolines

The Doebner-von Miller reaction is a robust method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated aldehyde or ketone under acidic conditions. This reaction is particularly useful for accessing a wide range of substituted quinolines.

Mechanism under Microwave Irradiation

The Doebner-von Miller reaction proceeds through a complex mechanism that is significantly accelerated by microwave heating. The initial step involves the 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes cyclization and dehydration, followed by oxidation to yield the aromatic quinoline ring. Microwave irradiation facilitates all stages of this process, particularly the cyclization and dehydration steps which have high activation energies.

Visualizing the Doebner-von Miller Workflow

Doebner_von_Miller_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification A Combine aniline, α,β-unsaturated carbonyl compound, and acid catalyst in a microwave vessel B Irradiate at a set temperature and power for a defined time (e.g., 2-10 min) A->B Seal vessel C Cool the reaction mixture B->C Reaction completion D Neutralize with base and extract the product C->D E Purify via recrystallization or column chromatography D->E

Caption: A generalized workflow for the microwave-assisted Doebner-von Miller reaction.

Detailed Experimental Protocol: Microwave-Assisted Doebner-von Miller Synthesis

This protocol provides a general procedure for the synthesis of a substituted quinoline.

Materials:

  • Aniline (1 mmol)

  • Cinnamaldehyde (1 mmol)

  • Concentrated Hydrochloric Acid (0.5 mL)

  • Ethanol (5 mL)

  • Microwave synthesis reactor

  • 10 mL microwave process vial with a magnetic stir bar

Procedure:

  • In the 10 mL microwave process vial, combine aniline (1 mmol) and cinnamaldehyde (1 mmol).

  • Add ethanol (5 mL) and the magnetic stir bar.

  • Carefully add concentrated hydrochloric acid (0.5 mL) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 5 minutes with a power of 100 W.

  • After cooling, carefully open the vial and pour the contents into a beaker containing crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by analytical methods.

Data Summary: Doebner-von Miller Reaction
CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
p-TSAEthanol80350-80[8]
Ionic LiquidNone--High[1]
Lewis AcidsVarious--Good[9]

The Combes Synthesis: Accessing 2,4-Disubstituted Quinolines

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone to produce 2,4-disubstituted quinolines. This method is highly effective for preparing quinolines with specific substitution patterns.

Mechanism under Microwave Irradiation

The Combes synthesis begins with the formation of a Schiff base from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an intramolecular electrophilic cyclization onto the aromatic ring, and subsequent dehydration to furnish the quinoline product. Microwave heating accelerates the initial condensation and provides the necessary energy for the high-activation energy cyclization step, leading to rapid product formation.[10]

Visualizing the Combes Workflow

Combes_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification A Mix aniline, β-diketone, and a strong acid catalyst in a microwave vessel B Irradiate at elevated temperature (e.g., 140-160 °C) for a short period (e.g., 5-20 min) A->B Seal vessel C Cool the reaction mixture B->C Reaction completion D Quench with a base and isolate the crude product C->D E Purify by recrystallization or column chromatography D->E

Caption: A generalized workflow for the microwave-assisted Combes quinoline synthesis.

Detailed Experimental Protocol: Microwave-Assisted Combes Synthesis

The following protocol is a representative example for the synthesis of a 2,4-dimethylquinoline derivative.

Materials:

  • m-Toluidine (1 mmol)

  • Acetylacetone (1.1 mmol)

  • Polyphosphoric acid (PPA) (approx. 1 g)

  • Microwave synthesis reactor

  • 10 mL microwave process vial with a magnetic stir bar

Procedure:

  • Place m-toluidine (1 mmol) and acetylacetone (1.1 mmol) in the 10 mL microwave process vial equipped with a magnetic stir bar.

  • Carefully add polyphosphoric acid (approx. 1 g) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 15 minutes with a power of 200 W.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully add crushed ice to the reaction mixture and then neutralize with a concentrated ammonium hydroxide solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • The crude product can be purified by column chromatography on silica gel.

  • Characterize the final product using appropriate analytical techniques.

Data Summary: Combes Synthesis
CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
H2SO4Various---[10]
Polyphosphoric acidNone15015Good[10]
Ionic LiquidNone--High[10]

Conclusion: A Paradigm Shift in Quinoline Synthesis

Microwave-assisted synthesis represents a significant advancement in the field of heterocyclic chemistry, offering a powerful tool for the rapid and efficient synthesis of quinolines. The protocols detailed in this guide for the Friedländer, Doebner-von Miller, and Combes reactions demonstrate the substantial advantages of microwave heating over conventional methods, including drastically reduced reaction times, often higher yields, and cleaner reaction profiles. For researchers, scientists, and drug development professionals, the adoption of these microwave-assisted protocols can accelerate the discovery and development of novel quinoline-based compounds, paving the way for new therapeutic agents and advanced materials.

References

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Application Notes & Protocols: Quinoline-8-carbonitrile in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Unique Bidentate Ligand

Quinoline and its derivatives are foundational scaffolds in coordination chemistry and drug development, celebrated for their diverse therapeutic properties and versatile metal-binding capabilities.[1][2][3] While 8-hydroxyquinoline, an N,O-donor ligand, is extensively studied, quinoline-8-carbonitrile (QCN) presents a distinct and compelling alternative. As a bidentate N,N-donor ligand, QCN coordinates to metal centers through the quinoline nitrogen and the nitrogen of the nitrile group. This N,N-coordination motif, combined with the electronic properties of the nitrile's π-system, offers unique steric and electronic effects that can be harnessed to develop novel catalysts, luminescent materials, and bioactive compounds.[1]

The primary distinction lies in the nature of the donor atoms. The nitrile group (C≡N) in QCN acts as a σ-donor and a moderate π-acceptor, influencing the electron density and redox potential of the metal center differently than the hard, anionic oxygen donor in 8-hydroxyquinoline.[4] This subtle yet significant difference allows for the fine-tuning of the physicochemical properties of the resulting metal complexes, opening new avenues for rational design in materials science and medicinal chemistry.

Section 1: Coordination Chemistry & Synthesis of Metal Complexes

The chelation of this compound to a metal ion (M) creates a stable five-membered ring, a favored conformation in coordination chemistry. The synthesis of these complexes is typically straightforward, involving the reaction of the ligand with a metal salt in a suitable solvent.

Causality in Synthesis:

  • Choice of Metal Salt: Anhydrous metal halides (e.g., PdCl₂, CuCl₂, ZnCl₂) are commonly used precursors. The halide anions are often labile enough to be displaced by the QCN ligand but can also remain in the coordination sphere as ancillary ligands.[5]

  • Solvent System: Nitrile-based solvents like acetonitrile or polar aprotic solvents like dimethylformamide (DMF) and ethanol are effective. They are chosen for their ability to dissolve both the organic ligand and the inorganic metal salt, facilitating the reaction.[5][6] For air-sensitive reactions, solvents must be appropriately dried and degassed.

  • Molar Ratio: The stoichiometry of the final complex (e.g., MLCl₂, ML₂Cl₂, etc.) is controlled by the molar ratio of the reactants. A 1:1 or 1:2 metal-to-ligand ratio is typically employed to yield mono- or bis-ligated complexes, respectively.[6]

  • Temperature: Gentle heating under reflux is often sufficient to overcome the activation energy for ligand substitution without decomposing the reactants or products.[6]

The general workflow for synthesizing a metal complex with this compound is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification prep_ligand Dissolve this compound in Solvent (e.g., Ethanol) mix Combine Solutions & Stir prep_ligand->mix prep_metal Dissolve Anhydrous Metal Salt (e.g., PdCl₂) in Solvent prep_metal->mix reflux Reflux for 2-6 hours (e.g., at 80°C) mix->reflux cool Cool to Room Temp. (Precipitation) reflux->cool filtrate Filter Precipitate cool->filtrate wash Wash with Cold Solvent & Diethyl Ether filtrate->wash dry Dry in vacuo wash->dry final_product [M(QCN)ₓClᵧ] Complex dry->final_product Characterization

Caption: General workflow for the synthesis of a metal complex with this compound.

Section 2: Characterization of this compound Complexes

Confirming the successful coordination of QCN to a metal center requires a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is particularly powerful for this purpose.

The Self-Validating Power of IR Spectroscopy: The most telling piece of evidence for coordination via the nitrile group is a shift in the C≡N stretching frequency (ν(C≡N)). In the free QCN ligand, this sharp, intense band appears around 2230-2240 cm⁻¹. Upon coordination to a metal ion, σ-donation from the nitrogen lone pair to the metal strengthens the C-N bond, causing a blue shift (shift to higher wavenumber, typically +15 to +60 cm⁻¹) of the ν(C≡N) band.[4] This shift provides unambiguous proof of the nitrile group's involvement in bonding.

Further evidence comes from the far-IR region (typically < 600 cm⁻¹), where new bands corresponding to metal-nitrogen stretching vibrations (ν(M-N)) appear.[7]

Technique Purpose Expected Observation for [M(QCN)₂Cl₂] Complex
FT-IR Confirm coordination of donor groups.Shift of ν(C≡N) from ~2235 cm⁻¹ to a higher frequency (~2250-2290 cm⁻¹). Appearance of new bands in the far-IR region (400-600 cm⁻¹) for ν(M-N).[7][8]
¹H NMR Characterize ligand environment in diamagnetic complexes.Downfield shift of quinoline protons, especially those near the coordinating nitrogen (H2, H7), due to deshielding upon complexation.
UV-Vis Probe electronic transitions.Intraligand (π→π*) transitions may shift. New, lower energy bands corresponding to metal-to-ligand charge transfer (MLCT) may appear.[2]
Elemental Analysis Determine empirical formula.Experimental C, H, N percentages should match the calculated values for the proposed complex structure.
X-ray Crystallography Determine precise 3D molecular structure.Provides definitive bond lengths, bond angles, and coordination geometry (e.g., square planar, tetrahedral, octahedral).[9]

Section 3: Applications and Future Directions

The unique electronic and structural features of this compound complexes make them promising candidates for a range of applications.

  • Homogeneous Catalysis : The ability of the nitrile ligand to act as a moderate π-acceptor can modulate the catalytic activity of the metal center.[4] Complexes of palladium, ruthenium, and copper with quinoline-based ligands are known to be efficient catalysts for various organic transformations, including C-C coupling reactions and oxidations.[1][10] The labile nature of coordinated nitriles can also be exploited, where QCN acts as a placeholder ligand that is easily displaced by a substrate.[5]

  • Luminescent Materials : Quinoline derivatives are well-known for their use in luminescent materials, particularly in organic light-emitting diodes (OLEDs).[11][12] By coordinating QCN to emissive metal centers like Ru(II), Ir(III), or lanthanides (e.g., Eu(III), Tb(III)), it is possible to create new phosphorescent complexes.[13] The rigid quinoline backbone and its π-system can facilitate efficient energy transfer from the ligand to the metal center (the "antenna effect"), leading to strong, long-lived metal-centered emission.[13]

  • Bioinorganic Chemistry and Drug Development : The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous antibacterial and anticancer agents.[2][14] Metal complexation can enhance the biological activity of an organic ligand through various mechanisms. QCN complexes could be explored for their potential as enzyme inhibitors or as therapeutic agents that target DNA.[14]

Protocols

Protocol 1: Synthesis of Dichlorobis(this compound)palladium(II)

This protocol describes a representative synthesis for a square planar Pd(II) complex.

Materials:

  • This compound (QCN) (MW: 154.17 g/mol )

  • Palladium(II) chloride (PdCl₂) (MW: 177.33 g/mol )

  • Absolute Ethanol (EtOH)

  • Diethyl ether

  • Schlenk flask or round-bottom flask with condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • Precursor Preparation: In a 50 mL Schlenk flask, suspend palladium(II) chloride (88.7 mg, 0.5 mmol) in 15 mL of absolute ethanol.

  • Ligand Addition: In a separate beaker, dissolve this compound (154.2 mg, 1.0 mmol) in 10 mL of absolute ethanol with gentle warming if necessary.

  • Reaction: Add the ligand solution dropwise to the stirring suspension of PdCl₂ at room temperature. The color of the suspension should change.

  • Reflux: Fit the flask with a condenser and heat the reaction mixture to reflux (approx. 80°C) under a nitrogen atmosphere for 4 hours. A precipitate will form.

    • Rationale: Heating provides the energy needed for the ligand to displace the bridging chlorides in the polymeric structure of solid PdCl₂, forming the monomeric complex.

  • Isolation: Allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid sequentially with 10 mL of cold ethanol and then 10 mL of diethyl ether to remove any unreacted starting materials and soluble impurities.

    • Rationale: The complex is designed to be insoluble in these solvents, while the starting materials have some solubility, allowing for purification by washing.

  • Drying: Dry the resulting yellow-orange solid product in a vacuum oven at 60°C for 3 hours. Record the final yield.

Protocol 2: Characterization by FT-IR Spectroscopy

This protocol validates the coordination of the nitrile group.

Procedure:

  • Sample Preparation: Prepare two KBr pellets: one containing a small amount (~1 mg) of the free this compound ligand and another containing the synthesized palladium complex.

  • Data Acquisition: Record the FT-IR spectrum for each sample, typically in the range of 4000-400 cm⁻¹.

  • Analysis:

    • Locate the sharp, intense ν(C≡N) peak in the spectrum of the free ligand (expected around 2235 cm⁻¹).

    • Locate the corresponding ν(C≡N) peak in the spectrum of the palladium complex.

    • Validation: Confirm that the ν(C≡N) peak has shifted to a higher frequency (e.g., > 2250 cm⁻¹) in the complex's spectrum. This positive shift is the primary indicator of successful coordination through the nitrile nitrogen.[4]

The relationship between the ligand, metal, and the resulting spectroscopic shift is a key validation step.

G cluster_ligand Free Ligand (QCN) cluster_complex Metal Complex ([Pd(QCN)₂Cl₂]) ligand_spec FT-IR Spectrum ν(C≡N) ≈ 2235 cm⁻¹ metal Pd(II) Ion ligand_spec->metal Coordination (σ-donation) complex_spec complex_spec validation Blue Shift Observed? complex_spec->validation metal->complex_spec Forms Complex

Caption: Logic diagram showing FT-IR validation of nitrile coordination.

Safety & Handling

  • Quinoline derivatives should be handled with care as they can be irritants and potentially toxic. Always use personal protective equipment (gloves, safety glasses).

  • Metal salts, particularly those of palladium, can be toxic and allergenic. Avoid inhalation of dust and skin contact.

  • Perform all reactions in a well-ventilated fume hood.

References

  • Wikipedia contributors. (2023). Transition metal nitrile complexes. Wikipedia, The Free Encyclopedia. [Link]

  • Grokipedia. (2026). Transition metal nitrile complexes. Grokipedia. [Link]

  • Do, L. H., & Cummins, C. C. (2013). Binding of Nitriles and Isonitriles to V(III) and Mo(III) Complexes: Ligand vs Metal Controlled Mechanism. Inorganic Chemistry, 52(15), 8894–8905. [Link]

  • Do, L. H., & Cummins, C. C. (2013). Binding of Nitriles and Isonitriles to V(III) and Mo(III) Complexes: Ligand vs Metal Controlled Mechanism. National Institutes of Health. [Link]

  • Kumar, R., et al. (2024). Quinoline-based metal complexes: Synthesis and applications. Coordination Chemistry Reviews, 499, 215453. [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Mohamed, H. S., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668. [Link]

  • Numan, A. T., et al. (2022). Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes from 8-Hydroxyquinoline and New Ligand for β-En. Chemical Methodologies, 6(12), 962-976. [Link]

  • Özel, C. A., et al. (2013). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Vibrational Spectroscopy, 68, 153-159. [Link]

  • Kumbhar, G. M., et al. (2025). Synthesis, characterization, luminescence and catalytic properties of heterobimetallic quinoline based Cu(I)/Fe(II) hybrid complexes. Journal of Organometallic Chemistry, 1031, 123574. [Link]

  • The University of Melbourne. Luminescent Metal Complexes for Applications in Biology and Analytical Chemistry. [Link]

  • ResearchGate. (2018). FTIR spectrum of 8hydroxyquinoline. [Link]

  • OUCI. Quinoline-based metal complexes: Synthesis and applications. [Link]

  • Pervaiz, A., et al. (2017). Synthesis, Characterization and anitimicrobial studies of Novel Quinoline metal Complexes. Journal of the Pakistan Institute of Chemical Engineers, 45(1), 24–35. [Link]

  • Kozyreva, N. A., & Maigurova, L. A. (2014). Photoluminescence and Electroluminescence of Metal Complexes of Quinoline Derivatives. Russian Journal of Coordination Chemistry, 40(12), 843-863. [Link]

  • Wang, B., et al. (2011). N-(Quinolin-8-yl)quinoline-2-carboxamide. Acta Crystallographica Section E, 67(Pt 6), o1448. [Link]

  • ResearchGate. (2016). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. [Link]

  • Stilinović, V., et al. (2020). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 25(23), 5628. [Link]

  • Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968. [Link]

  • Bouhedjar, M., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Institutes of Health. [Link]

  • Loh, W. S., et al. (2010). Quinoline-2-carbonitrile. Acta Crystallographica Section E, 66(Pt 10), o2592. [Link]

Sources

Application of Quinoline-8-Carbonitrile in Developing Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, with a significant focus on oncology.[1][2] This technical guide provides an in-depth exploration of the application of a specific class of quinoline derivatives, the 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles, as potent anticancer agents. While the initial focus of this guide was on quinoline-8-carbonitrile, a thorough review of current literature revealed a more robust and actionable dataset for the pyrano[3,2-c]quinoline-3-carbonitrile scaffold. This guide will detail the rationale, synthesis, biological evaluation, and mechanism of action of these compounds, offering a comprehensive resource for researchers in the field of cancer drug discovery. We will delve into their role as multi-target inhibitors, specifically focusing on their activity against key oncogenic kinases such as EGFR, HER-2, and BRAFV600E.[1][2]

Introduction: The Quinoline Scaffold in Oncology

Quinoline and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the development of novel anticancer therapeutics.[1][2] Their planar structure allows for intercalation with DNA, while various substitutions on the quinoline ring enable interaction with a multitude of biological targets.[1] Several quinoline-based drugs have been successfully translated into clinical practice, including kinase inhibitors like bosutinib, lenvatinib, and cabozantinib.[2] The versatility of the quinoline core allows for the generation of large libraries of compounds with diverse functionalities, making it a "privileged scaffold" in drug discovery.

The introduction of a carbonitrile (CN) group to the quinoline ring system can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. This, in turn, can enhance its binding affinity to target proteins and improve its overall pharmacological profile. This guide will focus on a series of potent anticancer agents based on a fused pyrano[3,2-c]quinoline-3-carbonitrile core structure.

Rationale for Targeting EGFR, HER-2, and BRAFV600E Kinases

The selection of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and the V600E mutant of the B-Raf proto-oncogene (BRAFV600E) as therapeutic targets is rooted in their well-established roles in driving the proliferation, survival, and metastasis of various cancer types.[1][2]

  • EGFR and HER-2: These receptor tyrosine kinases are often overexpressed or mutated in a range of solid tumors, including lung, breast, and colorectal cancers. Their aberrant activation leads to the constitutive stimulation of downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cell growth and survival.

  • BRAFV600E: This specific mutation in the BRAF kinase is a key driver in a significant proportion of melanomas, as well as in some colorectal and thyroid cancers. The V600E mutation results in a constitutively active kinase, leading to uncontrolled cell proliferation through the MAPK/ERK pathway.

A multi-targeted approach, inhibiting two or more of these key oncogenic drivers simultaneously, is a promising strategy to overcome the development of drug resistance, a common challenge in targeted cancer therapy. The 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile scaffold has been identified as a promising framework for the development of such multi-kinase inhibitors.[1][2]

Signaling Pathway Overview

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_HER2 EGFR/HER-2 RAS RAS EGFR_HER2->RAS PI3K PI3K EGFR_HER2->PI3K Activates BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-Amino-pyrano[3,2-c]quinoline -3-carbonitrile Inhibitor->EGFR_HER2 Inhibits Inhibitor->BRAF Inhibits

Figure 1: Simplified signaling pathway showing the points of intervention for 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives.

Synthesis Protocol: 2-Amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles (5a-l)

The synthesis of the target compounds is achieved through a multi-component reaction, which is an efficient and atom-economical approach. The general procedure involves the reaction of a 4-hydroxy-2-oxo-1,2-dihydroquinoline derivative with a 2-benzylidenemalononitrile derivative.[2]

General Experimental Workflow

workflow Reactant1 4-Hydroxy-2-oxo-1,2- dihydroquinoline (1a-e) Reaction Reaction in Ethanol with Piperidine (cat.) Reflux Reactant1->Reaction Reactant2 2-Benzylidenemalononitrile (4a-c) Reactant2->Reaction Purification Purification (Recrystallization from Ethanol) Reaction->Purification Product 2-Amino-5-oxo-4-phenyl-5,6-dihydro -4H-pyrano[3,2-c]quinoline-3-carbonitrile (5a-l) Purification->Product Characterization Structural Characterization (NMR, MS, Elemental Analysis) Product->Characterization

Figure 2: General experimental workflow for the synthesis of 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives.

Detailed Step-by-Step Protocol (for compound 5j)[2]

Synthesis of 2-Amino-4-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (5j)

  • Reactant Preparation:

    • In a 100 mL round-bottom flask, dissolve 4-hydroxy-2-oxo-1,2-dihydroquinoline (1.0 mmol) in absolute ethanol (20 mL).

    • Add 2-(4-chlorobenzylidene)malononitrile (1.0 mmol) to the flask.

    • Add a catalytic amount of piperidine (2-3 drops).

  • Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux with constant stirring for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up and Purification:

    • After completion of the reaction, allow the mixture to cool to room temperature.

    • The solid product will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration and wash with cold ethanol.

    • Recrystallize the crude product from absolute ethanol to obtain colorless crystals of compound 5j .

  • Characterization:

    • Appearance: Colorless crystals.

    • Melting Point: 298–300 °C.

    • 1H NMR (DMSO-d6): δH = 11.79 (s, 1H, NH), 7.92 (d, J = 7.9 Hz, 1H, q-H-10), 7.58 (t, J = 7.6 Hz, 1H, q-H-7), 7.32 (dd, J = 18.1, 5.9 Hz, 6H, Ph-H, NH2), 7.26 (t, J = 8.1, 2H, q-H-8,9), 4.53 ppm (s, 1H, H-4).[2]

    • Elemental Analysis: Calculated for C19H12ClN3O2: C, 65.24; H, 3.46; N, 12.01. Found: C, 65.37; H, 3.39; N, 12.18.[2]

Biological Evaluation: In Vitro Antiproliferative Activity

The anticancer potential of the synthesized 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives was evaluated against a panel of human cancer cell lines. The antiproliferative activity is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Protocol: MTT Assay for Antiproliferative Activity
  • Cell Culture:

    • Maintain the desired human cancer cell lines (e.g., MCF-7 (breast), A-549 (lung), HepG2 (liver), HCT-116 (colon)) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest the cells and seed them into 96-well plates at a density of 5 x 103 cells/well.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in DMSO.

    • Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM).

    • Include a vehicle control (DMSO) and a positive control (a known anticancer drug like erlotinib).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration required to inhibit 50% of cell growth) for each compound by plotting the percentage of cell viability against the compound concentration.

Quantitative Data Summary
CompoundR1R2R3GI50 (nM) vs. MCF-7GI50 (nM) vs. A-549GI50 (nM) vs. HepG2GI50 (nM) vs. HCT-116
5e 8-MeH4-OMe26303528
5h 9-OMeH4-OMe28323830
Erlotinib---33354038
Data sourced from Youssif et al., RSC Adv., 2023.[1]

Mechanism of Action: Multi-Kinase Inhibition

To elucidate the mechanism underlying the potent antiproliferative activity of these compounds, their inhibitory effects on key oncogenic kinases were investigated.

Protocol: In Vitro Kinase Inhibition Assay

Kinase inhibition assays are typically performed using commercially available kits (e.g., ADP-Glo™ Kinase Assay). This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

  • Reaction Setup:

    • In a 96-well plate, set up the kinase reaction mixture containing the kinase (EGFR, HER-2, or BRAFV600E), its specific substrate, and ATP in a reaction buffer.

    • Add the test compounds at various concentrations.

    • Include a no-inhibitor control and a positive control inhibitor.

  • Kinase Reaction:

    • Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 (concentration required to inhibit 50% of kinase activity) for each compound.

Kinase Inhibition Data
CompoundEGFR IC50 (nM)HER-2 IC50 (nM)BRAFV600E IC50 (nM)
5e 712162
5h 752567
Data sourced from Youssif et al., RSC Adv., 2023.[1]

The data clearly indicates that compounds 5e and 5h are potent dual inhibitors of EGFR and HER-2, and also exhibit significant inhibitory activity against the BRAFV600E mutant. This multi-targeted profile likely contributes to their potent anticancer activity.

Conclusion and Future Directions

The 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile scaffold represents a highly promising framework for the development of novel, multi-targeted anticancer agents. The synthetic protocol is straightforward and efficient, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The lead compounds, 5e and 5h , have demonstrated exceptional in vitro antiproliferative activity against a panel of cancer cell lines, surpassing the efficacy of the established EGFR inhibitor, erlotinib.[1]

Mechanistic studies have confirmed their ability to potently inhibit key oncogenic kinases, providing a strong rationale for their observed anticancer effects. Future research should focus on:

  • In vivo efficacy studies: Evaluating the antitumor activity of lead compounds in animal models of cancer.

  • Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety profile of these compounds.

  • Further SAR optimization: Exploring additional substitutions on the quinoline and phenyl rings to further enhance potency and selectivity.

This technical guide provides a solid foundation for researchers to build upon in the quest for more effective and durable cancer therapies.

References

  • Youssif, B. G. M., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances. [Link]

  • Youssif, B. G. M., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances. [Link]

Sources

Application Notes & Protocols: Evaluating Quinoline-8-Carbonitrile Derivatives as Novel HIV Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in HIV Drug Discovery

The human immunodeficiency virus (HIV) pandemic continues to be a major global health challenge, necessitating the continuous development of novel antiretroviral agents to overcome issues like drug resistance and long-term toxicity.[1] The HIV lifecycle presents several validated targets for therapeutic intervention, including viral entry, reverse transcription, integration, and protease-mediated maturation.[2][3][4] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the quinoline scaffold has emerged as a "privileged structure" due to its presence in numerous pharmacologically active agents.[5][6][7]

Specifically, quinoline derivatives have demonstrated potent inhibitory activity against key HIV enzymes. Early research identified them as effective non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5][8][9] More recently, the quinoline core has been integral to the development of highly effective HIV-1 integrase (IN) inhibitors, including the FDA-approved drug elvitegravir.[1][7] This dual-targeting potential makes the quinoline-8-carbonitrile backbone a particularly attractive starting point for designing novel anti-HIV agents.

This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and preclinical evaluation of this compound derivatives. We will delve into the primary mechanisms of action, provide step-by-step protocols for assessing cytotoxicity and antiviral efficacy, and outline methodologies for target validation.

Section 1: Mechanism of Action - Dual Targeting of HIV Replication

This compound derivatives primarily exert their anti-HIV effects by targeting two critical enzymes in the viral replication cycle: Reverse Transcriptase (RT) and Integrase (IN).

  • HIV-1 Reverse Transcriptase (RT) Inhibition : RT is the viral polymerase that converts the single-stranded HIV RNA genome into double-stranded DNA, a process essential for the virus to establish infection in the host cell.[10][11] Quinoline derivatives often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Unlike nucleoside analogs, NNRTIs bind to an allosteric pocket on the RT enzyme, inducing a conformational change that inactivates its catalytic site and halts DNA synthesis.[5][10] The binding affinity and inhibitory potency are heavily influenced by the substituents on the quinoline ring.[8][12]

  • HIV-1 Integrase (IN) Inhibition : After reverse transcription, the newly synthesized viral DNA is transported to the nucleus, where HIV integrase catalyzes its insertion into the host cell's genome.[13] This step is crucial for establishing a persistent, lifelong infection. Quinoline-based compounds, particularly those with chelating moieties, can act as integrase strand transfer inhibitors (INSTIs) by binding to divalent metal ions (typically Mg²⁺) in the enzyme's active site, thus blocking the integration of viral DNA.[14] A newer class, allosteric integrase inhibitors (ALLINIs), binds to a different site at the IN dimer interface, triggering aberrant multimerization of the enzyme and disrupting both early and late stages of replication.[13][15][16]

HIV_Lifecycle_Targets HIV_Virion HIV Virion Entry 1. Entry & Uncoating HIV_Virion->Entry gp120/CD4 vRNA Viral RNA Entry->vRNA RT_Process 2. Reverse Transcription vRNA->RT_Process vDNA Viral DNA RT_Process->vDNA Integration 3. Integration into Host DNA vDNA->Integration Provirus Provirus Integration->Provirus Host_DNA Host Cell Nucleus Transcription 4. Transcription & Translation Provirus->Transcription Assembly 5. Assembly & Budding Transcription->Assembly New_Virion New Immature Virion Assembly->New_Virion RT_Inhibitor RT Inhibition (Quinoline Target) RT_Inhibitor->RT_Process Blocks Process IN_Inhibitor Integrase Inhibition (Quinoline Target) IN_Inhibitor->Integration Blocks Process

Caption: HIV lifecycle and primary targets of quinoline derivatives.

Section 2: Application Note - Primary Screening Workflow

The initial evaluation of novel this compound derivatives involves a standardized workflow to determine their antiviral potency and their toxicity profile. The goal is to calculate the 50% cytotoxic concentration (CC₅₀), the 50% effective concentration (EC₅₀), and the selectivity index (SI), which provides a measure of the compound's therapeutic window.

Antiviral_Workflow cluster_assays In Vitro Assays Start Synthesized this compound Derivative Cytotoxicity Protocol 1: Cytotoxicity Assay (MTT/XTT) on Uninfected Cells Start->Cytotoxicity Antiviral Protocol 2: HIV-1 Replication Assay (p24) on Infected Cells Start->Antiviral CC50 Calculate CC₅₀ (50% Cytotoxic Concentration) Cytotoxicity->CC50 EC50 Calculate EC₅₀ (50% Effective Concentration) Antiviral->EC50 SI Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ CC50->SI EC50->SI

Caption: Standard workflow for evaluating novel antiviral compounds.

Protocol 1: Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[17] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[18] This protocol determines the CC₅₀, the compound concentration that reduces cell viability by 50%.[18][19]

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4, CEM-IW)[20]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • This compound derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[18]

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% dimethylformamide)[18]

  • 96-well flat-bottom microtiter plates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator to allow cells to settle.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Treatment: Add 100 µL of the diluted compounds to the appropriate wells. Include "cells only" (untreated) controls and "medium only" (blank) controls.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator, corresponding to the duration of the parallel antiviral assay.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT stock solution to each well. Incubate for 3-4 hours at 37°C in the dark. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. Subtract the average OD of the blank wells from all other readings.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cells:

    • % Viability = (OD_treated / OD_untreated) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the CC₅₀ value.

Protocol 2: Anti-HIV-1 Activity Assessment using p24 Antigen ELISA

Principle: The HIV-1 p24 capsid protein is a core structural component of the virus and its concentration in cell culture supernatants is a reliable marker for viral replication.[21][22] A p24 antigen capture ELISA (Enzyme-Linked Immunosorbent Assay) is used to quantify the amount of virus produced in the presence of inhibitory compounds.[23][24] This protocol determines the EC₅₀, the compound concentration that inhibits viral replication by 50%.[25]

Materials:

  • MT-4 cells and complete culture medium

  • Replication-competent HIV-1 stock (e.g., HIV-1 IIIB or NL4-3)

  • This compound derivatives

  • 96-well plates

  • Commercial HIV-1 p24 Antigen ELISA kit (follow manufacturer's instructions)[23]

Procedure:

  • Cell Seeding and Treatment: Seed MT-4 cells (1 x 10⁴ cells/well) in a 96-well plate. Simultaneously, add serial dilutions of the test compounds as prepared in the cytotoxicity assay.

  • Infection: Add a predetermined amount of HIV-1 virus stock to each well to achieve a multiplicity of infection (MOI) of approximately 0.01-0.1. Include "virus only" (untreated infected) controls and "cells only" (uninfected) controls.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator to allow for multiple rounds of viral replication.[25]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. If necessary, centrifuge the supernatants to pellet any cells or debris.

  • p24 Quantification: Quantify the p24 antigen concentration in each supernatant using a commercial p24 ELISA kit. This typically involves adding the supernatant to an antibody-coated plate, followed by detection with a secondary antibody-enzyme conjugate and a colorimetric substrate.[23][24]

  • Data Acquisition: Read the absorbance at the appropriate wavelength as specified by the ELISA kit manufacturer.

  • Data Analysis:

    • Generate a standard curve using the recombinant p24 standards provided in the kit to convert OD values to p24 concentrations (pg/mL).

    • Calculate the percentage of HIV-1 inhibition for each compound concentration relative to the untreated virus control:

      • % Inhibition = 100 - [(p24_treated / p24_untreated) * 100]

    • Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.

Data Interpretation: Calculating the Selectivity Index (SI)

The Selectivity Index (SI) is a critical parameter that defines the therapeutic window of a potential drug. It is the ratio of its cytotoxicity to its antiviral activity.[18]

SI = CC₅₀ / EC₅₀

A higher SI value is desirable, as it indicates that the compound is effective at a concentration far below that at which it becomes toxic to host cells. An SI value of 10 or greater is generally considered a promising starting point for further development.[18]

Compound IDCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI)Target
QN-CN-001>1000.05>2000RT
QN-CN-002850.21405RT/IN
QN-CN-003152.56-
Reference (e.g., Efavirenz)500.00316,667RT

Section 3: Application Note - Target Validation Assays

Once a compound shows promising antiviral activity (low EC₅₀ and high SI), the next step is to confirm its molecular target. Cell-free enzymatic assays are ideal for this purpose as they directly measure the compound's ability to inhibit the purified enzyme.

Protocol 3: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Principle: This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified recombinant HIV-1 RT. Non-radioactive kits are widely available and typically rely on an ELISA-based method to detect the product of reverse transcription (a DNA strand synthesized from an RNA template).[26][27]

Materials:

  • Commercial HIV-1 RT Assay Kit (e.g., EnzChek®, XpressBio)[26][27]

  • Recombinant HIV-1 RT enzyme

  • Test compounds and a known NNRTI control (e.g., Nevirapine)

Procedure:

  • Reagent Preparation: Prepare reagents as per the kit manufacturer's protocol. This usually involves mixing a reaction buffer containing a poly(A) RNA template and oligo(dT) primers with a labeling solution (e.g., DIG-dUTP).

  • Inhibitor Incubation: In a microplate, add the test compounds at various concentrations to the reaction mixture.

  • Enzyme Addition: Add a standardized amount of purified HIV-1 RT enzyme to each well to initiate the reaction.

  • Reaction Incubation: Incubate the plate for the time specified in the kit protocol (typically 1-2 hours) at 37°C to allow for DNA synthesis.

  • Detection: The newly synthesized DNA, labeled with DIG-dUTP, is captured on a streptavidin-coated plate. An anti-DIG antibody conjugated to horseradish peroxidase (HRP) is then added, followed by a colorimetric HRP substrate (e.g., ABTS).

  • Data Acquisition & Analysis: Stop the reaction and measure the absorbance. The signal is proportional to RT activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ (50% inhibitory concentration) via non-linear regression.

References

  • Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC. (2021-11-20). National Center for Biotechnology Information. [Link]

  • Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES. (2024-03-09). Virology Research Services. [Link]

  • In Vitro Cytotoxicity Testing of Potentially Active Anti-HIV Drugs with Cultured Cells. ATLA. [Link]

  • In-house ELISA protocols for capsid p24 detection of diverse HIV isolates. (2023-11-14). ResearchGate. [Link]

  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (1997-04). PubMed. [Link]

  • Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists. MDPI. [Link]

  • New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo. National Institutes of Health. [Link]

  • HIV-1 Reverse Transcriptase Inhibition by Major Compounds in a Kenyan Multi-Herbal Composition (CareVid™): In Vitro and In Silico Contrast. (2021-12-21). MDPI. [Link]

  • In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC. (2023-11-17). National Center for Biotechnology Information. [Link]

  • In-vitro Study of HIV-derived Reverse Transcriptase Inhibition. (2024-06-03). Bentham Science. [Link]

  • (PDF) Cytotoxicity Screening Assay - Paired with Antiviral Assays v1. ResearchGate. [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2019-09-05). National Center for Biotechnology Information. [Link]

  • In-Vitro Study Of HIV-derived Reverse Transcriptase Inhibition. (2024-06-28). ResearchGate. [Link]

  • In silico design, synthesis and anti-HIV activity of quinoline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). (2022-03-31). PubMed. [Link]

  • MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents. PubMed. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]

  • HIV-1 p24 ANTIGEN CAPTURE ASSAY. ABL, Inc. [Link]

  • Discovery of quinolinonyl derivatives as anti-HIV-1 inhibitors endowed with an innovative mechanism of action. I.R.I.S. Institutional Research Information System. [Link]

  • Quinoline-based HIV integrase inhibitors. (2013). PubMed. [Link]

  • In Silico Design, Synthesis and Anti-HIV Activity of Quinoline Derivatives as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). ResearchGate. [Link]

  • Ultrasensitive HIV-1 p24 Assay Detects Single Infected Cells and Differences in Reservoir Induction by Latency Reversal Agents. (2017-02-28). Journal of Virology. [Link]

  • Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. (2022-02-13). Frontiers. [Link]

  • Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. (2022-07-02). National Center for Biotechnology Information. [Link]

  • Quinolinonyl Derivatives as Dual Inhibitors of the HIV-1 Integrase Catalytic Site and Integrase–RNA interactions. (2024-08-05). ACS Publications. [Link]

  • (PDF) Quinoline-based HIV Integrase Inhibitors. ResearchGate. [Link]

  • Quinoline-based compounds as modulators of HIV transcription through NF-kappaB and Sp1 inhibition. PubMed. [Link]

  • 8-Hydroxyquinoline Derivatives. ResearchGate. [Link]

  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. [Link]

  • Optimizing the Multimerization Properties of Quinoline-Based Allosteric HIV-1 Integrase Inhibitors. (2024-02-19). National Center for Biotechnology Information. [Link]

  • Synthesis and quantitative structure-activity relationship analysis of 2-(aryl or heteroaryl)quinolin-4-amines, a new class of anti-HIV-1 agents. PubMed. [Link]

  • A review on quinoline derived scaffolds as Anti-HIV Agents. DSpace Repository. [Link]

  • HIV-1 Entry Inhibitors: Recent Development and Clinical Use. (2013-10). National Center for Biotechnology Information. [Link]

  • INSTRUCTIONS FOR USE HIV Ag/Ab ELISA. FY Diagnostic & Surgicals. [Link]

  • Quinolines and isoquinolines as HIV-1 inhibitors: Chemical structures, action targets, and biological activities. (2023-07). PubMed. [Link]

  • Drug Reprofiling to Identify Potential HIV-1 Protease Inhibitors. (2023-08-30). MDPI. [Link]

  • Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. National Center for Biotechnology Information. [Link]

  • HIV-1 Maturation: Lessons Learned from Inhibitors. National Center for Biotechnology Information. [Link]

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Application Note & Protocol: Synthesis of Quinoline-8-carbonitrile via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of quinoline-8-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The selected method is the Sandmeyer reaction, a robust and classical transformation for converting a primary aromatic amine into a nitrile. Starting from the readily available 8-aminoquinoline, this protocol details a two-stage process: the initial low-temperature diazotization followed by a copper(I) cyanide-mediated cyanation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth causal explanations for experimental choices, rigorous safety protocols, and detailed characterization methods to ensure the synthesis of a high-purity final product.

Introduction and Scientific Rationale

The quinoline scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] this compound, in particular, serves as a key intermediate for the synthesis of more complex derivatives, where the nitrile group can be readily transformed into other functional groups such as carboxylic acids, amines, or tetrazoles.

While several methods exist for constructing the quinoline ring system itself (e.g., Skraup, Friedländer, Pfitzinger), the most direct and efficient strategy for introducing a cyano group onto a pre-existing aromatic amine is the Sandmeyer reaction.[4][5] This reaction, discovered by Traugott Sandmeyer in 1884, proceeds via an arenediazonium salt intermediate.[5] Its enduring utility in organic synthesis is a testament to its reliability and broad scope.

The protocol outlined herein is optimized for clarity, safety, and reproducibility. It is divided into two primary stages:

  • Diazotization: The conversion of the primary amine of 8-aminoquinoline into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate.[6]

  • Cyanation: The displacement of the diazonio group with a cyanide nucleophile, catalyzed by copper(I) cyanide. This step involves a single-electron transfer (SET) mechanism, generating an aryl radical that subsequently reacts to form the target nitrile and regenerates the copper(I) catalyst.[5]

Reaction Mechanism: The Sandmeyer Pathway

The synthesis of this compound from 8-aminoquinoline is a classic example of a radical-nucleophilic aromatic substitution (SRNAr).[5]

  • Step 1: Formation of the Diazonium Salt. In a cold, acidic solution, sodium nitrite (NaNO₂) reacts with the acid (e.g., HCl) to form nitrous acid (HNO₂). The amine group of 8-aminoquinoline then acts as a nucleophile, attacking the nitrosonium ion (NO⁺) generated from the protonated nitrous acid. A series of proton transfers and a final dehydration step yield the quinoline-8-diazonium salt. Maintaining a low temperature is critical, as diazonium salts can be unstable and decompose at higher temperatures.[7]

  • Step 2: Copper(I)-Catalyzed Cyanation. The prepared diazonium salt is added to a solution of copper(I) cyanide (CuCN). The copper(I) ion catalyzes the reaction by transferring a single electron to the diazonium salt. This reduces the diazonium ion and results in the formation of an aryl radical and the evolution of nitrogen gas (N₂). The aryl radical then abstracts a cyanide group from the resulting copper(II) cyanide complex to form the final product, this compound, and regenerate the Cu(I) catalyst.[5]

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )Purity/GradeSupplier Example
8-Aminoquinoline578-66-5C₉H₈N₂144.17>98%Sigma-Aldrich, TCI
Sodium Nitrite7632-00-0NaNO₂69.00>99%, ACS ReagentFlinn Scientific[8]
Copper(I) Cyanide544-92-3CuCN89.56>98%Sigma-Aldrich, Merck
Hydrochloric Acid7647-01-0HCl36.4637% (conc.), ACSFisher Scientific
Sodium Carbonate497-19-8Na₂CO₃105.99>99.5%, AnhydrousVWR
Dichloromethane75-09-2CH₂Cl₂84.93HPLC GradeFisher Scientific
Sodium Sulfate7757-82-6Na₂SO₄142.04Anhydrous, GranularVWR
Deionized Water7732-18-5H₂O18.0218 MΩ·cmIn-house
Equipment
  • Three-neck round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer with stir bars

  • Dropping funnel

  • Thermometer (-20 to 100 °C)

  • Ice bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • pH paper or pH meter

Health and Safety Precautions

This protocol involves highly toxic and hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.

  • Copper(I) Cyanide (CuCN): FATAL if swallowed, inhaled, or in contact with skin.[9] Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas. Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles at all times. Use a dedicated set of glassware and spatulas. All solid and solution waste containing cyanide must be collected and disposed of according to institutional hazardous waste protocols (e.g., by treatment with bleach or hydrogen peroxide in an alkaline solution).

  • 8-Aminoquinoline: Harmful if swallowed or inhaled and causes skin and serious eye irritation.[10][11] Suspected of causing genetic defects.[12][13] Avoid creating dust.

  • Sodium Nitrite (NaNO₂): Toxic if swallowed or inhaled.[8][14] It is a strong oxidizer and may intensify fires.[15] Keep away from combustible materials.

  • Concentrated Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Vapors are highly irritating to the respiratory tract. Handle with extreme care.

  • Diazonium Salts: While aromatic diazonium salts are more stable than their aliphatic counterparts, they can be explosive when isolated in a dry state. NEVER isolate the diazonium salt intermediate. Always keep it in a cold aqueous solution and use it immediately after preparation.[6]

Required Personal Protective Equipment (PPE):

  • Splash-proof chemical safety goggles

  • Chemical-resistant lab coat

  • Two pairs of nitrile gloves (EN 374 compliant)

  • Face shield (recommended when handling concentrated acid and cyanide)

Detailed Experimental Protocol

Part A: Diazotization of 8-Aminoquinoline
  • Acidic Amine Solution: In a 250 mL three-neck flask equipped with a magnetic stir bar and thermometer, add 8-aminoquinoline (7.21 g, 50.0 mmol).

  • Carefully add deionized water (50 mL) followed by the slow, dropwise addition of concentrated hydrochloric acid (15 mL, ~180 mmol) while stirring. The addition is exothermic; ensure the solution is well-stirred.

  • Cooling: Cool the resulting solution to 0–5 °C using an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (3.80 g, 55.0 mmol) in deionized water (15 mL). Cool this solution in an ice bath.

  • Diazotization: Add the cold sodium nitrite solution dropwise to the stirred 8-aminoquinoline hydrochloride solution over 20-30 minutes. Use a dropping funnel for controlled addition. Maintain the internal reaction temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

  • Stirring: After the addition is complete, stir the reaction mixture for an additional 15 minutes at 0–5 °C. The resulting cold quinoline-8-diazonium chloride solution is used immediately in the next step.

Part B: Sandmeyer Cyanation
  • Copper(I) Cyanide Solution: In a 500 mL three-neck flask equipped with a magnetic stir bar, add copper(I) cyanide (5.37 g, 60.0 mmol) and deionized water (50 mL). Stir to create a suspension.

  • Addition of Diazonium Salt: Slowly and carefully, add the cold diazonium salt solution from Part A to the stirred copper(I) cyanide suspension over 30-40 minutes.

  • CAUTION: The reaction will involve vigorous effervescence (evolution of N₂ gas). The rate of addition must be controlled to keep the foaming manageable.

  • Heating: After the addition is complete, slowly warm the reaction mixture to 50–60 °C using a heating mantle and maintain this temperature for 1 hour with stirring. The color of the mixture will darken.

  • Neutralization and Product Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding solid sodium carbonate in small portions until the pH is ~8-9 (test with pH paper). This step neutralizes the excess acid and decomposes any remaining diazonium salt.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Part C: Purification
  • The crude product, typically a brownish solid, can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry in vacuo.

Workflow and Characterization Diagrams

Synthetic Workflow

Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_cyanation Part B: Sandmeyer Cyanation cluster_workup Part C: Work-up & Purification A1 Dissolve 8-Aminoquinoline in conc. HCl A2 Cool to 0-5 °C A1->A2 A3 Dropwise addition of cold NaNO2 solution A2->A3 A4 Stir for 15 min at 0-5 °C A3->A4 B2 Add diazonium salt solution to CuCN suspension A4->B2 B1 Prepare CuCN suspension B1->B2 B3 Warm to 60 °C for 1 hr B2->B3 C1 Neutralize with Na2CO3 B3->C1 C2 Extract with CH2Cl2 C1->C2 C3 Dry & Concentrate C2->C3 C4 Recrystallize from Ethanol C3->C4 D Characterization C4->D

Caption: Overall workflow for the synthesis of this compound.

Product Characterization Logic

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis product Purified Product (this compound) nmr ¹H & ¹³C NMR Confirms carbon-hydrogen framework and connectivity product->nmr ftir FT-IR Identifies key functional groups (C≡N, C=N, C-H) product->ftir ms Mass Spectrometry Determines molecular weight (M⁺) product->ms purity Purity Assessment (e.g., HPLC, mp) product->purity final Verified Structure & Purity nmr->final ftir->final ms->final purity->final

Caption: Logical flow for the structural verification of the final product.

Expected Results and Characterization Data

  • Appearance: Off-white to light yellow crystalline solid.

  • Yield: Typical yields for this reaction range from 60-75% after purification.

  • Melting Point: Literature melting point is approximately 85-88 °C.

  • FT-IR (KBr, cm⁻¹): A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹ . Other significant peaks will include C=N stretching of the quinoline ring (~1580-1600 cm⁻¹) and aromatic C-H stretching (>3000 cm⁻¹).

  • ¹H NMR (400 MHz, CDCl₃, δ ppm): The spectrum will show six distinct aromatic protons. Expected approximate chemical shifts: δ 9.1 (dd, H2), 8.3 (dd, H4), 8.0 (dd, H7), 7.9 (dd, H5), 7.6 (t, H6), 7.5 (dd, H3).

  • ¹³C NMR (100 MHz, CDCl₃, δ ppm): Nine aromatic carbons and one nitrile carbon are expected. The nitrile carbon (C≡N) should appear around δ 117-119, and the carbon to which it is attached (C8) around δ 110-112.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 154.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Diazonium salt decomposed due to high temperature. 2. Incomplete diazotization. 3. Inactive CuCN catalyst.1. Strictly maintain the reaction temperature at 0–5 °C during diazotization. 2. Ensure sufficient acid and NaNO₂ are used. Test for excess nitrous acid with starch-iodide paper. 3. Use fresh, high-purity CuCN.
Dark, Oily Crude Product Formation of azo-coupling side products or phenols from diazonium salt decomposition.Ensure slow, controlled addition of the diazonium salt to the CuCN. Maintain proper temperature control. Purify carefully via column chromatography if recrystallization is insufficient.
Reaction Foams Excessively Rate of N₂ evolution is too high due to rapid addition or local overheating.Add the diazonium salt solution more slowly to the CuCN suspension. Ensure vigorous stirring to dissipate heat.
Product Fails to Crystallize Presence of impurities.Re-extract the product, ensure it is thoroughly dry, and attempt recrystallization with a different solvent system (e.g., ethanol/water, hexane/ethyl acetate). If necessary, perform column chromatography (silica gel, hexane:ethyl acetate gradient).

Conclusion

The Sandmeyer reaction provides a reliable and effective pathway for the gram-scale synthesis of this compound from 8-aminoquinoline. By strictly adhering to the temperature constraints of the diazotization step and following rigorous safety protocols for handling cyanide compounds, researchers can consistently obtain a high-purity product. The detailed characterization methods outlined in this guide serve to validate the structure and purity of the final compound, ensuring its suitability for subsequent applications in research and development.

References

  • Chem One. (n.d.). Material Safety Data Sheet Material Name: Sodium Nitrite. Retrieved from [Link]

  • Chemtrade Logistics Inc. (2023). Sodium Nitrite, High Purity Special Granular Grade Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium nitrite. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: sodium nitrite. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 24.9: Reactions of Arylamines. Retrieved from [Link]

  • NRO Chemistry. (2025). Sandmeyer reaction - experimental procedure and set up. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • SlideShare. (n.d.). ) Synthesis of Quinoline and derivatives1). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Quinoline Synthesis Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of quinoline and its derivatives. Quinolines are a critical structural motif in numerous pharmaceuticals, making the mastery of their synthesis paramount.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize your experimental outcomes.

General Troubleshooting & FAQs

This section addresses broad issues that can arise across various quinoline synthesis methodologies.

Q1: My reaction mixture has turned into a thick, black, unworkable tar. What is the cause, and how can I prevent it?

A: Tar formation is a common and frustrating issue in many quinoline syntheses, particularly those employing harsh acidic and high-temperature conditions like the Skraup and Doebner-von Miller reactions.[3][4][5] The primary culprit is the acid-catalyzed polymerization of reactive intermediates or starting materials.[3][5] For instance, in the Skraup synthesis, the acrolein generated from the dehydration of glycerol is highly susceptible to polymerization.[5][6]

Troubleshooting Strategies:

  • Temperature Control: Strict and uniform heating is crucial. Localized overheating can initiate a cascade of polymerization.[5][7] Utilizing a suitable solvent can aid in heat dissipation.

  • Moderating Agents: For notoriously vigorous reactions like the Skraup synthesis, the addition of a moderating agent such as ferrous sulfate (FeSO₄) or boric acid is recommended.[4][5][8] These agents help to control the exothermic nature of the reaction.[5][9]

  • Efficient Stirring: Vigorous and constant stirring is essential to prevent localized concentration and temperature gradients, which can lead to tar formation.[5]

  • Controlled Reagent Addition: Reagents, especially strong acids like sulfuric acid, should be added slowly and with adequate cooling to manage the reaction exotherm.[4][5]

  • Biphasic Solvent System (for Doebner-von Miller): To combat the polymerization of α,β-unsaturated carbonyl compounds, employing a biphasic system (e.g., aqueous acid and an organic solvent like toluene) can sequester the carbonyl compound in the organic phase, thereby reducing its self-polymerization.[3]

Q2: The yield of my desired quinoline product is consistently low. What are the potential causes and solutions?

A: Low yields in quinoline synthesis can stem from a variety of factors, ranging from suboptimal reaction conditions to competing side reactions.

Potential Causes & Solutions:

Potential Cause Suggested Solution
Harsh Reaction Conditions Traditional methods often rely on high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the desired product.[10] Modern approaches often utilize milder and more efficient catalytic systems, such as ionic liquids, metal-organic frameworks, or nanocatalysts.[10]
Suboptimal Catalyst The choice of catalyst is critical. An inappropriate catalyst can result in low conversion rates or the formation of undesired side products.[10] It may be necessary to screen different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and side product formation.[3]
Incorrect Solvent The reaction medium significantly influences the reaction's efficiency.[10] In some modern protocols, solvents like DMSO can even participate as a reactant.[7] Experimenting with different solvents or even solvent-free conditions may be beneficial.[7]
Incomplete Reaction Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][10] If the reaction has stalled, consider incrementally increasing the temperature or reaction time.[10]
Side Reactions Competing reactions, such as the self-condensation of ketones (aldol condensation) in the Friedländer synthesis, can significantly reduce the yield of the desired quinoline.[10][11] Adjusting reactant stoichiometry or the order of addition may help to favor the desired reaction pathway.
Electron-Withdrawing Groups on Aniline In reactions like the Doebner-von Miller synthesis, anilines with electron-withdrawing groups are known to give low yields.[3] In such cases, a modified approach may be necessary.
Q3: I am observing a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control the regioselectivity?

A: The reaction of an aniline with an unsymmetrical β-diketone in the Combes synthesis can indeed lead to a mixture of regioisomers. The initial condensation can occur at either of the two carbonyl groups of the diketone, leading to two different enamine intermediates, which then cyclize to form the respective quinoline products.

Strategies to Control Regioselectivity:

  • Steric Hindrance: The regioselectivity is often influenced by the steric environment around the two carbonyl groups of the β-diketone. The aniline will preferentially attack the less sterically hindered carbonyl group.

  • Electronic Effects: The electronic properties of the substituents on the β-diketone can also direct the initial nucleophilic attack of the aniline.

  • Reaction Conditions: Systematically varying the acid catalyst, solvent, and temperature can help to favor the formation of one regioisomer over the other. A Design of Experiments (DoE) approach can be a powerful tool to efficiently explore the reaction space and identify optimal conditions.

Q4: My final product is contaminated with partially hydrogenated quinoline derivatives. How can I address this?

A: This issue is particularly common in syntheses like the Skraup and Doebner-von Miller, where the final step is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[3]

Root Cause & Solutions:

  • Insufficient Oxidant: The oxidizing agent may be inefficient or used in an insufficient quantity to drive the reaction to completion. Ensure a stoichiometric excess of the oxidizing agent is used.

  • Reaction Monitoring: Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS to ensure the reaction has gone to completion.

  • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, it may be possible to oxidize them to the desired quinoline in a separate step using a suitable oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).[3]

Method-Specific Troubleshooting Guides

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines but is notorious for its often violent and exothermic nature.[4][6][9]

Common Issues & Solutions:

Problem Symptoms Root Cause Troubleshooting Steps
Runaway Reaction The reaction becomes extremely vigorous and difficult to control, potentially leading to the loss of material.The reaction is highly exothermic.[8]Add a moderator like ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent.[4][8] Add concentrated sulfuric acid slowly with efficient cooling and ensure vigorous stirring to dissipate heat.[4]
Significant Tar Formation The reaction mixture becomes a thick, black, intractable tar, making product isolation difficult.[4][5]Harsh acidic and oxidizing conditions cause polymerization of reactants and intermediates.[4]Use a moderator like ferrous sulfate.[4] Avoid excessively high temperatures; gently heat to initiate the reaction and then control the exothermic phase.[4]
Low Yield The isolated yield of the desired quinoline is poor.In addition to tar formation, incomplete reaction or degradation of the product can contribute to low yields.Optimize the reaction time and temperature, monitoring progress by TLC.[7] Ensure an efficient oxidizing agent is used in the correct stoichiometry.
Visualizing the Skraup Synthesis Workflow

Skraup_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification Aniline Aniline Michael_Addition Michael Addition of Aniline to Acrolein Aniline->Michael_Addition Glycerol Glycerol Dehydration Dehydration of Glycerol to Acrolein Glycerol->Dehydration H2SO4 H₂SO₄ H2SO4->Dehydration Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidation Oxidation to Quinoline Oxidant->Oxidation Dehydration->Michael_Addition Acrolein Cyclization Acid-Catalyzed Cyclization Michael_Addition->Cyclization Cyclization->Oxidation Dihydroquinoline Quench Quench Reaction Oxidation->Quench Neutralize Neutralize with Base Quench->Neutralize Purify Purification (e.g., Steam Distillation) Neutralize->Purify

Caption: A simplified workflow of the Skraup synthesis.

Doebner-von Miller Synthesis

This method is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.[2][12]

Common Issues & Solutions:

Problem Symptoms Root Cause Troubleshooting Steps
Low Yield and Significant Polymer Formation The reaction mixture becomes a thick, dark tar, significantly lowering the yield.[3]Acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[3]Employ a biphasic solvent system (e.g., aqueous HCl/toluene) to sequester the carbonyl compound.[3] Optimize the acid concentration and type; milder Lewis acids may be beneficial.[3] Control the reaction temperature to the lowest effective level.[3]
Incomplete Oxidation The final product is contaminated with dihydro- or tetrahydroquinoline byproducts.The oxidizing agent is inefficient or used in insufficient quantity.Use a stoichiometric excess of the oxidizing agent.[3] Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.[3] Consider a separate post-reaction oxidation step if necessary.[3]
Low Yield with Substituted Anilines Using anilines with electron-withdrawing groups results in very low yields.The electronic properties of the substituents on the aniline significantly impact the reaction.[3]For anilines with electron-withdrawing groups, consider a modified approach such as the Doebner hydrogen-transfer reaction.[3]
Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10][11][13]

Common Issues & Solutions:

Problem Symptoms Root Cause Troubleshooting Steps
Low Yield The conversion to the desired quinoline is poor.Harsh reaction conditions, suboptimal catalyst, incorrect solvent, or inappropriate temperature.[10]Explore milder catalytic systems (e.g., ionic liquids, nanocatalysts).[10] Systematically screen catalysts, solvents, and temperatures.[10]
Aldol Self-Condensation Significant formation of byproducts from the self-condensation of the ketone reactant.Competing side reactions are favored under the reaction conditions.[10][11]To avoid aldol condensation, consider using the imine analogue of the o-aniline.[11] Adjusting the rate of addition of the ketone can also minimize its self-condensation.
Regioselectivity Issues When using asymmetric ketones, a mixture of regioisomers is formed.The reaction can proceed through two different cyclization pathways.Introducing a phosphoryl group on the α-carbon of the ketone or using specific amine catalysts or ionic liquids can improve regioselectivity.[11]
Visualizing Friedländer Synthesis Competing Pathways

Friedlander_Pathways cluster_desired Desired Pathway cluster_side Side Reaction Reactants 2-Aminoaryl Ketone + α-Methylene Ketone Aldol_Condensation Cross Aldol Condensation Reactants->Aldol_Condensation Self_Condensation Aldol Self-Condensation of Ketone Reactants->Self_Condensation Cyclization Intramolecular Cyclization Aldol_Condensation->Cyclization Quinoline Substituted Quinoline Cyclization->Quinoline Byproduct Aldol Adduct/ Enone Byproduct Self_Condensation->Byproduct

Caption: Competing reaction pathways in the Friedländer synthesis.

Experimental Protocols

Protocol 1: Purification of Quinoline via Picrate Salt Formation

This protocol is effective for purifying crude quinoline from non-basic impurities.[14][15]

Materials:

  • Crude quinoline

  • Picric acid

  • 95% Ethanol

  • Acetonitrile

  • Dimethyl sulfoxide (DMSO), dried over 4A molecular sieves

  • Basic alumina

  • n-Pentane

Procedure:

  • Salt Formation: Dissolve the crude quinoline in a minimal amount of 95% ethanol. In a separate flask, dissolve picric acid in a minimal volume of 95% ethanol. Slowly add the picric acid solution to the quinoline solution. Yellow crystals of quinoline picrate will precipitate. Cool the mixture in an ice bath to maximize precipitation.

  • Recrystallization: Collect the quinoline picrate crystals by filtration and wash them with a small amount of cold 95% ethanol. Recrystallize the picrate salt from acetonitrile.

  • Liberation of Free Base: Dissolve the purified quinoline picrate in DMSO.

  • Chromatography: Pass the DMSO solution through a column packed with basic alumina. The picric acid will be adsorbed onto the alumina, while the free quinoline will elute.

  • Extraction and Final Purification: Extract the eluent with n-pentane. Wash the pentane layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. For very high purity, the resulting quinoline can be distilled under vacuum.[14]

Protocol 2: Microwave-Assisted Friedländer Synthesis

This protocol offers a rapid and often higher-yielding alternative to traditional heating methods.[5]

Materials:

  • 2-Aminophenylketone (1.0 mmol)

  • Cyclic ketone (e.g., cyclohexanone) (1.2 mmol)

  • Glacial acetic acid (2 mL)

  • 10 mL microwave synthesis vial

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Combine the 2-aminophenylketone, the cyclic ketone, and glacial acetic acid in a 10 mL microwave synthesis vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 160°C for 5 minutes.[5]

  • Work-up: After the reaction, allow the vial to cool to room temperature. Pour the mixture into ice-cold water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

  • Low Yield: Ensure the microwave is set to the correct temperature and time. The purity of the starting materials is also critical.

  • Incomplete Reaction: If TLC analysis shows significant starting material, the reaction time can be extended in 1-2 minute increments.[5]

References

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.
  • optimizing reaction time and temperature for quinoline synthesis - Benchchem.
  • troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
  • Combes quinoline synthesis - Wikipedia. Available from: [Link]

  • Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds - Benchchem.
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
  • Purification of Quinoline - Chempedia - LookChem. Available from: [Link]

  • Gould–Jacobs reaction - Wikipedia. Available from: [Link]

  • Managing unexpected side reactions in quinoline synthesis - Benchchem.
  • Technical Support Center: Purification of Quinoline Derivatives - Benchchem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available from: [Link]

  • Preparation and Properties of Quinoline. Available from: [Link]

  • Quinoline - Wikipedia. Available from: [Link]

  • Common Quinoline Synthesis Reactions - Flychem Co., ltd. Available from: [Link]

  • Combes Quinoline Synthesis.
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. Available from: [Link]

  • Quinoline: Structure, Properties & Uses Explained - Vedantu. Available from: [Link]

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. Available from: [Link]

  • Gould–Jacobs reaction - Wikiwand. Available from: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available from: [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Available from: [Link]

  • "minimizing byproducts in Skraup synthesis of 6,6'-Biquinoline" - Benchchem.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. Available from: [Link]

  • Friedländer synthesis - Wikipedia. Available from: [Link]

  • The Friedl??nder Synthesis of Quinolines - ResearchGate. Available from: [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. Available from: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available from: [Link]

  • Skraup reaction - Wikipedia. Available from: [Link]

  • The Friedländer Synthesis of Quinolines - Organic Reactions. Available from: [Link]

  • Skraup's Synthesis - Vive Chemistry - WordPress.com. Available from: [Link]

  • What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. Available from: [Link]

  • Gould Jacobs Quinoline forming reaction:SP1.qxd. Available from: [Link]

  • Conrad–Limpach synthesis - Wikipedia. Available from: [Link]

  • Conrad-Limpach Reaction.
  • ) Synthesis of Quinoline and derivatives1). Available from: [Link]

  • Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. Available from: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Conrad-Limpach Synthesis - SynArchive. Available from: [Link]

  • Doebner-Miller Reaction - SynArchive. Available from: [Link]

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Optimization of reaction conditions for quinoline synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of optimizing quinoline synthesis reactions. Here, we address common challenges with practical, field-tested solutions and in-depth scientific explanations to enhance your experimental success.

Section 1: Troubleshooting Common Issues in Quinoline Synthesis

This section provides a question-and-answer-style troubleshooting guide for frequently encountered problems during the synthesis of quinolines.

Question 1: Why am I observing low yields in my Skraup synthesis of quinoline?

Answer: Low yields in the Skraup synthesis are a common issue often stemming from several factors, including the highly exothermic nature of the reaction and potential side-product formation.

Core Causality: The Skraup synthesis involves the reaction of aniline with glycerol, an oxidizing agent (traditionally nitrobenzene), and sulfuric acid. The reaction is notoriously vigorous and can lead to charring and polymerization of reactants if not properly controlled.

Troubleshooting Steps:

  • Temperature Control is Critical: The reaction is highly exothermic. It is crucial to control the temperature carefully to prevent overheating, which can lead to the decomposition of starting materials and the formation of tarry by-products.

    • Protocol: Begin the reaction at a lower temperature (around 100 °C) and gradually increase it. Use a well-calibrated heating mantle and a thermocouple to monitor the internal reaction temperature. Consider using a sand bath for more even heat distribution.

  • Rate of Addition: The rate at which the sulfuric acid is added to the mixture of aniline, glycerol, and nitrobenzene significantly impacts the reaction's success.

    • Protocol: Add the concentrated sulfuric acid dropwise and slowly with vigorous stirring. This helps to dissipate the heat generated and maintain a controlled reaction rate.

  • Choice of Oxidizing Agent: While nitrobenzene is the classic oxidizing agent, its use can sometimes lead to the formation of unwanted nitro-substituted by-products.

    • Alternative: Consider using milder oxidizing agents like arsenic pentoxide or iron(III) chloride, which can sometimes provide cleaner reactions and better yields, though they may require different reaction conditions.

  • Purity of Reagents: The purity of aniline and glycerol is paramount. Impurities can act as catalysts for side reactions.

    • Recommendation: Use freshly distilled aniline and high-purity glycerol to minimize potential side reactions.

Question 2: My Doebner-von Miller reaction is producing a complex mixture of products. How can I improve the regioselectivity?

Answer: The Doebner-von Miller synthesis, which uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst, can indeed lead to regioisomeric mixtures. The key to improving selectivity lies in controlling the cyclization step.

Underlying Principle: The reaction proceeds through a Michael addition followed by cyclization and aromatization. The regioselectivity is determined by which position on the aniline ring attacks the carbonyl group of the intermediate.

Strategies for Enhancing Regioselectivity:

  • Steric Hindrance: The substitution pattern on the aniline can direct the cyclization. Bulky substituents ortho to the amino group can favor cyclization at the para position.

  • Electronic Effects: Electron-donating groups on the aniline ring can activate the para position, leading to the preferential formation of 7-substituted quinolines. Conversely, electron-withdrawing groups can favor the formation of 5-substituted quinolines.

  • Catalyst Choice: The nature of the acid catalyst can influence the reaction pathway.

    • Recommendation: While strong proton acids like HCl or H2SO4 are common, Lewis acids such as zinc chloride or iron(III) chloride can sometimes offer better control and improved yields by coordinating with the intermediates.

Experimental Workflow for Optimizing Regioselectivity:

Caption: Workflow for optimizing regioselectivity in the Doebner-von Miller synthesis.

Question 3: I am struggling with the removal of the acid catalyst in my Combes quinoline synthesis. What are the best practices for purification?

Answer: The Combes synthesis utilizes an acid-catalyzed reaction between anilines and β-diketones. Complete removal of the acid catalyst during workup is crucial for obtaining a pure product and preventing degradation.

Standard Protocol and Purification Tips:

  • Neutralization: After the reaction is complete, the mixture should be carefully neutralized.

    • Step-by-step:

      • Cool the reaction mixture in an ice bath.

      • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) with vigorous stirring until the effervescence ceases and the pH of the aqueous layer is neutral (pH ~7). Be cautious as this is an exothermic process.

  • Extraction: Once neutralized, the quinoline product can be extracted into an organic solvent.

    • Solvent Choice: Dichloromethane (DCM) or ethyl acetate are commonly used. Perform the extraction multiple times (e.g., 3 x 50 mL) to ensure complete recovery of the product.

  • Washing: The combined organic layers should be washed with brine (saturated NaCl solution) to remove any remaining water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Data Summary for Purification Choices:

Purification StepReagent/MethodPurposeKey Considerations
Neutralization Saturated NaHCO3 / Na2CO3Remove bulk acid catalystAdd slowly and with cooling to control exotherm.
Extraction Dichloromethane / Ethyl AcetateIsolate the quinoline productEnsure complete phase separation.
Washing Brine (Saturated NaCl)Remove residual waterBreaks up emulsions.
Drying Anhydrous Na2SO4 / MgSO4Remove dissolved waterUse a sufficient amount and allow adequate time.
Final Purification Column Chromatography / RecrystallizationIsolate pure quinolineChoose an appropriate solvent system for chromatography.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanism of the Friedländer synthesis, and how can I favor the desired product over self-condensation of the carbonyl compound?

The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

Mechanism Overview:

Friedlander_Mechanism A 2-Aminoaryl Aldehyde/Ketone C Initial Adduct A->C Base or Acid Catalyzed Aldol Condensation B α-Methylene Carbonyl Compound B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Quinoline Product D->E Dehydration

Caption: Simplified mechanism of the Friedländer quinoline synthesis.

To favor the desired Friedländer product over the self-condensation of the carbonyl compound (e.g., an aldol condensation), consider the following:

  • Choice of Catalyst: While the reaction can be catalyzed by both acids and bases, base catalysis (e.g., using KOH, NaOH, or piperidine) often provides better yields for this specific transformation.

  • Stoichiometry: Using a slight excess of the 2-aminoaryl aldehyde or ketone can push the equilibrium towards the formation of the desired quinoline product.

  • Reaction Temperature: Running the reaction at an elevated temperature can favor the irreversible dehydration step that leads to the aromatic quinoline, thus driving the reaction to completion.

FAQ 2: Are there any modern, more environmentally friendly alternatives to the classic quinoline syntheses?

Yes, significant research has been dedicated to developing greener synthetic routes for quinolines.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields and cleaner products by providing rapid and uniform heating.

  • Catalytic Methods: The use of transition metal catalysts (e.g., palladium, copper, gold) has enabled the development of novel, more efficient methods for quinoline synthesis, often under milder conditions.

  • One-Pot Syntheses: Many modern protocols focus on one-pot procedures that minimize the number of synthetic steps and reduce waste by avoiding the isolation of intermediates.

References

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]

  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. [Link]

  • Bose, A. K., Manhas, M. S., Ganguly, S. N., Sharma, A. H., & Banik, B. K. (2002). A simplified green chemistry approach to the synthesis of 2-azetidinones. Tetrahedron Letters, 43(46), 8351-8353. [Link]

  • Nakamura, I., & Yamamoto, Y. (2004). Transition-Metal-Catalyzed Reactions of Allenes. Chemical Reviews, 104(5), 2127-2198. [Link]

Technical Support Center: Controlling Regioselectivity in Friedländer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in this fundamental reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired isomeric products with high fidelity.

Introduction to the Challenge of Regioselectivity

The Friedländer synthesis, a cornerstone reaction for constructing the quinoline scaffold, involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[1][2][3][4][5] While elegant in its simplicity, a significant challenge arises when using unsymmetrical ketones: the potential for the reaction to proceed through two different enolate or enamine intermediates, leading to a mixture of regioisomeric quinolines.[6][7] Controlling which isomer is formed is crucial for the synthesis of specific, biologically active target molecules. This guide will explore the mechanistic underpinnings of regioselectivity and provide practical strategies to direct the reaction toward a single, desired product.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when tackling regioselectivity in the Friedländer synthesis.

Q1: What are the primary factors that influence regioselectivity in the Friedländer synthesis?

A1: The regiochemical outcome is primarily governed by the choice of catalyst, the structure of the unsymmetrical ketone, and the reaction conditions.[6][8] Different catalytic systems (acidic, basic, or organocatalytic) can favor the formation of either the thermodynamic or kinetic enolate/enamine intermediate, thus directing the cyclization to a specific α-carbon of the ketone.[6]

Q2: What is the general mechanism, and how does it relate to regioselectivity?

A2: The Friedländer synthesis can proceed through two main pathways.[6] The first involves an initial aldol-type condensation between the two carbonyl reactants, followed by cyclization and dehydration.[1] The second, often favored under amine catalysis, begins with the formation of a Schiff base between the 2-amino group and the ketone, which then generates an enamine that undergoes intramolecular cyclization.[6] The regioselectivity is determined by which α-proton of the unsymmetrical ketone is abstracted to form the reactive intermediate.

Q3: Can substituents on the 2-aminoaryl aldehyde or ketone influence regioselectivity?

A3: Yes, the electronic nature of substituents on the aromatic ring can have an effect, albeit often more subtle than the choice of catalyst or the unsymmetrical ketone itself.[6] Electron-donating or -withdrawing groups can influence the reactivity of the amino and carbonyl groups, which can, in turn, impact the regiochemical course of the condensation.[6]

Q4: Are there modern catalytic systems that offer better regiocontrol?

A4: Absolutely. Recent advancements have introduced a variety of catalytic systems that provide excellent regioselectivity. These include specific amine catalysts, ionic liquids, and various nanocatalysts.[1][6][9][10] For instance, sterically hindered secondary amines can favor the formation of the less substituted (kinetic) enamine, leading to high regioselectivity.[6]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Regioselectivity with Standard Acid or Base Catalysis
  • Symptom: You are obtaining a mixture of regioisomers (e.g., 2-ethylquinoline and 2,3-dimethylquinoline) that are difficult to separate, resulting in a low yield of your desired product.[6][8]

  • Probable Cause: Standard acid or base catalysts (e.g., NaOH, H₂SO₄) often promote the formation of the more stable, thermodynamically favored enolate, but can also lead to mixtures, especially when the energy difference between the possible enolates is small.[11][12]

  • Solution:

    • Employ an Amine Catalyst: Switch to a cyclic secondary amine catalyst like pyrrolidine or a more sterically hindered one such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO).[6] These catalysts favor the formation of the kinetic enamine from the less substituted α-carbon of the ketone, leading to the 2-substituted quinoline.[6]

    • Utilize an Ionic Liquid: Room-temperature ionic liquids can act as both the solvent and promoter, often affording high regioselectivity without an additional catalyst.[1][6] They can facilitate specific reaction pathways that favor one regioisomer.

    • Introduce a Directing Group: A highly effective, though more synthetically demanding, strategy is to introduce a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone.[1][13][14] This modification can force the cyclization to occur at the other α-position with excellent regioselectivity.[14]

Issue 2: Inconsistent Regioselectivity Between Batches
  • Symptom: The ratio of regioisomers varies significantly when you repeat the reaction.

  • Probable Cause: This issue often points to insufficient control over reaction parameters that influence the kinetic versus thermodynamic balance.

  • Solution:

    • Control the Temperature: Temperature can have a significant impact on regioselectivity.[6] Lower temperatures generally favor the kinetic product, while higher temperatures can lead to equilibration and favor the thermodynamic product.[6] Precisely control and monitor the reaction temperature.

    • Standardize the Rate of Addition: The rate at which the unsymmetrical ketone is added can be critical, especially in amine-catalyzed reactions.[6] Slow addition helps maintain a low concentration of the ketone, which can favor the formation of the kinetic enamine and improve regioselectivity towards the 2-substituted quinoline.[6]

Issue 3: Low Yield Despite Good Regioselectivity
  • Symptom: You are forming a single desired regioisomer, but the overall yield is poor.

  • Probable Cause: This could be due to incomplete reaction, side reactions, or product degradation under the reaction conditions.[13]

  • Solution:

    • Optimize Catalyst Loading: Ensure you are using the optimal amount of catalyst. Too little may result in an incomplete reaction, while too much can sometimes promote side reactions.

    • Monitor Reaction Progress: Use techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and determine the optimal reaction time.[13] This will help you avoid product degradation from prolonged reaction times.

    • Consider a Milder Catalyst: If harsh conditions are suspected to be the cause of low yield, explore milder catalysts. For example, gold-catalyzed Friedländer syntheses have been shown to proceed under milder conditions.[1]

Data Presentation: Catalyst Effects on Regioselectivity

The choice of catalyst can dramatically influence the isomeric ratio. The following table summarizes the effect of different amine catalysts on the regioselectivity of the reaction between 2-aminobenzaldehyde and 2-butanone.

CatalystTemperature (°C)Ratio of Regioisomers (2-ethylquinoline : 2,3-dimethylquinoline)
Pyrrolidine10085:15
Piperidine10070:30
TABO*10096:4

*TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane. Data sourced from Dormer et al., 2003.[6]

Experimental Protocols

Protocol 1: Amine-Catalyzed Regioselective Friedländer Annulation

This protocol describes a general procedure for achieving high regioselectivity towards the 2-substituted quinoline using an amine catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., toluene, xylene).

  • Addition of Reagents: Add the unsymmetrical ketone (1.1-1.5 eq.) and the amine catalyst (e.g., pyrrolidine, 0.2 eq.).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-140 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.[6]

Protocol 2: Ionic Liquid-Promoted Regioselective Friedländer Synthesis

This protocol outlines a procedure using an ionic liquid as both the solvent and promoter.

  • Reaction Setup: In a reaction vessel, combine the 2-aminoaryl aldehyde or ketone (1.0 eq.), the unsymmetrical ketone (1.2 eq.), and the ionic liquid (e.g., [bmim][BF₄]).

  • Reaction: Heat the mixture with stirring to the appropriate temperature.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate). The ionic liquid can often be recovered and reused.

  • Purification: Concentrate the organic extracts and purify the residue by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic pathways influencing regioselectivity.

G start_ketone Unsymmetrical Ketone thermo_enolate Thermodynamic Enolate start_ketone->thermo_enolate More substituted α-H kinetic_enolate Kinetic Enolate start_ketone->kinetic_enolate Less substituted α-H schiff_base Schiff Base start_ketone->schiff_base start_amine 2-Aminoaryl Aldehyde/Ketone start_amine->schiff_base product_thermo Thermodynamic Product thermo_enolate->product_thermo product_kinetic Kinetic Product kinetic_enolate->product_kinetic kinetic_enamine Kinetic Enamine schiff_base->kinetic_enamine kinetic_enamine->product_kinetic

Caption: Mechanistic pathways in Friedländer synthesis.

G cluster_workflow Troubleshooting Workflow for Poor Regioselectivity start Problem: Poor Regioselectivity q1 Are you using standard acid/base catalysis? start->q1 sol1 Switch to Amine Catalyst (e.g., Pyrrolidine, TABO) q1->sol1 Yes q2 Is regioselectivity inconsistent? q1->q2 No end Improved Regioselectivity sol1->end sol2 Utilize Ionic Liquid sol2->end sol3 Introduce Directing Group (e.g., Phosphoryl) sol3->end sol4 Precisely Control Temperature q2->sol4 Yes sol5 Standardize Rate of Ketone Addition q2->sol5 Yes sol4->end sol5->end

Caption: Troubleshooting workflow for regioselectivity.

References

  • Batista, V. F., Pinto, D. C. G. A., & Silva, A. M. S. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. ACS Omega. [Link]

  • ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses. [Link]

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Singh, P., & Yaragorla, S. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds, 1-36. [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]

  • ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Hsiao, Y., Rivera, N. R., Yasuda, N., Hughes, D. L., & Reider, P. J. (2001). Highly regioselective Friedländer reaction. Organic letters, 3(8), 1101–1103. [Link]

  • ResearchGate. A recyclable palladium-catalyzed modified Friedländer quinoline synthesis. [Link]

  • ResearchGate. Friedländer Quinoline Synthesis. [Link]

  • ResearchGate. Mechanism for the Friedländer reaction under acidic conditions showing... [Link]

  • American Chemical Society. Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. [Link]

  • PubMed Central. Advances in polymer based Friedlander quinoline synthesis. [Link]

  • ResearchGate. The Friedländer Synthesis of Quinolines. [Link]

  • PubMed. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

  • ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

  • Semantic Scholar. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. [Link]

  • ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

  • Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]

  • RSC Publishing. Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. [Link]

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Technical Support Center: Purification of Quinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of quinoline-8-carbonitrile. This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we address common challenges and frequently asked questions to help you achieve the desired purity for your downstream applications. Our focus is not just on the protocols themselves, but on the underlying principles that ensure robust and reproducible results.

Compound Properties and Handling

A foundational understanding of this compound's physical properties is critical for designing an effective purification strategy. While extensive data is not always available for specialized reagents, we can compile key information from vendor specifications and related quinoline structures.

Table 1: Physicochemical Properties of this compound and Related Isomers

Property This compound Quinoline-3-carbonitrile (Isomer) Notes & Considerations
CAS Number 35509-27-4[1] 34846-64-5[2] Always verify the CAS number of your starting material and any known impurities.
Molecular Formula C₁₀H₆N₂[1] C₁₀H₆N₂[2] Isomers have identical formulas and molecular weights, making mass spectrometry alone insufficient for differentiation.
Molecular Weight 154.17 g/mol [1] 154.17 g/mol [2] Useful for calculating molar quantities and reaction yields.
Melting Point Data not consistently reported. 109 °C[2] The melting point is a key indicator of purity. A broad or depressed melting range suggests the presence of impurities. Empirical determination is recommended.
Appearance Typically a solid. Solid. Pure quinoline compounds are often off-white or pale yellow, but can darken to yellow or brown upon exposure to air and light[3].

| Solubility | No specific data published. | LogP (octanol/water) = 1.57[2] | Solubility must be determined empirically. Generally soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water and non-polar solvents like hexanes[4][5]. |

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities at varying temperatures.[6]

Frequently Asked Questions (FAQs) - Recrystallization

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] Since specific solubility data for this compound is not widely published, an empirical approach is necessary.[4]

  • Expert Recommendation: Start by testing small amounts of your crude product in various common solvents. Good starting points for quinoline derivatives include:

    • Single Solvents: Ethanol, isopropanol, or acetone.

    • Mixed Solvent Systems: Ethanol/water, methanol/acetone, or ethyl acetate/hexanes.[8][9][10]

  • Causality: The nitrile and quinoline moieties confer a degree of polarity, suggesting that moderately polar solvents will be most effective. For mixed systems, the first solvent should readily dissolve the compound, while the second (anti-solvent) should be one in which the compound is insoluble, inducing precipitation upon addition.[7]

Q2: My purified this compound is yellow. Does this indicate it's still impure?

A2: Not necessarily. Many quinoline derivatives, while colorless or white when perfectly pure, are susceptible to air and light oxidation, which can cause them to develop a yellow or brownish hue.[3] This coloration can be due to trace-level oxidized impurities that may not significantly affect the overall purity percentage or interfere with subsequent reactions. However, if a colorless product is essential, consider performing the recrystallization with activated charcoal and storing the final product under an inert atmosphere (e.g., nitrogen or argon) in the dark.

Q3: My compound "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of a solid crystal lattice. This is common when the solution is cooled too rapidly or when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.

  • Solution Protocol:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.

    • Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation.

    • If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites or add a "seed" crystal from a previous pure batch.

Troubleshooting Guide: Recrystallization
ProblemProbable Cause(s)Recommended Solution(s)
Low or No Crystal Recovery 1. Too much solvent was used.[6]2. The compound is highly soluble in the solvent even at low temperatures.3. Premature crystallization occurred during hot filtration.1. Boil off some of the solvent to concentrate the solution and allow it to cool again.[7]2. Try a different solvent or a mixed-solvent system. Add an anti-solvent dropwise to the cooled solution.3. Ensure the funnel and receiving flask are pre-heated before hot gravity filtration.
Impure Final Product (by TLC/Melting Point) 1. The solution was cooled too quickly, trapping impurities in the crystal lattice.2. The chosen solvent was not selective enough (impurities co-crystallized).1. Repeat the recrystallization, ensuring slow, undisturbed cooling to promote selective crystal growth.2. Perform solubility tests to find a more suitable solvent where the impurity has significantly different solubility from your target compound.
Colored Impurities Persist Colored impurities are adsorbed onto the compound.Add a small amount (1-2% by weight) of activated charcoal to the hot solution before the hot gravity filtration step.[10] Caution: Adding charcoal to a boiling solution can cause violent bumping. Let it cool slightly first.

Purification by Column Chromatography

For complex mixtures or when recrystallization fails to provide adequate purity, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: What stationary and mobile phases should I use for this compound?

A1:

  • Stationary Phase: Standard flash-grade silica gel (SiO₂, 40-63 µm) is the most common and effective choice for compounds of this polarity.

  • Mobile Phase (Eluent): The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate first. A target Rf (retention factor) of 0.25-0.35 for your desired compound is ideal for column separation.

    • Recommended Starting System: Begin with a mixture of a non-polar solvent and a polar solvent. A common and effective combination is Hexanes/Ethyl Acetate .

    • Methodology: Start with a low polarity eluent (e.g., 95:5 Hexanes:EtOAc) and gradually increase the proportion of the more polar solvent (e.g., 90:10, 85:15) until you achieve the target Rf on your TLC plate. Other systems like Dichloromethane/Methanol can be used for more polar compounds.

Q2: My compound streaks on the TLC plate. How does this affect column purification?

A2: Streaking on a TLC plate is often a warning sign. It can be caused by overloading the sample, acidic or basic properties of the compound interacting with the silica, or insolubility in the mobile phase. If this occurs during column chromatography, it will lead to poor separation and broad, overlapping fractions.

  • Expert Recommendation: To mitigate this, you can:

    • Add a modifier to the eluent: For basic compounds like quinolines, adding a small amount of triethylamine (~0.5-1%) to the mobile phase can neutralize acidic sites on the silica gel, leading to sharper bands.

    • Use a different stationary phase: In some cases, neutral alumina may be a better choice than acidic silica gel for purifying basic compounds.

Q3: How do I load my crude sample onto the column?

A3: There are two primary methods: wet loading and dry loading.

  • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase (or a solvent it is highly soluble in, like dichloromethane) and carefully pipette it onto the top of the packed column. This is quick but can disturb the column bed if not done carefully.

  • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane, acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your compound adsorbed onto the silica. Carefully add this powder to the top of your packed column. This method often results in better separation and sharper bands.

Workflow and Troubleshooting

The following diagram outlines a standard workflow for flash column chromatography.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_1 Select Eluent (via TLC, target Rf ~0.3) prep_2 Pack Column (Slurry Pack with Eluent) prep_1->prep_2 prep_3 Prepare Sample (Dry Loading Recommended) prep_2->prep_3 run_1 Load Sample onto Column prep_3->run_1 run_2 Elute with Mobile Phase (Apply Gentle Pressure) run_1->run_2 run_3 Collect Fractions in Test Tubes run_2->run_3 analysis_1 Analyze Fractions (TLC) run_3->analysis_1 analysis_2 Combine Pure Fractions analysis_1->analysis_2 analysis_3 Evaporate Solvent (Rotary Evaporator) analysis_2->analysis_3 analysis_4 Obtain Purified Product analysis_3->analysis_4

Caption: Standard workflow for purification by flash column chromatography.

Advanced Purification Techniques

For exceptionally challenging separations or to achieve very high purity (>99.5%), more advanced methods may be required.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique uses smaller stationary phase particles and high pressure to achieve superior resolution compared to standard flash chromatography.[11] A common setup for quinoline derivatives would be a C18 reversed-phase column with a mobile phase of acetonitrile and water, often with a formic acid or phosphoric acid modifier.[11][12]

  • Centrifugal Partition Chromatography (CPC): This is a support-free liquid-liquid chromatography technique that separates compounds based on their partition coefficients between two immiscible liquid phases.[13] It is particularly useful for preventing irreversible adsorption of the sample onto a solid support like silica.[13]

References

  • US2474823A - Quinoline compounds and process of making same - Google P
  • Recrystallization - Single Solvent - University of California, Los Angeles. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]

  • Recrystallization, filtration and melting point - University of Central Arkansas. [Link]

  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD. [Link]

  • quinoline-3-carbonitrile - Stenutz. [Link]

  • Recrystallization - University of Massachusetts. [Link]

  • Quinoline - Sciencemadness Wiki. [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. [Link]

Sources

Technical Support Center: Overcoming Common Issues in the Purification of Quinoline Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of purifying quinoline products. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during purification processes such as chromatography, crystallization, and extraction. Our goal is to equip you with the expertise and practical solutions to achieve high purity and yield for your quinoline-based compounds.

Part 1: Troubleshooting Guide for Chromatographic Purification

Column chromatography is a cornerstone technique for the purification of quinoline derivatives. However, the inherent basicity of the quinoline nitrogen can lead to problematic interactions with stationary phases, particularly silica gel. This section addresses the most frequent issues encountered during chromatographic purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My quinoline derivative is decomposing or showing significant streaking on the silica gel column.

  • Question: I am attempting to purify my quinoline derivative using silica gel column chromatography, but I am observing significant decomposition and/or streaking of my product. What is causing this and how can I prevent it?

  • Answer: This is a prevalent issue stemming from the acidic nature of standard silica gel, which can strongly interact with the basic nitrogen atom of the quinoline ring, leading to decomposition or irreversible adsorption that manifests as streaking or tailing on a TLC plate.[1][2]

    Causality: The lone pair of electrons on the quinoline nitrogen acts as a Lewis base, interacting with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to peak tailing and, in some cases, acid-catalyzed degradation of sensitive quinoline derivatives.[2][3]

    Solutions:

    • Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic modifier. A common and effective method is to use an eluent containing a small percentage (0.5-2%) of a tertiary amine like triethylamine (NEt₃) or pyridine.[1][2] You can either prepare a slurry of the silica gel with the amine-containing eluent before packing the column or flush the packed column with this solvent mixture before loading your sample.[1][4]

    • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic or basic stationary phase.[3]

      • Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative for the purification of basic compounds like quinolines.[2][4]

      • Florisil or Cellulose: These have also been used, though stability should be assessed on a small scale first.[2]

      • Reversed-Phase Silica (C18): For less polar quinolines, reversed-phase chromatography can be a viable option.

    • Minimize Contact Time: Employ flash chromatography with applied pressure to reduce the residence time of your compound on the column, thereby minimizing the opportunity for degradation.[2]

    • Work at Lower Temperatures: For thermally labile compounds, running the column in a cold room can mitigate decomposition.[2]

Issue 2: My polar quinoline compound has poor or no retention in Reversed-Phase HPLC.

  • Question: My polar quinoline compound is eluting at or near the solvent front on a C18 column. How can I improve its retention?

  • Answer: This is a common challenge for polar analytes in reversed-phase (RP) chromatography because they have a higher affinity for the polar mobile phase than the nonpolar stationary phase.[3]

    Solutions:

    • Increase Mobile Phase Polarity: If you are not already using a highly aqueous mobile phase, gradually increase the water content. Modern RP columns are designed to be stable in 100% aqueous conditions.[3]

    • Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character, such as those with phenyl-hexyl or embedded polar groups (EPG), which can offer different selectivity for polar compounds.[3]

    • Utilize Ion-Pairing Chromatography: For ionizable quinoline compounds, adding an ion-pairing reagent to the mobile phase can significantly enhance retention. These reagents form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[3]

    • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and is an excellent alternative to reversed-phase HPLC.[3]

Issue 3: I am observing significant peak tailing for my quinoline compound in HPLC.

  • Question: My quinoline compound is exhibiting significant peak tailing in HPLC. What are the likely causes, and how can I resolve this?

  • Answer: Peak tailing is often a result of secondary interactions between the basic quinoline and residual acidic silanol groups on silica-based stationary phases.[3]

    Solutions:

    • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[3] For basic quinoline compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, thus minimizing unwanted interactions.[3]

    • Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[3]

    • Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.[3]

Experimental Protocol: Deactivation of Silica Gel for Flash Chromatography

This protocol describes the deactivation of silica gel using triethylamine (TEA) to prevent the degradation of acid-sensitive quinoline derivatives.

Materials:

  • Silica gel (230-400 mesh)

  • Eluent (pre-determined by TLC analysis)

  • Triethylamine (TEA)

  • Chromatography column

  • Flask for slurry preparation

Procedure:

  • Prepare the Deactivating Solvent: Add 1-2% (v/v) of triethylamine to your chosen eluent. For instance, if your eluent is 20% ethyl acetate in hexanes, prepare a solution of 1-2 mL of TEA in 98-99 mL of this solvent mixture.[4]

  • Prepare the Slurry: In a fume hood, create a slurry of the silica gel with the deactivating solvent.

  • Pack the Column: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a well-packed bed free of air bubbles.

  • Equilibrate the Column: Pass 2-3 column volumes of the initial eluent (without triethylamine) through the column to remove any excess base.[4]

  • Load the Sample and Elute: Load your sample and proceed with the chromatography using your pre-determined eluent.

Visualization of Troubleshooting Workflow

Troubleshooting_Chromatography start Start: Purifying Quinoline Derivative tlc_analysis Run TLC on Silica Gel start->tlc_analysis streaking_decomposition Streaking or Decomposition Observed? tlc_analysis->streaking_decomposition no_elution No Elution of Product? streaking_decomposition->no_elution No deactivate_silica Deactivate Silica Gel with Triethylamine streaking_decomposition->deactivate_silica Yes poor_separation Poor Separation of Components? no_elution->poor_separation No increase_polarity Systematically Increase Solvent Polarity no_elution->increase_polarity Yes optimize_solvent Optimize Solvent System via TLC poor_separation->optimize_solvent Yes success Successful Purification poor_separation->success No change_stationary_phase Switch to Alumina or Reversed-Phase deactivate_silica->change_stationary_phase Still an issue deactivate_silica->success Resolved change_stationary_phase->success check_loading Optimize Sample Loading (Dry Loading) increase_polarity->check_loading Still an issue increase_polarity->success Resolved check_loading->success optimize_solvent->success

Caption: Troubleshooting workflow for quinoline purification by column chromatography.

Part 2: Troubleshooting Guide for Crystallization

Crystallization is a powerful technique for purifying solid quinoline products. However, achieving good quality crystals can be challenging. This section addresses common hurdles in the crystallization process.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: No crystals are forming from my quinoline derivative solution.

  • Question: I have prepared a solution of my quinoline derivative for crystallization, but no crystals have formed even after an extended period. What could be the problem?

  • Answer: The absence of crystal formation is a common issue that can arise from several factors.[5]

    Potential Causes & Solutions:

    • Supersaturation Not Reached: The solution may not be sufficiently concentrated for nucleation to occur.[5]

      • Solution: Gently evaporate some of the solvent to increase the concentration of your compound.[6][7]

    • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating.[5]

      • Solution: If you suspect you've used too much solvent, try evaporating some of it. If the compound is simply too soluble, you may need to select a different solvent or use a solvent/anti-solvent system.[6][7]

    • Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth.[5]

      • Solution: If the solution is colored and your desired product is colorless, consider treating the solution with activated carbon before filtration.

    • Lack of Nucleation Sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.[5]

      • Solutions:

        • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.[5][8]

        • Seeding: Introduce a tiny, pure crystal of the compound (a seed crystal) into the solution to initiate crystal growth.[5][8]

Issue 2: My quinoline product is "oiling out" instead of crystallizing.

  • Question: When I cool the solution of my quinoline derivative, it separates as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the compound comes out of the concentrated solution at a temperature above its melting point. This is more common for compounds with low melting points or when using a solvent with a high boiling point.[6][7][9]

    Solutions:

    • Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow the solution to cool more slowly.[6][7]

    • Lower the Cooling Temperature: Cool the solution to a temperature where the solid will crystallize below its melting point.

    • Change the Solvent: Select a solvent with a lower boiling point.

    • Induce Crystallization While Hot: Try scratching the side of the flask with a glass rod as the hot solution cools to encourage crystallization before the solution becomes supersaturated enough to oil out.[6]

Issue 3: My quinoline crystals are colored, but the pure compound should be colorless.

  • Question: My recrystallized quinoline product has an undesirable color. How can I remove it?

  • Answer: Colored impurities are a common issue.

    Solutions:

    • Activated Carbon Treatment: Dissolve the impure solid in a suitable hot solvent and add a small amount of activated carbon. The colored impurities will adsorb onto the surface of the carbon. Hot filter the solution to remove the carbon and then allow the filtrate to cool and crystallize.

    • Re-purification with a Different Technique: If color persists, the colored compound may have similar solubility to your product. In this case, consider re-purification using a different method, such as column chromatography. Reversed-phase flash chromatography can be particularly effective for removing colored impurities that are difficult to separate by normal-phase chromatography.[10]

Data Presentation: Solvent Effects on Quinoline Purification
Purification MethodSolventInitial Purity (%)Final Purity (%)Yield (%)Source
RecrystallizationChloroparaffinNot Specified99.00-99.9095-98[1]
RecrystallizationDichloromethane78.099.596.5[11]
RecrystallizationChloroform82.099.095.0[11]
Heating and StirringN,N-Dimethylformamide (DMF)88.37>93Not Specified[1]
Heating and StirringFormamide (FA)88.37>93Not Specified[1]
Visualization of Crystallization Troubleshooting

Troubleshooting_Crystallization start Start: Dissolved Quinoline Product cool_solution Cool Solution start->cool_solution crystals_form Crystals Form? cool_solution->crystals_form oiling_out Product 'Oils Out'? crystals_form->oiling_out No success Collect Pure Crystals crystals_form->success Yes no_crystals No Crystals Form oiling_out->no_crystals No redissolve_add_solvent Re-heat, Add More Solvent, Cool Slowly oiling_out->redissolve_add_solvent Yes induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation concentrate_solution Concentrate Solution (Evaporate Solvent) induce_nucleation->concentrate_solution Still no crystals induce_nucleation->success Crystals form change_solvent Change Solvent/Use Anti-solvent concentrate_solution->change_solvent Still no crystals concentrate_solution->success Crystals form change_solvent->success redissolve_add_solvent->cool_solution

Caption: Decision tree for troubleshooting common crystallization issues.

Part 3: Troubleshooting Guide for Extraction

Liquid-liquid extraction is frequently used as a primary purification step, especially for isolating quinolines from complex reaction mixtures or natural sources.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor recovery of my quinoline product during acidic extraction.

  • Question: I am trying to extract my basic quinoline derivative from an organic solvent into an aqueous acidic solution, but the recovery is low. What could be the reason?

  • Answer: Low recovery during acidic extraction can be due to several factors related to the pKa of your quinoline and the pH of the aqueous solution.

    Causality & Solutions:

    • Insufficiently Acidic Aqueous Phase: For the quinoline to be protonated and move into the aqueous phase, the pH of the aqueous solution must be significantly lower than the pKa of the quinoline's conjugate acid.

      • Solution: Ensure the pH of your aqueous acid solution is at least 2 pH units below the pKa of the protonated quinoline. You may need to use a stronger acid or a higher concentration.

    • Emulsion Formation: Emulsions can form at the interface between the organic and aqueous layers, trapping your product and making separation difficult.

      • Solution:

        • Allow the mixture to stand for a longer period.

        • Gently swirl the separatory funnel instead of vigorous shaking.

        • Add a small amount of brine (saturated NaCl solution) to break the emulsion.

        • Filter the mixture through a pad of Celite or glass wool.

    • Multiple Extractions: A single extraction may not be sufficient to transfer all of the product into the aqueous phase.

      • Solution: Perform multiple extractions with smaller volumes of the aqueous acid. Three extractions are generally more effective than one large-volume extraction.

Issue 2: My quinoline product is not completely back-extracting into the organic phase after basification.

  • Question: After extracting my quinoline into an aqueous acid, I've basified the aqueous layer to regenerate the free base, but I'm getting poor recovery upon extraction with an organic solvent. Why is this happening?

  • Answer: Incomplete back-extraction is usually a pH-related issue.

    Causality & Solutions:

    • Insufficiently Basic Aqueous Phase: To deprotonate the quinolinium ion and regenerate the neutral quinoline, the pH of the aqueous solution must be significantly higher than the pKa of the conjugate acid.

      • Solution: Ensure the pH of the aqueous layer is at least 2 pH units above the pKa of the protonated quinoline. Use a strong base like NaOH or KOH and check the pH with litmus paper or a pH meter.

    • Solubility of the Quinoline Salt: Some quinoline salts may have limited solubility in the aqueous phase, causing them to precipitate upon basification rather than dissolving in the organic layer.

      • Solution: Ensure thorough mixing during the back-extraction to allow the neutral quinoline to dissolve in the organic solvent. You may need to use a larger volume of organic solvent or a different one in which your product is more soluble.

Experimental Protocol: Purification of Quinoline via Picrate Salt Formation

This protocol is particularly useful for removing impurities that do not form picrate salts.[1][12]

Materials:

  • Crude quinoline

  • 95% Ethanol

  • Picric acid

  • Acetonitrile

  • Dimethyl sulfoxide (DMSO)

  • Basic alumina

  • n-Pentane

Procedure:

  • Salt Formation:

    • Dissolve the crude quinoline in a minimal amount of 95% ethanol.

    • In a separate flask, dissolve picric acid in a minimal volume of 95% ethanol.

    • Slowly add the picric acid solution to the quinoline solution. Yellow crystals of quinoline picrate will precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crystals by vacuum filtration and wash them with cold ethanol.[1][12]

  • Recrystallization of the Picrate Salt:

    • Recrystallize the quinoline picrate from a suitable solvent, such as acetonitrile, to further enhance purity.[12]

  • Regeneration of Pure Quinoline:

    • Dissolve the purified quinoline picrate in dimethyl sulfoxide (DMSO).

    • Pass this solution through a column packed with basic alumina. The picric acid will be adsorbed onto the alumina.

    • Extract the free base (quinoline) from the effluent with a non-polar solvent like n-pentane.[1][12]

    • Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Remove the solvent under reduced pressure to obtain pure quinoline.

Visualization of Extraction and Salt Formation Workflow

Purification_Workflow cluster_extraction Acid-Base Extraction cluster_salt Purification via Salt Formation crude_organic Crude Quinoline in Organic Solvent acid_extraction Extract with Aqueous Acid (e.g., HCl) crude_organic->acid_extraction aqueous_layer Aqueous Layer (Quinolinium Salt) acid_extraction->aqueous_layer organic_impurities Organic Layer (Neutral/Acidic Impurities) acid_extraction->organic_impurities basify Basify Aqueous Layer (e.g., NaOH) aqueous_layer->basify back_extraction Back-extract with Organic Solvent basify->back_extraction pure_organic Pure Quinoline in Organic Solvent back_extraction->pure_organic crude_quinoline Crude Quinoline add_picric_acid Add Picric Acid in Ethanol crude_quinoline->add_picric_acid precipitate Precipitate Quinoline Picrate add_picric_acid->precipitate recrystallize Recrystallize Picrate Salt precipitate->recrystallize regenerate Regenerate Free Base (Alumina Column) recrystallize->regenerate pure_quinoline Pure Quinoline regenerate->pure_quinoline

Sources

Technical Support Center: Catalyst Selection for Efficient Quinoline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of catalyst selection. Quinolines are a cornerstone in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1] The choice of catalyst not only dictates the reaction's success but also influences yield, purity, and environmental impact.

This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing common challenges and frequently asked questions to help you optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to guide your initial experimental design and catalyst choice.

Q1: What are the primary catalytic strategies for quinoline synthesis?

A1: Quinoline synthesis methodologies are diverse, with catalyst choice being central to each. They can be broadly categorized:

  • Acid Catalysis: Strong Brønsted acids (e.g., H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, In(OTf)₃) are traditionally used in reactions like the Friedländer, Skraup, Combes, and Doebner-von Miller syntheses.[2][3][4] These catalysts activate carbonyl groups and facilitate the crucial cyclization and dehydration steps.[5]

  • Base Catalysis: Bases such as KOH, NaOH, or potassium tert-butoxide (KOtBu) are also employed, particularly in the Friedländer synthesis, to promote the initial condensation steps.[2][6]

  • Transition-Metal Catalysis: Modern methods frequently utilize transition metals like palladium, ruthenium, cobalt, and copper.[7][8] These catalysts enable novel reaction pathways, such as oxidative annulation and hydrogen-borrowing strategies, often under milder conditions with broader functional group tolerance.[7][9]

  • Nanocatalysis: An emerging green chemistry approach, nanocatalysts (e.g., magnetic Fe₃O₄-supported catalysts, copper nanoparticles) offer high surface area, enhanced reactivity, and excellent recyclability, addressing many limitations of traditional systems.[10][11]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The choice depends on your specific experimental needs and scale.[4]

  • Homogeneous catalysts (e.g., p-TsOH, Pd(OAc)₂) are in the same phase as the reactants, often leading to higher activity, selectivity, and milder reaction conditions due to better accessibility of active sites. However, their primary drawback is the difficult and often costly separation from the reaction mixture, which can lead to product contamination.[4]

  • Heterogeneous catalysts (e.g., zeolites, supported metal nanoparticles) exist in a different phase.[12] Their main advantage is straightforward separation from the product via filtration or magnetic decantation, which simplifies purification and allows for catalyst recycling.[4][10] This makes them ideal for larger-scale, more sustainable processes, though they may sometimes exhibit lower activity or require harsher conditions compared to their homogeneous counterparts.[13]

Q3: What are the advantages of using microwave-assisted synthesis for quinolines?

A3: Microwave irradiation offers significant benefits over conventional heating by providing rapid, uniform heating of the reaction mixture.[14] This often leads to:

  • Drastically Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes.[14][15]

  • Improved Yields and Purity: The rapid heating can minimize the formation of side products and tars that often result from prolonged exposure to high temperatures.[16][17]

  • Enhanced Efficiency: It enables reactions under solvent-free conditions, aligning with green chemistry principles.[18] Many modern protocols for Friedländer, Skraup, and Povarov reactions have been adapted for microwave assistance with excellent results.[6][18]

Q4: How do electronic effects of substituents on starting materials affect the reaction?

A4: The electronic nature of substituents on the aniline or carbonyl precursors profoundly impacts reactivity.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) on the aniline ring increase its nucleophilicity, generally accelerating the initial steps of the condensation and cyclization, often leading to higher yields under milder conditions.

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aniline decrease its nucleophilicity, making the reaction more sluggish.[19] This may necessitate the use of stronger catalysts, higher temperatures, or longer reaction times to achieve good conversion.[4][16] Similarly, substituents on the carbonyl component can influence the acidity of the α-methylene protons, affecting the rate of enolate formation.

Part 2: Troubleshooting Guide

This guide is structured to directly address specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield
Potential CauseScientific Explanation & Troubleshooting Solutions
Inappropriate Catalyst Choice The catalyst's strength and type are highly dependent on the specific quinoline synthesis method. For instance, a Combes synthesis requires a strong acid for the condensation of an aniline with a β-diketone.[4] Solution: Consult the literature for catalysts validated for your specific reaction. If the reaction is sluggish, consider screening a panel of catalysts with varying strengths. For a Friedländer synthesis, if a mild Lewis acid like ZnCl₂ fails, a stronger one like In(OTf)₃ or a Brønsted acid like p-TsOH might be necessary.[3][20]
Poor Substrate Reactivity Steric hindrance or strong electron-withdrawing groups on your starting materials can significantly slow down or prevent the reaction.[4] Solution: Increase reaction temperature or switch to microwave-assisted heating to provide the necessary activation energy.[16] Alternatively, a more potent catalyst may be required to overcome the high activation barrier. For example, some transition-metal-catalyzed routes are more tolerant of diverse functional groups than classical acid-catalyzed methods.[8]
Catalyst Deactivation / Poisoning The nitrogen atom in the quinoline product is a Lewis base and can strongly coordinate to metal-based catalysts (e.g., Pd, Ru, Co), poisoning the active sites and halting the reaction.[21] This is a form of product inhibition. Solution: Increase the ligand-to-metal ratio to protect the metal center. Use more robust ligands that are less prone to displacement. In some cases, switching to a metal-free catalytic system (e.g., iodine, ionic liquids, or Brønsted acids) is the most effective solution.[18][22]
Problem 2: Significant Side Product Formation (e.g., Tar/Polymers)
Potential CauseScientific Explanation & Troubleshooting Solutions
Polymerization of Intermediates In acid-catalyzed reactions like the Doebner-von Miller and Skraup syntheses, the α,β-unsaturated carbonyl compounds formed in situ are highly susceptible to acid-catalyzed polymerization, leading to intractable tars and low yields.[19][23] Solution: 1. Use a Moderator: In the Skraup synthesis, add ferrous sulfate (FeSO₄) to make the highly exothermic reaction less violent and reduce charring.[4][23] 2. Control Reaction Conditions: Add the acid or carbonyl reactant slowly with efficient cooling and stirring to prevent localized hotspots and control the concentration of reactive intermediates.[14][19] 3. Employ a Biphasic System: Sequestering the α,β-unsaturated carbonyl in a non-polar organic phase (e.g., toluene) can drastically reduce its self-polymerization in the acidic aqueous phase.[19][23]
Lack of Regioselectivity When using an unsymmetrical ketone in the Friedländer synthesis, condensation can occur on either side of the carbonyl group, leading to a mixture of regioisomers that are often difficult to separate.[2] Solution: Regioselectivity can be controlled by catalyst choice. Using an appropriate amine catalyst or an ionic liquid can direct the condensation to the desired position.[2] Alternatively, introducing a phosphoryl group on one α-carbon of the ketone can block one reaction pathway.[2]
Problem 3: Catalyst Separation and Product Purification Issues
Potential CauseScientific Explanation & Troubleshooting Solutions
Use of Homogeneous Catalysts Soluble acid, base, or organometallic catalysts can be difficult to remove from the reaction mixture, complicating the workup and purification process. Solution: Switch to a heterogeneous catalyst.[4] Nanocatalysts with a magnetic core (e.g., Fe₃O₄) can be removed with an external magnet.[10] Zeolites or polymer-supported catalysts can be easily filtered off.[12] This not only simplifies purification but also allows for catalyst reuse, improving the overall process economy and sustainability.[7][11]
Catalyst Leaching For supported heterogeneous catalysts, the active metal species can leach from the support into the reaction medium, leading to a loss of activity upon recycling and potential product contamination.[4] Solution: Ensure the catalyst has a robust support and that the metal is strongly anchored. Perform an ICP-MS analysis on the product filtrate to quantify leaching. If leaching is significant, consider a catalyst with a different support material or a different anchoring strategy.
Workflow Visualization: Troubleshooting Low Yield

G start Low or No Yield Observed cat_check Step 1: Evaluate Catalyst System start->cat_check sub_check Step 2: Assess Substrates & Conditions start->sub_check cat_inactive Inappropriate Catalyst (Wrong type or strength) cat_check->cat_inactive Is catalyst appropriate for the reaction type? cat_poison Catalyst Deactivation (e.g., Product Poisoning) cat_check->cat_poison Is catalyst known to be sensitive to poisoning? sol_cat_screen Solution: - Screen different catalysts - Increase catalyst loading - Switch to metal-free system cat_inactive->sol_cat_screen cat_poison->sol_cat_screen sub_react Poor Substrate Reactivity (Sterics, Electronics) sub_check->sub_react Are substrates sterically hindered or deactivated? sol_sub_cond Solution: - Increase temperature - Use microwave irradiation - Employ a more active catalyst sub_react->sol_sub_cond

Caption: A workflow for troubleshooting low product yield.

Part 3: Catalyst Performance & Experimental Protocols

Table 1: Comparative Guide to Catalysts in Common Quinoline Syntheses
Synthesis MethodCatalyst TypeExamplesAdvantagesDisadvantages & Common Issues
Friedländer Synthesis Acid (Brønsted/Lewis), Base, Transition Metal, Nanocatalystp-TsOH, In(OTf)₃, KOH, Gold (Au), Iodine, Fe₃O₄-supported catalysts[2][3][22][24]High versatility, mild options available (I₂, Au), green alternatives (nanocatalysts).[2][10]Regioselectivity issues with unsymmetrical ketones, harsh conditions with traditional acids/bases.[2]
Doebner-von Miller Brønsted or Lewis AcidHCl, H₂SO₄, ZnCl₂, SnCl₄[19]Uses readily available anilines and α,β-unsaturated carbonyls.Prone to significant tar/polymer formation from carbonyl self-condensation.[19][23]
Skraup Synthesis Strong Acid & OxidantH₂SO₄, Glycerol, NitrobenzeneOne-pot synthesis from simple starting materials.Highly exothermic and difficult to control, significant tar formation.[4][23]
Combes Synthesis Strong AcidConc. H₂SO₄, Polyphosphoric acid[3][4]Good for synthesizing 2,4-disubstituted quinolines.Requires strongly acidic conditions, limited substrate scope.
Protocol 1: Friedländer Synthesis using a Reusable Magnetic Nanocatalyst

This protocol describes a general, environmentally friendly procedure for the synthesis of polysubstituted quinolines.[7][10]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • Fe₃O₄-supported acidic nanocatalyst (e.g., Fe₃O₄-IL-HSO₄, ~20 mg)[10]

  • Ethanol (5 mL) or solvent-free conditions

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the magnetic nanocatalyst (~20 mg).

  • If not performing the reaction solvent-free, add ethanol (5 mL).

  • Heat the reaction mixture with vigorous stirring to a temperature between 80-100°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times are between 1-4 hours.[10]

  • Upon completion, cool the mixture to room temperature. Add 10 mL of ethyl acetate.

  • Place a strong external magnet against the side of the flask. The black nanocatalyst will be attracted to the magnet, allowing the clear supernatant to be decanted.

  • Wash the recovered catalyst with ethanol (2 x 5 mL), decanting the washings each time. The catalyst can be dried in an oven and reused for subsequent reactions.[7][10]

  • Combine the organic fractions, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate eluent system).

Protocol 2: Microwave-Assisted Synthesis (General)

This protocol outlines a general approach for adapting a conventional synthesis to microwave conditions.

Materials:

  • Reactants and catalyst as determined by the specific quinoline synthesis method.

  • A high microwave-absorbing solvent (e.g., DMF, ethanol) if reactants have low polarity.

  • Microwave reaction vessel with a stir bar.

Procedure:

  • Combine the reactants and catalyst in a microwave-safe reaction vessel equipped with a magnetic stir bar.

  • Seal the vessel securely with a cap.

  • Place the vessel inside the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: Start with a temperature similar to the conventional method (e.g., 100-150°C).

    • Time: Begin with a short irradiation time (e.g., 5-15 minutes).[15]

    • Power: Use a moderate power setting (e.g., 100-300 W) to ensure controlled heating.

  • Run the reaction with efficient stirring.

  • After the initial time, cool the vessel to room temperature and take an aliquot to check for conversion by TLC or GC-MS.

  • Optimize the reaction by systematically varying the temperature and time until maximum conversion is achieved.

  • Once complete, perform the workup and purification as described in the corresponding conventional protocol.

Part 4: Mechanistic Visualization

Understanding the reaction mechanism is key to troubleshooting. The Friedländer synthesis, for example, can proceed via two viable pathways depending on the catalyst and substrates.[22][25]

Mechanistic Pathways of the Friedländer Synthesis

G cluster_path1 cluster_path2 start Reactants: 2-Aminobenzaldehyde + Ketone path1_label Path 1: Aldol First (Rate-Limiting Step) aldol Aldol Adduct start->aldol Aldol Condensation path2_label Path 2: Schiff Base First schiff Schiff Base (Imine) start->schiff Schiff Base Formation unsat_carbonyl α,β-Unsaturated Carbonyl aldol->unsat_carbonyl -H₂O quinoline Quinoline Product unsat_carbonyl->quinoline Imine Formation & -H₂O aldol2 Aldol-type Adduct schiff->aldol2 Intramolecular Aldol Reaction aldol2->quinoline -H₂O

Caption: Two primary mechanisms for the Friedländer synthesis.[22]

References

  • Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis. (n.d.). ScienceDirect. Retrieved January 11, 2026, from [Link]

  • Optimized reaction condition for quinoline synthesis. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 11, 2026, from [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). Preprints.org. Retrieved January 11, 2026, from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). ACS Omega. Retrieved January 11, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. (2024). Nature. Retrieved January 11, 2026, from [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances. Retrieved January 11, 2026, from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Microwave-assisted Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in Combes Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Combes Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges. The following questions address specific issues related to byproduct formation, offering insights into the underlying mechanisms and providing actionable protocols to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Combes synthesis is producing a significant amount of dark, insoluble tar-like material, leading to low yields and difficult purification. What is causing this and how can I prevent it?

A1: Root Cause Analysis & Mitigation Strategy

Tar formation is a prevalent issue in many acid-catalyzed condensation reactions, including the Combes synthesis. It typically arises from the polymerization of starting materials or reactive intermediates under the harsh reaction conditions required for cyclization.

  • Causality: The primary culprits are often the strong acid catalyst (traditionally concentrated sulfuric acid) and high temperatures.[1][2] Concentrated H₂SO₄ is a powerful dehydrating and oxidizing agent. At elevated temperatures, it can promote undesired side reactions, including sulfonation of the aromatic rings and polymerization of the aniline or the enamine intermediate.[2] This is particularly problematic with electron-rich anilines, which are more susceptible to oxidation and polymerization.

  • Troubleshooting & Optimization Protocol:

    • Catalyst Modification: The choice of acid catalyst is critical. Instead of concentrated sulfuric acid, consider using a milder, non-oxidizing acid. Polyphosphoric acid (PPA) is an excellent alternative that acts as both a catalyst and a dehydrating agent but is less prone to causing charring.[3][4] Other effective catalysts include p-toluenesulfonic acid (p-TsOH), zinc chloride (ZnCl₂), or even mixtures of PPA with alcohols to generate polyphosphoric esters (PPE), which can be more effective dehydrating agents.[3][5]

    • Temperature Control: Avoid excessive heating. The Combes synthesis is often exothermic, especially during the initial condensation. It is crucial to control the temperature profile. The initial formation of the enamine intermediate can often be done at a lower temperature (or even room temperature) before carefully heating the mixture to induce cyclization.[2] Monitor the reaction with Thin Layer Chromatography (TLC) to determine the minimum temperature and time required for the reaction to complete.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions that contribute to tar formation, especially when working with sensitive substrates.

Catalyst Comparison for Combes Synthesis Typical Conditions Advantages Disadvantages
Conc. H₂SO₄ High Temperature (100-150°C)Inexpensive, strong dehydrating agentProne to causing charring/tarring, strong oxidant[1]
Polyphosphoric Acid (PPA) Moderate to High Temp. (80-140°C)Excellent dehydrating agent, less oxidizing than H₂SO₄[3]Viscous, can be difficult to stir and work up
p-Toluenesulfonic Acid (p-TsOH) Moderate Temperature, often with azeotropic water removalMilder, less charring, soluble in organic solventsMay require longer reaction times or water removal
Lewis Acids (e.g., ZnCl₂) VariesCan be effective for specific substratesStoichiometric amounts may be needed, workup can be complex
Q2: I am using an unsymmetrical β-diketone and obtaining a mixture of two quinoline regioisomers. How can I control the regioselectivity of the cyclization?

A2: Understanding and Controlling Regiochemical Outcomes

The formation of regioisomers is a common challenge in the Combes synthesis when using an unsymmetrical β-diketone with a substituted aniline.[1][6] The regioselectivity is determined during the electrophilic aromatic annulation (ring closure) step, which is typically the rate-determining step of the reaction.[3]

  • Mechanistic Insight: The enamine intermediate, formed from the aniline and β-diketone, undergoes acid-catalyzed cyclization. The protonated carbonyl group is attacked by the electron-rich aromatic ring. The position of this attack is governed by a delicate balance of steric and electronic factors.[3][6]

    • Electronic Effects: Electron-donating groups (e.g., methoxy, alkyl) on the aniline ring activate the ortho and para positions, influencing the direction of cyclization. Conversely, electron-withdrawing groups can deactivate certain positions.[3]

    • Steric Hindrance: Bulky substituents on either the aniline or the β-diketone can favor the formation of the less sterically hindered product.[3][6] For instance, increasing the bulk of the R group on the diketone often leads to preferential formation of the isomer where this bulky group is at the 2-position of the quinoline, as this arises from the less hindered cyclization pathway.[3]

  • Strategies for Improving Regioselectivity:

    • Substrate Modification: If synthetically feasible, modify the substituents on your starting materials. Introducing a bulky group on the aniline can direct the cyclization to the less hindered ortho position.[6] Similarly, altering the substituents on the β-diketone can influence the electronic and steric environment. Studies have shown that using methoxy-substituted anilines can favor the formation of 2-substituted quinolines, while chloro- or fluoroanilines may yield the 4-substituted regioisomer as the major product.[3]

    • Systematic Optimization of Conditions: The reaction conditions can have a significant impact. Systematically screen different acid catalysts (Brønsted vs. Lewis acids), solvents of varying polarity, and reaction temperatures.[6] Sometimes, a milder catalyst or lower temperature can enhance the kinetic preference for one isomer over the other.

    • Consider Alternative Syntheses: If achieving high regioselectivity with the Combes synthesis proves intractable, consider alternative named reactions for quinoline synthesis that may offer better control for your specific target molecule, such as the Friedländer or Conrad-Limpach syntheses.[7]

Q3: The initial condensation between my aniline and β-diketone seems to be incomplete before cyclization, leading to a complex mixture. What is the best way to ensure the enamine intermediate is formed cleanly?

A3: A Stepwise Approach for Clean Intermediate Formation

A common procedural flaw is to mix all reactants and the strong acid catalyst from the beginning and heat aggressively. This can lead to competing reactions. The condensation to form the enamine intermediate and the subsequent cyclization have different optimal conditions.

  • Workflow Diagram: Optimizing the Combes Synthesis

    G cluster_0 Step 1: Enamine Formation (Condensation) cluster_1 Step 2: Cyclization A Mix Aniline + β-Diketone in Solvent B Add Mild Acid Catalyst (e.g., catalytic AcOH or p-TsOH) A->B C Stir at RT or Gentle Heat (e.g., 40-60°C) B->C D Optional: Remove Water (Dean-Stark Trap) C->D E Add Strong Acid Catalyst (e.g., PPA or H₂SO₄) D->E Proceed after Intermediate Formation is Confirmed (TLC/LCMS) F Heat to Target Temperature (e.g., 80-140°C) E->F G Monitor by TLC until Starting Material is Consumed F->G H Work-up & Purification G->H Reaction Complete

    Caption: A two-stage workflow for the Combes synthesis.

  • Detailed Protocol for Staged Reaction:

    • Enamine Formation: In a round-bottom flask, dissolve the aniline and β-diketone in a suitable solvent (e.g., toluene or xylene). Add a catalytic amount of a milder acid, such as acetic acid or p-TsOH. If using a Dean-Stark apparatus, heat the mixture to reflux to azeotropically remove the water formed during condensation. Monitor the reaction by TLC until the starting materials are consumed and the enamine spot is maximized.

    • Cyclization: Once enamine formation is complete, cool the reaction mixture. Then, carefully add the strong acid catalyst (e.g., PPA or concentrated H₂SO₄) portion-wise, as this step can be exothermic.[2]

    • Heating: Gradually heat the mixture to the temperature required for cyclization, again monitoring by TLC for the appearance of the quinoline product. This staged approach prevents the strong acid from degrading the starting materials before they can react and ensures a cleaner reaction profile.

Q4: What are the best practices for the work-up and purification of the final quinoline product to remove residual acid and colored byproducts?

A4: Systematic Purification Strategy

The work-up procedure is critical for obtaining a pure product. The crude product from a Combes synthesis is often a dark, acidic mixture.

  • Step-by-Step Purification Protocol:

    • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice. This will hydrolyze reagents like PPA and dilute the strong acid. This step must be done with caution in a fume hood, as it is highly exothermic.

    • Neutralization: The resulting aqueous solution will be strongly acidic. Slowly neutralize it with a base, such as a concentrated solution of sodium hydroxide (NaOH) or ammonia (NH₃OH), until the pH is basic (pH 9-10).[2] This step is crucial as it deprotonates the quinoline product, making it soluble in organic solvents. Be sure to keep the mixture cool in an ice bath during neutralization.

    • Extraction: Extract the aqueous mixture several times with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether). Combine the organic layers.

    • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Final Purification: The crude product obtained after concentration may still contain colored impurities or regioisomers. The most common and effective methods for final purification are:

      • Column Chromatography: This is the most versatile method for separating the desired product from closely related byproducts and colored impurities.[1] A silica gel stationary phase with a gradient of hexanes and ethyl acetate is a common starting point.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining material of very high purity.[8]

      • Distillation: For liquid quinolines with sufficient thermal stability, vacuum distillation can be an excellent purification technique.[1]

Core Mechanism & Points of Byproduct Intervention

Understanding the reaction mechanism is key to troubleshooting. The following diagram illustrates the accepted pathway for the Combes synthesis and highlights the critical stages where side reactions can occur.

G Start Aniline + β-Diketone Condensation Step 1: Condensation (Reversible, -H₂O) Start->Condensation Enamine Enamine Intermediate Condensation->Enamine Protonation Step 2: Protonation (Acid Catalyst) Enamine->Protonation Byproduct1 Polymerization/ Degradation Enamine->Byproduct1 Harsh Acid/ High Temp. ProtonatedEnamine Protonated Enamine Protonation->ProtonatedEnamine Cyclization Step 3: Annulation (Rate-Determining Step) ProtonatedEnamine->Cyclization CyclizedInt Cyclized Intermediate Cyclization->CyclizedInt Byproduct2 Formation of Regioisomer Cyclization->Byproduct2 Unsymmetrical Substrates Dehydration Step 4: Dehydration (-H₂O) CyclizedInt->Dehydration Product Substituted Quinoline Dehydration->Product

Caption: Mechanism of the Combes synthesis highlighting key intervention points.

References

  • Wikipedia. Combes quinoline synthesis. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Cambridge University Press. Combes Quinoline Synthesis. [Link]

  • Química Organica.org. Combes synthesis of quinolines. [Link]

  • Wiley Online Library. Combes Quinoline Synthesis. [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • YouTube. Combe's synthesis of quinoline || detailed mechanism. [Link]

  • YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

  • ResearchGate. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. [Link]

  • ResearchGate. General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]

  • Scribd. Combes Quinoline Synthesis PDF. [Link]

  • Organic Syntheses. n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. [Link]

  • Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

Sources

Technical Support Center: Addressing Low Yields in the Skraup Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Skraup quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, with this powerful yet demanding reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of the Skraup reaction, ensuring safer, more efficient, and reproducible outcomes in your laboratory.

Troubleshooting Guide: From Violent Reactions to Vanishing Yields

This section addresses the most common and critical issues encountered during the Skraup synthesis. We delve into the root causes of these problems and provide validated, step-by-step solutions.

Q1: My reaction is producing significant amounts of tar, and the final yield is very low. What's going wrong?

A1: Tar formation is the most notorious side reaction in the Skraup synthesis. It arises from the harsh, highly acidic, and oxidizing conditions, which can cause the polymerization of reactants and intermediates like acrolein. [1][2] Causality and Resolution:

  • Uncontrolled Exotherm: The reaction is highly exothermic, and localized hotspots are a primary driver for polymerization. [2][3]The traditional method can be so violent that the contents of the flask are ejected through the condenser. [4] * Solution: Incorporate a moderator to gentle the reaction. Ferrous sulfate (FeSO₄) is the most common and effective choice, as it appears to function as an oxygen carrier, extending the reaction over a longer period and preventing it from getting out of control. [2][5][6]Boric acid can also be used for this purpose. [5][7]2. Excessive Temperature: While heat is required to initiate the reaction, maintaining too high a temperature will favor byproduct formation. [8] * Solution: Begin by heating the mixture gently to initiate the reaction. Once the exotherm begins, it's often necessary to remove the external heat source and let the reaction's own heat sustain it. [9]Once this initial vigorous phase subsides, reapply external heating to maintain a steady reflux. [9]3. Inefficient Mixing: The reaction mixture is often viscous. Poor stirring leads to inefficient heat dissipation and the creation of localized superheated zones where tarring is accelerated. [9] * Solution: Use a robust mechanical stirrer. A standard magnetic stir bar is often insufficient to homogenize the thick reaction mass. [9] Below is a logical workflow to diagnose and address issues of low yield and tar formation.

G start Low Yield / High Tar Formation check_exotherm Is the reaction violently exothermic? start->check_exotherm check_temp Is temperature strictly controlled post-initiation? check_exotherm->check_temp No sol_moderator Add a moderator (e.g., FeSO₄) check_exotherm->sol_moderator Yes check_mixing Is mixing vigorous and consistent? check_temp->check_mixing Yes sol_temp Remove external heat after initiation, then maintain a gentle reflux. check_temp->sol_temp No check_reagents Are reagents of high purity? check_mixing->check_reagents Yes sol_mixing Use a mechanical stirrer to ensure homogeneity. check_mixing->sol_mixing No sol_reagents Use anhydrous glycerol. Check aniline purity. check_reagents->sol_reagents No end_node Optimized Reaction (Improved Yield) check_reagents->end_node Yes sol_moderator->check_temp sol_temp->check_mixing sol_mixing->check_reagents sol_reagents->end_node

Caption: Troubleshooting workflow for low yields in the Skraup reaction.

Q2: My reaction has failed to produce any significant amount of quinoline. What are the likely causes of complete reaction failure?

A2: Complete or near-complete failure of the Skraup synthesis typically points to fundamental issues with your reactants or core reaction conditions.

Causality and Resolution:

  • Substrate Reactivity: The nucleophilicity of the starting aniline is paramount.

    • Problem: Anilines substituted with strongly electron-withdrawing groups (e.g., -NO₂) are poor nucleophiles and may fail to undergo the initial Michael addition to acrolein, effectively halting the reaction. [9]For example, the yield for o-nitroaniline is reported to be as low as 17%. [9] * Solution: For deactivated anilines, consider using more forcing conditions, such as a higher temperature or a more potent oxidizing agent. However, be aware this can also increase byproduct formation. [9]Alternatively, exploring a different synthetic route for highly deactivated systems might be more practical.

  • Reagent Quality and Order of Addition: The purity of your starting materials, especially glycerol, is critical.

    • Problem: The presence of water in the glycerol can significantly lower the yield, as it interferes with the acid-catalyzed dehydration to acrolein. [5][9]Using "dynamite" grade glycerol (less than 0.5% water) is recommended over U.S.P. grade (which can contain 5% water). [5] * Solution: Use anhydrous glycerol. Additionally, the order of reagent addition is important. If ferrous sulfate is used as a moderator, it should be mixed with the aniline and glycerol before the slow addition of sulfuric acid. Adding the acid first can trigger an immediate, uncontrolled reaction. [5]3. Inadequate Temperature: While overheating is detrimental, insufficient heating will prevent the reaction from starting.

    • Problem: The initial dehydration of glycerol to acrolein requires a sufficiently high temperature to proceed at a reasonable rate. [10] * Solution: Ensure your reaction is heated to the recommended initiation temperature (typically 100-110°C) and that this temperature is maintained until the exothermic phase begins. [3]

      Substituted Aniline Product(s) Reported Yield (%) Key Consideration
      Aniline Quinoline 84-91% [3][5] The benchmark for this reaction.
      o-Bromoaniline 8-Bromoquinoline ~75% [9] Halogens are moderately deactivating but still provide good yields.
      m-Nitroaniline 5-Nitroquinoline & 7-Nitroquinoline Mixture [3] Strong deactivation leads to lower yields and potential isomer mixtures.

      | o-Nitroaniline | 8-Nitroquinoline | ~17% [9]| Very low yield due to strong deactivation by the nitro group. |

Table 1: Effect of aniline substituents on Skraup reaction yields.

Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Skraup reaction?

A1: The Skraup reaction proceeds through a well-established multi-step mechanism: [6][11]1. Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. [10][12]2. Michael Addition: The aromatic amine (aniline) acts as a nucleophile and adds to acrolein in a conjugate (1,4-addition) fashion. [6]3. Cyclization: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed intramolecular electrophilic substitution to close the ring, forming a 1,2-dihydroquinoline intermediate. [6]4. Oxidation: The 1,2-dihydroquinoline is then oxidized to the aromatic quinoline product. The oxidizing agent (e.g., nitrobenzene) is consumed in this final step. [6][12]

G glycerol Glycerol h2so4 H₂SO₄ (-2H₂O) glycerol->h2so4 acrolein Acrolein michael_adduct β-Anilinopropionaldehyde (Michael Adduct) acrolein->michael_adduct aniline Aniline aniline->michael_adduct cyclization Acid-Catalyzed Cyclization michael_adduct->cyclization dihydroquinoline 1,2-Dihydroquinoline oxidant Oxidant (e.g., Nitrobenzene) dihydroquinoline->oxidant quinoline Quinoline h2so4->acrolein cyclization->dihydroquinoline oxidant->quinoline

Sources

Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic purification of quinoline derivatives. As a cornerstone in medicinal chemistry and materials science, the effective isolation of quinolines is paramount.[1][2] This guide is structured to provide actionable solutions to common challenges encountered during the purification process, moving from frequently asked questions to in-depth troubleshooting guides. Our focus is on the practical application of chromatographic principles to optimize your solvent systems and achieve high-purity compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the setup of chromatographic purification for quinoline compounds.

Q1: What is the first step in selecting a solvent system for my quinoline derivative?

A: The initial and most critical step is to use Thin Layer Chromatography (TLC) to scout for an appropriate solvent system. The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) for your target quinoline of approximately 0.2-0.3.[3] This Rf value typically translates well to column chromatography, allowing for effective separation from both less polar and more polar impurities.

Q2: My quinoline derivative is highly polar and shows no retention on a C18 column. What should I do?

A: This is a frequent challenge with polar compounds in reversed-phase (RP) chromatography.[3] You have several options:

  • Increase Mobile Phase Polarity: Gradually increase the aqueous portion of your mobile phase. Modern RP columns are often stable in highly aqueous conditions.[3]

  • Switch to a More Polar Stationary Phase: Consider using a reversed-phase column with embedded polar groups (EPG) or a phenyl-hexyl phase, which can offer different selectivity for polar analytes.[3]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and is an excellent alternative to RP-HPLC.[3] It uses a polar stationary phase with a highly organic mobile phase.[4]

Q3: Why is my quinoline compound decomposing on the silica gel column during flash chromatography?

A: Decomposition on silica gel is a common issue for quinoline derivatives, primarily due to the acidic nature of the silica surface interacting with the basic nitrogen of the quinoline ring.[5] To mitigate this, you can:

  • Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine (TEA).[3]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded phase like diol or amine.[3]

Q4: What is peak tailing and why is it so common with quinoline compounds?

A: Peak tailing is when a chromatographic peak is asymmetrical, with a "tail" extending from the peak maximum.[6] For basic compounds like many quinolines, this is often caused by secondary interactions between the protonated quinoline and negatively charged residual silanol groups on silica-based stationary phases.[6][7] These strong interactions cause some molecules to be retained longer, leading to the tailed peak shape.[6]

II. Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving more complex chromatographic issues.

Issue 1: Severe Peak Tailing in Reversed-Phase HPLC

Symptoms: Your quinoline peak has an asymmetry factor (As) or tailing factor (Tf) significantly greater than 1.2.[6][8] This can compromise resolution and lead to inaccurate quantification.

Root Causes & Solutions:

  • Secondary Silanol Interactions: This is the most common cause for basic compounds like quinolines.[3][6][7]

    • Protocol 1: Mobile Phase pH Adjustment:

      • Objective: To control the ionization state of both the quinoline analyte and the stationary phase silanol groups.

      • Procedure:

        • For basic quinolines, operate at a low pH (e.g., 2.5-4.0) using an acidic modifier like formic acid or phosphoric acid.[3][9] This protonates the analyte and suppresses the ionization of acidic silanol groups, minimizing unwanted interactions.[3]

        • Alternatively, at a high pH (above 7), the analyte will be neutral. For this approach, a highly deactivated, end-capped column is essential to minimize the impact of deprotonated silanols.[3]

      • Rationale: By keeping either the analyte or the silanols in a neutral state, strong ionic interactions are prevented.

    • Protocol 2: Using Mobile Phase Additives:

      • Objective: To mask active silanol sites on the stationary phase.

      • Procedure: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v).[3][6]

      • Rationale: The competing base will preferentially interact with the active silanol sites, preventing the quinoline analyte from engaging in these secondary interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase.[6][10][11]

    • Solution: Reduce the injection volume or the concentration of your sample. Perform a loading study by injecting progressively smaller amounts to see if peak shape improves.[6]

Data Presentation: Impact of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHAnalyte State (Basic Quinoline)Silanol State (pKa ~3.5-4.5)Expected Peak Shape
< 2.5Protonated (Positive Charge)NeutralGood
2.5 - 4.0Protonated (Positive Charge)Partially NegativeImproved
4.5 - 5.5Partially PositivePartially NegativePoor (Tailing)[3]
> 7 (with end-capped column)NeutralNegativeGood[3]

Visualization: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (Tf > 1.2) check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_pH Is mobile phase pH optimized? check_overload->check_pH No solution Symmetrical Peak reduce_load->solution adjust_pH Adjust pH (Low or High) check_pH->adjust_pH No check_pH->solution Yes use_additive Add competing base (e.g., 0.1% TEA) adjust_pH->use_additive use_deactivated_column Use a highly deactivated, end-capped column use_additive->use_deactivated_column use_deactivated_column->solution

Caption: A logical workflow for diagnosing and resolving peak tailing.

Issue 2: Compound Instability or Poor Recovery in Normal-Phase (Silica Gel) Chromatography

Symptoms: Your target quinoline appears to be degrading on the column, or you are getting a low overall yield after purification.

Root Causes & Solutions:

  • Acidity of Silica Gel: Standard silica gel is acidic and can cause degradation of sensitive quinoline derivatives.[3][5]

    • Protocol 3: Deactivation of Silica Gel:

      • Objective: To neutralize the acidic sites on the silica surface.

      • Procedure:

        • Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[3]

        • Flush the packed column with 2-3 column volumes of this deactivating solvent.

        • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[3]

        • Load your sample and begin the elution.

      • Rationale: The basic additive neutralizes the acidic silanol groups, creating a more inert surface for the separation.

  • Inappropriate Stationary Phase: For some quinolines, silica gel may be too aggressive regardless of deactivation.

    • Solution: Switch to an alternative stationary phase.

      • Alumina (Basic or Neutral): An excellent choice for basic compounds.[3]

      • Bonded Phases: Diol or amine-functionalized silica can offer different selectivity and a less acidic environment.[3]

Visualization: Method Selection for Quinoline Purification

G start Crude Quinoline Compound check_polarity Assess Polarity (via TLC, solubility) start->check_polarity polar Polar Quinoline check_polarity->polar High nonpolar Nonpolar Quinoline check_polarity->nonpolar Low to Medium hilic HILIC polar->hilic rp_hplc Reversed-Phase HPLC polar->rp_hplc check_stability Is compound stable on silica? nonpolar->check_stability purified Purified Product hilic->purified rp_hplc->purified np_flash Normal-Phase Flash (Silica or Alumina) np_flash->purified check_stability->np_flash Yes deactivate_silica Deactivate Silica (e.g., with TEA) check_stability->deactivate_silica No deactivate_silica->np_flash use_alumina Use Alumina or other stationary phase deactivate_silica->use_alumina use_alumina->purified

Caption: Decision tree for selecting an appropriate purification method.

III. Experimental Protocols

Protocol 4: General Method Development for HILIC Separation of Polar Quinolines

This protocol provides a starting point for developing a HILIC method for polar quinoline derivatives that exhibit poor retention in reversed-phase chromatography.

  • Column Selection: Start with a bare silica or an amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).[3]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.[3]

    • Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.[3]

  • Gradient Elution:

    • Initial Conditions: 95% A, 5% B.

    • Gradient: Linearly increase to 50% B over 10 minutes.

    • Hold: Hold at 50% B for 2 minutes.

    • Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.

  • Column Conditioning and Equilibration:

    • Flush the column with 100% Mobile Phase B for 5 minutes.

    • Flush with 100% Mobile Phase A for 10 minutes.[3]

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[3] The high organic content of the mobile phase and the water layer on the stationary phase in HILIC can lead to different retention mechanisms that may result in better peak shapes for polar basic compounds.[3][12]

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • LookChem. (n.d.). Purification of Quinoline. Chempedia. [Link]

  • Nagiel-Ostaszewski, I., Vavrek, M. T., & Weisburger, J. H. (1991). Separation of Hydroxyquinolines by High-Performance Liquid Chromatography. Xenobiotica, 21(6), 751-4. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • Wikipedia. (n.d.). Quinoline. Wikipedia. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • LCGC International. (n.d.). What You Need to Know About HILIC. LCGC International. [Link]

  • alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. alwsci. [Link]

  • Hawach. (2018). Troubleshooting 6 Common Problems in Liquid Chromatography Separations. Hawach. [Link]

  • Microbioz India. (2024). 5 Common Mistakes to Avoid in Chromatography Experiments. Microbioz India. [Link]

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Validation & Comparative

A Comparative Analysis of Quinoline-8-carbonitrile and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Among its myriad derivatives, quinoline-8-carbonitrile and its analogs have emerged as a particularly promising class of compounds, demonstrating significant potential in anticancer, antimicrobial, and enzyme-inhibitory applications.[3][4][5] This guide provides a comprehensive comparative analysis of this compound and its key analogs, offering in-depth technical insights and experimental data to inform drug discovery and development efforts.

The Quinoline Core: A Foundation for Diverse Bioactivity

The fundamental quinoline structure, a fusion of a benzene and a pyridine ring, provides a unique electronic and steric environment that is amenable to a wide range of chemical modifications.[6][7] The introduction of a carbonitrile group at the 8-position significantly influences the molecule's physicochemical properties, impacting its ability to interact with biological targets. This nitrile moiety can act as a hydrogen bond acceptor or participate in other non-covalent interactions, often playing a crucial role in the compound's mechanism of action.[3] The exploration of various substituents at other positions of the quinoline ring has led to the development of a diverse library of analogs with tailored biological profiles.

Synthesis of this compound and Its Analogs

The synthesis of the quinoline scaffold can be achieved through several classic name reactions, including the Skraup, Doebner-von Miller, and Combes syntheses, each offering a pathway to substituted quinolines from anilines and carbonyl compounds.[6][7] For the specific synthesis of this compound and its analogs, a common strategy involves the construction of the quinoline ring system followed by the introduction or modification of the carbonitrile group and other substituents.

A generalized synthetic workflow is depicted below:

SynthesisWorkflow Start Substituted Anilines + α,β-Unsaturated Carbonyls Cyclization Cyclization Reaction (e.g., Skraup, Doebner-von Miller) Start->Cyclization QuinolineCore Substituted Quinoline Core Cyclization->QuinolineCore Nitrile_Intro Introduction of Nitrile Group (e.g., Sandmeyer reaction) QuinolineCore->Nitrile_Intro Q8CN_Backbone This compound Backbone Nitrile_Intro->Q8CN_Backbone Analog_Synth Functional Group Interconversion/ Substitution Reactions Q8CN_Backbone->Analog_Synth Final_Analogs Diverse this compound Analogs Analog_Synth->Final_Analogs

Figure 1: Generalized synthetic workflow for this compound analogs.

This modular approach allows for the systematic variation of substituents on both the benzenoid and pyridinoid rings of the quinoline nucleus, facilitating the exploration of structure-activity relationships (SAR).

Comparative Biological Activities

The true value of this compound analogs lies in their diverse and potent biological activities. This section provides a comparative analysis of their performance in key therapeutic areas, supported by experimental data.

Anticancer Activity

Quinoline derivatives are well-documented for their anticancer properties, acting through various mechanisms such as the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[1][8] The introduction of the 8-carbonitrile moiety, often in combination with other specific substitutions, has yielded compounds with significant cytotoxic effects against a range of cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50, µM) of this compound Analogs Against Various Cancer Cell Lines

Compound IDR1 (Position 2)R2 (Position 4)R3 (Position 6)HCT-116 (Colon)MCF-7 (Breast)A549 (Lung)Source(s)
QCN-1 -H-NH-Ph-H15.221.835.4[3]
QCN-2 -CH3-NH-Ph-4-F-H8.712.519.1[3]
QCN-3 -H-NH-Ph-4-Cl-OCH35.17.910.3[9]
QCN-4 -Ph-OH-H11.318.225.6[1]
Doxorubicin (Reference)0.81.21.5[10]

Note: The data presented is a synthesized representation from multiple sources for comparative purposes and may not originate from a single study.

The data in Table 1 highlights key structure-activity relationships. For instance, the introduction of a fluorine atom at the 4-position of the anilino substituent (QCN-2 vs. QCN-1) enhances cytotoxic activity. Furthermore, the presence of a methoxy group at the 6-position and a chloro-substituted anilino group at the 4-position (QCN-3) leads to a significant increase in potency across all tested cell lines.

The determination of a compound's cytotoxic activity is a cornerstone of anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Workflow for MTT Cytotoxicity Assay

MTTAntiCancerWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Serial Dilutions of Quinoline Analogs Treatment Treat Cells with Quinoline Analogs Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation Incubate for 4h MTT_Addition->Formazan_Incubation Solubilization Add Solubilization Solution (e.g., DMSO) Formazan_Incubation->Solubilization Absorbance_Read Read Absorbance at 570 nm Solubilization->Absorbance_Read IC50_Calc Calculate IC50 Values Absorbance_Read->IC50_Calc

Figure 2: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial agents, with fluoroquinolones being a prominent example.[11] this compound and its analogs have also demonstrated promising activity against a range of bacterial and fungal pathogens.[4][12] Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase.[13]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Analogs

Compound IDR1 (Position 2)R2 (Position 4)R3 (Position 7)S. aureusE. coliC. albicansSource(s)
QCN-A -H-Cl-H163264[14][15]
QCN-B -CH3-Cl-F81632[4][15]
QCN-C -H-SCH3-H4816[13]
QCN-D -Ph-Cl-NO2248[12]
Ciprofloxacin (Reference)0.50.25N/A[13]
Fluconazole (Reference)N/AN/A4[12]

Note: The data presented is a synthesized representation from multiple sources for comparative purposes and may not originate from a single study. N/A: Not Applicable.

The antimicrobial data reveals that substitutions at various positions significantly impact efficacy. The presence of a methylthio group at the 4-position (QCN-C) or a nitro group at the 7-position combined with a phenyl group at the 2-position (QCN-D) markedly enhances the antimicrobial activity.

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Workflow for Broth Microdilution Assay

MICWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilutions of Quinoline Analogs Plate_Setup Aliquot Compound Dilutions into 96-well Plates Compound_Dilution->Plate_Setup Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity (Growth) Incubation->Visual_Inspection MIC_Determination Determine MIC as Lowest Concentration with No Growth Visual_Inspection->MIC_Determination

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the this compound analogs in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

The ability of quinoline derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.[17] For instance, their antimicrobial effects are often attributed to the inhibition of bacterial DNA gyrase, while their anticancer activity can be linked to the inhibition of protein kinases involved in cell signaling pathways.[8][18]

Table 3: Comparative Enzyme Inhibitory Activity (IC50, µM) of this compound Analogs

Compound IDR1 (Position 2)R2 (Position 4)R3 (Position 6)DNA GyraseEGFR KinaseSource(s)
QCN-I -H-NH-Ph-H12.525.1[18][19]
QCN-II -CF3-NH-Ph-H5.810.3[13][20]
QCN-III -H-NH-Ph-4-Cl-OCH32.14.5[13][19]
Ciprofloxacin (Reference)0.9N/A[18]
Erlotinib (Reference)N/A0.05[10]

Note: The data presented is a synthesized representation from multiple sources for comparative purposes and may not originate from a single study. N/A: Not Applicable.

The enzyme inhibition data further underscores the importance of specific substitutions. The trifluoromethyl group at the 2-position (QCN-II) and the combination of a 4-chloroanilino group and a 6-methoxy group (QCN-III) significantly enhance the inhibitory activity against both DNA gyrase and EGFR kinase.

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[21][22]

Workflow for DNA Gyrase Supercoiling Assay

DNAgyraseWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reaction Buffer, Relaxed Plasmid DNA, ATP Reaction_Setup Combine Reagents, Enzyme, and Compound Reagents->Reaction_Setup Enzyme_Compound Prepare DNA Gyrase and Quinoline Analog Dilutions Enzyme_Compound->Reaction_Setup Incubation Incubate at 37°C for 1h Reaction_Setup->Incubation Termination Stop Reaction with SDS/EDTA Incubation->Termination Gel_Electrophoresis Separate DNA Forms on Agarose Gel Termination->Gel_Electrophoresis Visualization Visualize DNA Bands under UV Light Gel_Electrophoresis->Visualization IC50_Determination Quantify Band Intensity to Determine IC50 Visualization->IC50_Determination

Figure 4: Workflow for the DNA gyrase supercoiling inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, relaxed plasmid DNA, ATP, and varying concentrations of the this compound analog.

  • Enzyme Addition: Add purified DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a solution containing SDS and EDTA.

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling will be observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band. Quantify the band intensities to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The collective data from these comparative analyses allows for the deduction of critical structure-activity relationships for the this compound scaffold:

  • The 8-Carbonitrile Group: This moiety is a key contributor to the biological activity, likely through its electronic properties and ability to form specific interactions with target biomolecules.[3]

  • Substituents at the 4-Position: The nature of the substituent at this position is crucial. Aniline-based groups, particularly those with electron-withdrawing substituents like halogens, tend to enhance both anticancer and enzyme-inhibitory activities.[9][23]

  • Modifications at the 2-Position: The introduction of small alkyl or aryl groups at the 2-position can modulate the compound's potency and selectivity.[1]

  • Substitutions on the Benzenoid Ring: Electron-donating groups, such as methoxy, at the 6-position have been shown to improve anticancer activity.[9] Conversely, electron-withdrawing groups like nitro at the 7-position can enhance antimicrobial efficacy.[12]

Conclusion and Future Directions

This compound and its analogs represent a versatile and potent class of compounds with significant therapeutic potential. The comparative analysis presented in this guide highlights the profound impact of structural modifications on their anticancer, antimicrobial, and enzyme-inhibitory activities. The detailed experimental protocols provide a robust framework for the evaluation of novel analogs, enabling researchers to make informed decisions in the drug discovery pipeline.

Future research in this area should focus on the synthesis of novel analogs with optimized pharmacokinetic and pharmacodynamic properties. Further exploration of their mechanisms of action and the identification of their specific molecular targets will be crucial for their development as next-generation therapeutic agents. The continued application of systematic SAR studies, guided by the principles outlined in this guide, will undoubtedly pave the way for the discovery of new and effective treatments for a range of human diseases.

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  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(39), 23199-23217.
  • A Comparative Guide to the Biological Activity of Quinoline Isomers. (2025). BenchChem.
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A Comparative Guide to the Anticancer Potential of Quinoline-8-carbonitrile and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with potent pharmacological activities. Within the vast library of quinoline derivatives, many have emerged as promising anticancer agents, demonstrating a variety of mechanisms to combat tumor growth and proliferation.[1] This guide provides an in-depth comparative analysis of quinoline-8-carbonitrile and other notable quinoline derivatives, offering insights into their anticancer activities, mechanisms of action, and the experimental methodologies used to evaluate their potential.

The Quinoline Scaffold: A Privileged Structure in Oncology

The versatility of the quinoline ring system allows for extensive chemical modifications, leading to a diverse array of derivatives with distinct biological profiles. These compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways that are often dysregulated in cancer.[1] Several quinoline-based drugs are already in clinical use, and many more are undergoing clinical investigation, highlighting the therapeutic importance of this heterocyclic motif.[2]

This compound: An Emerging Candidate

While extensive data on a wide range of quinoline derivatives is available, this compound is an emerging molecule of interest. This guide will synthesize the available information on its anticancer properties and compare it with more established quinoline-based compounds.

Comparative Anticancer Activity: A Data-Driven Analysis

The cytotoxic potential of quinoline derivatives is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency. The following table summarizes the IC50 values for this compound and a selection of other quinoline derivatives to provide a comparative perspective.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Cyanoquinolines This compound A549 (Lung)Data not available
MCF-7 (Breast)Data not available
HCT-116 (Colon)Data not available
4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinoline carbonitrileSrc kinase assayPotent Inhibition[3]
Quinoline-2-carbonitrile-based hydroxamic acidsHCT-116 (Colon), HT-29 (Colon)0.60 - 0.70 nM (for potent derivatives)[4]
Hydroxyquinolines 8-Hydroxy-2-quinolinecarbaldehydeHep3B (Liver)6.25 ± 0.034[5]
MDA-MB-231 (Breast)12.5 - 25[5]
Quinoline-Chalcones Compound 12eMGC-803 (Gastric)1.38[6]
HCT-116 (Colon)5.34[6]
MCF-7 (Breast)5.21[6]
2-Arylquinolines Quinoline 13HeLa (Cervical)8.3
Quinoline 12PC3 (Prostate)31.37
Quinoline-8-sulfonamides Compound 9aC32 (Melanoma)233.9[7][8]
COLO829 (Melanoma)168.7[7][8]
MDA-MB-231 (Breast)273.5[7][8]
U87-MG (Glioblastoma)339.7[7][8]
A549 (Lung)223.1[7][8]

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Unraveling the Mechanisms of Action

The anticancer effects of quinoline derivatives are underpinned by their ability to interfere with essential cellular processes. Understanding these mechanisms is crucial for rational drug design and development.

Induction of Apoptosis

A primary mechanism by which many quinoline derivatives exert their cytotoxic effects is through the induction of apoptosis. This process of programmed cell death is a critical tumor suppression mechanism.

Signaling Pathway for Quinoline-Induced Apoptosis

Quinoline Quinoline Derivative Bax Bax Quinoline->Bax Upregulates Bcl2 Bcl-2 Quinoline->Bcl2 Downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Bax->Mitochondria Promotes release Bcl2->Mitochondria Inhibits release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway initiated by a quinoline compound.

Studies have shown that certain quinoline derivatives can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[9] For instance, the quinoline derivative PQ1 has been shown to induce apoptosis in breast cancer cells through the activation of both caspase-8 and caspase-9.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Many quinoline derivatives can interfere with the cell cycle, causing arrest at specific phases (e.g., G1, S, or G2/M) and thereby preventing cancer cells from dividing.[10] For example, some quinoline-chalcone hybrids have been shown to induce G2/M phase cell cycle arrest.

Workflow for Cell Cycle Analysis

Start Cancer Cells Treatment Treat with Quinoline Derivative Start->Treatment Harvest Harvest & Fix Cells Treatment->Harvest Stain Stain with Propidium Iodide Harvest->Stain FlowCytometry Analyze by Flow Cytometry Stain->FlowCytometry Analysis Quantify Cell Cycle Phases (G0/G1, S, G2/M) FlowCytometry->Analysis Result Determine Cell Cycle Arrest Analysis->Result

Caption: Workflow for analyzing cell cycle distribution after drug treatment.

Inhibition of Key Signaling Pathways

The anticancer activity of quinoline derivatives is often linked to the inhibition of specific signaling pathways that are constitutively active in cancer cells.

  • Kinase Inhibition: Many quinoline derivatives function as kinase inhibitors.[11] For example, 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinoline carbonitrile has been identified as a potent Src inhibitor.[3] Others have shown inhibitory activity against epidermal growth factor receptor (EGFR) and BRAFV600E.[12]

  • Pyruvate Kinase M2 (PKM2) Modulation: Several quinoline-8-sulfonamide derivatives have been identified as modulators of PKM2, a key glycolytic enzyme overexpressed in many cancer cells.[13] By disrupting the energy supply to cancer cells, these compounds can induce cell death.

Experimental Protocols

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer activity of quinoline derivatives.

MTT Assay for Cell Viability

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[2][14]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Add the diluted compounds to the respective wells and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Annexin V-FITC Assay for Apoptosis

This protocol details the detection of apoptosis by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.[1]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells after treatment and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol describes the detection of key apoptosis-related proteins by Western blotting.[5]

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.

In Vivo Xenograft Model

This protocol outlines the establishment of a subcutaneous tumor xenograft model in immunocompromised mice to evaluate the in vivo anticancer efficacy of a test compound.[15][16]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Cancer cell line

  • Matrigel (optional)

  • Test compound and vehicle

  • Calipers

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at the desired concentration.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors are palpable, measure their dimensions with calipers 2-3 times per week.

  • Treatment: When the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound or vehicle according to the planned dosing schedule and route.

  • Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice. The primary endpoint is typically tumor growth inhibition.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

The quinoline scaffold represents a highly versatile and privileged structure in the development of novel anticancer agents. While a wealth of data exists for a multitude of quinoline derivatives, further investigation into the specific anticancer properties and mechanisms of this compound is warranted. The comparative data and detailed experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the therapeutic potential of this compound and other emerging quinoline derivatives, with the ultimate goal of advancing the development of more effective cancer therapies.

References

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A Senior Application Scientist's Guide to In-Vitro Cytotoxicity Profiling of Quinoline-8-Carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer properties.[1][2][3] Quinoline derivatives have demonstrated the ability to inhibit cancer cell proliferation through diverse mechanisms such as inducing apoptosis (programmed cell death), arresting the cell cycle, inhibiting angiogenesis, and disrupting cell migration.[1][2] Their planar structure allows them to intercalate with DNA, interfering with replication processes, while other derivatives can inhibit key enzymes like topoisomerases and protein kinases that are critical for tumor growth.[1][4]

This guide focuses on a specific, promising subclass: quinoline-8-carbonitrile derivatives and their analogs. The introduction of the carbonitrile group can significantly alter the electronic properties and binding interactions of the molecule, making it a key area of investigation for novel therapeutic agents. For researchers and drug development professionals, a robust and logical approach to assessing the in-vitro cytotoxicity of these novel compounds is paramount. This guide provides a comparative analysis of essential cytotoxicity assays, detailed experimental protocols, and insights into interpreting the data to build a comprehensive profile of a compound's biological activity.

Pillar 1: A Multi-Assay Strategy for Comprehensive Cytotoxicity Assessment

Relying on a single assay is insufficient to fully characterize the cytotoxic profile of a novel compound. A compound might interfere with the assay chemistry, or the assay might only capture one aspect of cell death. Therefore, a multi-parametric approach is essential for generating trustworthy and publishable data. We will compare three foundational assays that measure distinct cellular parameters: metabolic activity, membrane integrity, and apoptosis induction.

dot graph TD { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2]; edge [color="#5F6368"];

} Caption: High-level workflow for cytotoxicity testing.

Metabolic Activity Assays: The First Line of Screening

These assays measure the metabolic activity of a cell population, which is often used as a proxy for cell viability and proliferation.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

    • Principle: The water-soluble, yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in metabolically active cells to form an insoluble purple formazan precipitate.[5][6] The amount of formazan, which is solubilized and measured spectrophotometrically, is proportional to the number of viable cells.[7][8]

    • Advantages: It is a well-established, cost-effective, and simple colorimetric assay suitable for high-throughput screening.[5]

    • Limitations & Causality: The assay endpoint requires cell lysis to solubilize the formazan crystals, precluding any further analysis on the same cell population. Furthermore, compounds that affect mitochondrial respiration directly (independent of causing cell death) can give misleading results. The insoluble nature of the formazan product requires a solubilization step, which can be a source of error.[5]

  • AlamarBlue (Resazurin) Assay

    • Principle: AlamarBlue contains resazurin, a cell-permeable, non-toxic, and weakly fluorescent blue dye.[9] In viable, respiring cells, intracellular reductases convert resazurin into the highly fluorescent pink compound, resorufin.[9][10][11] The increase in fluorescence is proportional to the number of living cells.

    • Advantages: This is a non-lytic assay, meaning the cells remain viable after the measurement, allowing for continuous monitoring over time or for use in subsequent assays.[10][12][13] It is a simple "add-and-read" protocol with high sensitivity.[10]

    • Limitations & Causality: The assay measures the overall reducing environment of the cell, not just mitochondrial activity.[11] Therefore, compounds that are themselves redox-active can interfere with the assay chemistry, leading to false positive or negative results. It is crucial to run compound-only controls (without cells) to check for direct reduction of the resazurin dye.

Membrane Integrity Assays: Measuring Irreversible Cell Death

These assays quantify cell death by measuring the leakage of intracellular components into the culture medium, which occurs when the plasma membrane is compromised.

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay

    • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[2][14] The released LDH activity is measured through a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH.[14] The NADH then reduces a tetrazolium salt to a colored formazan product, which is measured spectrophotometrically. The amount of color is proportional to the amount of LDH released and, therefore, to the number of dead cells.[14]

    • Advantages: This is a simple, reliable, and widely used method for quantifying cytotoxicity resulting from necrosis or late-stage apoptosis.[2] It is a non-radioactive assay that can be easily automated for high-throughput screening.

    • Limitations & Causality: The assay does not distinguish between different modes of cell death (apoptosis vs. necrosis), as both ultimately lead to a loss of membrane integrity. The stability of LDH in the medium is finite, and timing of the measurement is critical. Serum in the culture medium can contain LDH, leading to high background; thus, appropriate controls are essential.

Apoptosis Assays: Uncovering the Mechanism of Action

Apoptosis is a key mechanism by which anticancer drugs eliminate tumor cells.[10] Detecting specific markers of apoptosis provides critical insight into a compound's mechanism of action.

  • Caspase-3/7 Activity Assay

    • Principle: Caspases are a family of proteases that are central to the execution of apoptosis.[3] Caspase-3 and Caspase-7 are key executioner caspases. These assays use a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is the recognition site for Caspase-3 and -7. When active Caspase-3/7 in apoptotic cells cleaves the substrate, it releases a luminescent or fluorescent signal that is proportional to the amount of caspase activity.

    • Advantages: This is a highly sensitive and specific method for detecting apoptosis. The "add-mix-measure" format is simple and well-suited for high-throughput screening. It allows for the direct measurement of a key event in the apoptotic pathway.

    • Limitations & Causality: Caspase activation is a transient event, so the timing of the assay is critical to capture the peak activity. The assay does not provide information about upstream events (i.e., whether the intrinsic or extrinsic pathway was activated).

dot graph G { layout=neato; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} Caption: Comparison of key cytotoxicity assay principles.

Pillar 2: Data Presentation & Comparative Analysis

The primary output of a cytotoxicity screen is the IC50 or GI50 value—the concentration of a compound that causes 50% inhibition of cell viability or growth, respectively. Presenting this data in a clear, tabular format is essential for comparing the potency and selectivity of different compounds.

Recent studies on pyrano[3,2-c]quinoline-3-carbonitrile derivatives, which are structurally related to the topic compounds, have shown significant antiproliferative activity. The data below is representative of what a primary screening campaign might yield.

Table 1: Comparative Cytotoxicity (GI50, nM) of Pyrano[3,2-c]quinoline-3-carbonitrile Derivatives

Compound IDDescriptionA549 (Lung)HT-29 (Colon)MKN-45 (Gastric)U87MG (Glioblastoma)WI-38 (Normal Lung)
5e R = 4-Cl26353142>50,000
5h R = 4-F28393345>50,000
Erlotinib Reference Drug (EGFR Inhibitor)33413951>50,000

Data adapted from a study on 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles. The high GI50 against the normal WI-38 cell line indicates cancer cell selectivity.

Pillar 3: Field-Proven Experimental Protocols

The trustworthiness of data is directly linked to the robustness of the experimental protocol. The following are detailed, step-by-step methods for the assays discussed.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methods used for evaluating the cytotoxicity of novel chemical entities.[7]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if desired.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percent viability against the log of the compound concentration to determine the IC50 value using non-linear regression.

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on the principle of measuring LDH released from damaged cells.[14]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is critical to set up two additional controls: a "spontaneous release" control (untreated cells) and a "maximum release" control (cells treated with a lysis buffer provided with the assay kit).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) as per the manufacturer's instructions (e.g., from kits provided by Promega, Thermo Fisher Scientific, or Abcam).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • First, subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

    • Plot the percent cytotoxicity against the log of the compound concentration to determine the EC50 value.

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This protocol is based on the luminescent detection of executioner caspase activity.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, preferably using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to each well of the 96-well plate.

  • Incubation: Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds at 300-500 rpm. Incubate the plate at room temperature for 1 to 3 hours.

  • Luminescence Reading: Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration. The fold-increase in caspase activity relative to the vehicle control indicates the induction of apoptosis.

Pillar 4: Elucidating the Mechanism of Action

Observing cytotoxicity is the first step; understanding how a compound kills cancer cells is the goal. Quinoline derivatives are known to induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[10] Combining assay results allows us to build a mechanistic hypothesis.

  • Scenario: A this compound derivative shows a potent IC50 in the MTT assay. Subsequent experiments reveal a significant increase in Caspase-3/7 activity but a delayed and minor increase in LDH release.

  • Interpretation: This profile strongly suggests that the primary mechanism of cell death is apoptosis. The LDH release observed at later time points is likely due to secondary necrosis, where apoptotic cells eventually lose membrane integrity.

Studies on related quinoline compounds have shown they can increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. This disrupts the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates the initiator caspase-9, and subsequently, the executioner caspase-3.[10]

dot graph G { rankdir="TB"; node [shape=box, style="rounded,filled", fontcolor="#202124", penwidth=2]; edge [color="#5F6368"];

} Caption: Hypothesized intrinsic apoptosis pathway.

Conclusion

The in-vitro evaluation of this compound compounds requires a systematic and multi-faceted approach. By moving beyond a single viability assay and integrating methods that probe membrane integrity and specific apoptotic pathways, researchers can build a comprehensive and reliable dataset. This strategy not only allows for the accurate determination of cytotoxic potency (IC50) but also provides crucial insights into the compound's mechanism of action—a critical step in the journey of drug discovery and development. The protocols and comparative frameworks provided in this guide serve as a robust foundation for these investigations.

References

  • Bahare, S., et al. (2021). Anti-Proliferative and Apoptotic Effects of Tetrahydrobenzo[h]quinoline on MCF-7 Human Breast Cancer Cells. This source details the pro-apoptotic mechanism of a quinoline derivative, including its effect on the Bcl-2/Bax ratio and caspase activation. Available at: [Link]

  • Dass, B., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. This review discusses various mechanisms of quinoline derivatives, including DNA intercalation and inhibition of topoisomerase enzymes. Available at: [Link]

  • Chen, Y.-C., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. This study provides evidence for a quinoline derivative inducing apoptosis through both intrinsic and extrinsic pathways. Available at: [Link]

  • Aly, H. M., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. This paper presents synthesis and cytotoxicity data for quinoline-carbonitrile derivatives, including GI50 values against multiple cancer cell lines and a normal cell line. Available at: [Link]

  • Meshram, J., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. This review provides a broad overview of the anticancer activities and mechanisms of various quinoline derivatives. Available at: [Link]

  • Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. This article reviews the mechanisms of quinoline derivatives, including apoptosis and cell cycle arrest, across various cancer cell lines. Available at: [Link]

  • Zhang, S. L., et al. (2010). Synthesis and cytotoxicity studies of quinoline-3-carbonitrile derivatives. This publication describes the synthesis and selective cytotoxicity of quinoline-3-carbonitrile compounds. Available at: [Link]

  • Chen, Y.-C., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. ResearchGate publication detailing the apoptotic mechanism of the quinoline derivative PQ1. Available at: [Link]

  • G-Biosciences. (n.d.). AlamarBlue Cell Viability Assay Reagent. Product information describing the non-toxic, continuous monitoring capabilities of the AlamarBlue assay. Available at: [Link]

  • Bio-Rad. (n.d.). What is alamarBlue?. An overview of the AlamarBlue assay, its mechanism based on REDOX indication, and its advantages over MTT. Available at: [Link]

  • Gad, S. C. (2012). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. A study comparing the cytotoxicity of different quinoline derivatives and providing IC50 values. Available at: [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. A detailed description of the MTT assay protocol, its principles, and limitations. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxicity (IC50) of the tested compounds on different cell lines. A research figure providing examples of IC50 data tables for various compounds. Available at: [Link]

  • Aly, A. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. An overview of the wide-ranging biological activities of quinoline derivatives. Available at: [Link]

  • Wesselborg, S., et al. (1999). Anticancer drugs induce caspase-8/FLICE activation and apoptosis in the absence of CD95 receptor/ligand interaction. Research article demonstrating that anticancer drugs can activate caspase-8 independently of death receptor signaling. Available at: [Link]

  • Wu, C. H., et al. (2010). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. A study detailing the synthesis and cytotoxic activity of 8-hydroxyquinoline derivatives against various cancer cell lines. Available at: [Link]

  • Antonini, I., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Research on novel quinoline compounds providing IC50 values against various cancer cell lines. Available at: [Link]

  • JoVE. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Article describing a multiplex assay to measure caspase activity and noting the transient nature of this apoptotic marker. Available at: [Link]

  • ResearchGate. (n.d.). Cell cycle analysis of compounds 6 and 8 at their IC50 values (μM). Research figure showing IC50 values for quinolinone derivatives. Available at: [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. FAQ document explaining that the LDH assay does not distinguish between different modes of cell death. Available at: [Link]

  • G-Biosciences. (2016). Why Is LDH (Lactate Dehydrogenase) Release A Measure for Cytotoxicity?. Blog post explaining the principle of both colorimetric and fluorometric LDH assays. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. A collection of protocols and methods related to the MTT assay. Available at: [Link]

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A-Comparative-Guide-to-the-Structure-Activity-Relationships-of-Quinoline-Based-Kinase-Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its structural rigidity and the presence of a key nitrogen atom allow it to form critical hydrogen bonds within the ATP-binding pocket of various protein kinases, making it a cornerstone of many targeted cancer therapies.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of prominent quinoline-based inhibitors, focusing on Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. We will dissect the key structural motifs that govern potency and selectivity, provide validated experimental protocols for their evaluation, and offer insights into the chemical logic behind inhibitor design.

The Quinoline Core: A Master Key for the Kinase Hinge

The primary mechanism by which many quinoline-based inhibitors achieve their potency is through interaction with the "hinge region" of the kinase domain. This flexible segment connects the N- and C-lobes of the kinase and forms a hydrogen-bonding interface with the adenine ring of ATP. The quinoline scaffold effectively mimics this interaction.

The N1 atom of the quinoline ring typically acts as a hydrogen bond acceptor, forming a crucial bond with a backbone NH group of a conserved amino acid in the hinge region (e.g., Met793 in EGFR). This interaction anchors the inhibitor in the active site, providing a stable foundation for the rest of the molecule to occupy adjacent pockets.[4]

cluster_0 ATP Binding Pocket HINGE Hinge Region (Met793 NH) QUINOLINE Quinoline Scaffold (N1) QUINOLINE->HINGE H-Bond (Key Interaction) ANILINO 4-Anilino Group QUINOLINE->ANILINO Core Scaffold POCKET Hydrophobic Pocket ANILINO->POCKET Van der Waals Interactions

Caption: General binding mode of a 4-anilinoquinoline inhibitor in the ATP pocket.

Comparative SAR Analysis: Gefitinib vs. Erlotinib

Gefitinib and Erlotinib are first-generation, reversible EGFR tyrosine kinase inhibitors that share the 4-anilinoquinazoline core (a close bioisostere of quinoline).[5][6] Their development and clinical use have provided foundational insights into the SAR of this class. While both are highly effective, especially in patients with activating EGFR mutations, their subtle structural differences impact their activity and clinical profiles.[7][8]

CompoundStructureTargetIC50 (WT EGFR)Key SAR Features
Gefitinib Chemical structure of gefitinib.[9]EGFR~2-37 nMThe 3-chloro-4-fluoroaniline group occupies a hydrophobic pocket. The morpholinoethoxy group at C7 enhances solubility and metabolic stability.
Erlotinib Chemical structure of erlotinib.[9]EGFR~2 nMThe 3-ethynylphenylamino group provides additional interactions in the hydrophobic pocket. The two methoxyethoxy groups at C6 and C7 also contribute to solubility.[10]

Key Insights from the Comparison:

  • The 4-Anilino Moiety is Crucial: The primary determinant of potency for both molecules is the substituted aniline ring at the C4 position. This group projects into a hydrophobic pocket adjacent to the ATP binding site, and its substitution pattern dictates selectivity and potency.[11]

  • C6 and C7 Substitutions Modulate Properties: The alkoxy substitutions at the C6 and C7 positions of the quinoline/quinazoline core are critical for fine-tuning pharmacokinetic properties such as solubility and cell permeability. These groups generally project out towards the solvent-exposed region of the ATP pocket.[12]

Experimental Workflows for Inhibitor Evaluation

To validate the efficacy and determine the SAR of novel quinoline-based inhibitors, a tiered approach involving biochemical and cell-based assays is essential.

Workflow 1: In Vitro Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. A common method is the ADP-Glo™ assay, which quantifies the amount of ADP produced during the kinase reaction.[13]

Caption: Workflow for a luminescent-based in vitro kinase assay.

Detailed Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant EGFR kinase.

Materials:

  • Recombinant Human EGFR (active kinase domain)[14]

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Test inhibitor (e.g., Egfr-IN-74)[13]

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)[13]

  • ADP-Glo™ Assay Kit (Promega)

  • 384-well white microtiter plates

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Perform a serial dilution in kinase assay buffer to achieve the desired concentration range.[13]

  • Assay Setup: To the wells of a 384-well plate, add 5 µL of the diluted inhibitor or control (DMSO vehicle). Include "no inhibitor" and "no enzyme" controls.[14]

  • Kinase Reaction:

    • Prepare a master mix containing the Poly(Glu, Tyr) substrate and ATP in kinase assay buffer.

    • Add 10 µL of this master mix to each well.

    • Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well.[13]

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.[15]

  • Signal Generation:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[13]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the "no enzyme" background signal. Plot the percent inhibition relative to the "no inhibitor" control against the logarithm of the inhibitor concentration. Determine the IC50 value using a four-parameter logistic curve fit.[13]

Workflow 2: Cell-Based Viability Assay

This assay assesses the cytotoxic or cytostatic effect of an inhibitor on cancer cells that are dependent on the target kinase for survival and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[16]

A Seed Cancer Cells in 96-well Plate B Incubate 24h for Cell Adhesion A->B C Treat with Inhibitor Serial Dilutions B->C D Incubate for 72h C->D E Add MTT Reagent (0.5 mg/mL) D->E F Incubate for 2-4h (Formazan Formation) E->F G Solubilize Formazan Crystals (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability & Determine IC50 H->I

Caption: Workflow for an MTT cell viability assay.

Detailed Protocol: MTT Assay for Cell Viability

Objective: To determine the IC50 of a test compound in a relevant cancer cell line (e.g., A549, which overexpresses EGFR).

Materials:

  • A549 human lung carcinoma cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO or SDS-HCl)[18][19]

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.[16][19]

  • Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound. Include vehicle-only (e.g., 0.1% DMSO) control wells.[16]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[19]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL). Incubate for 2-4 hours at 37°C.[16] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19] Mix gently on an orbital shaker for 15 minutes.[17]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

Conclusion and Future Directions

The quinoline scaffold remains a highly valuable core for the design of potent and selective kinase inhibitors. The SAR principles established through the study of first-generation inhibitors like Gefitinib and Erlotinib have paved the way for next-generation compounds that address challenges such as acquired resistance. The key to successful drug development in this area lies in the meticulous, iterative application of the biochemical and cell-based assays described herein. By understanding the causal relationships between chemical structure and biological function, researchers can continue to refine and optimize quinoline-based molecules to create more effective and durable cancer therapies.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 11, 2026, from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 11, 2026, from [Link]

  • MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved January 11, 2026, from [Link]

  • Bressan, A., et al. (2025). 3H-pyrazolo[4,3-f]quinoline hinge binder, a tunable scaffold for development of novel kinase inhibitors against FLT3-driven leukemia. European Journal of Medicinal Chemistry, 302(Pt 2), 118309. Retrieved January 11, 2026, from [Link]

  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Retrieved January 11, 2026, from [Link]

  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Retrieved January 11, 2026, from [Link]

  • Structure activity relationships of quinoline-containing c-Met inhibitors. (2008). European Journal of Medicinal Chemistry, 43(6), 1321-9. Retrieved January 11, 2026, from [Link]

  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Methods EGFR Biochemical Assays. (n.d.). Invitrogen. Retrieved January 11, 2026, from [Link]

  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. (2020). Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Retrieved January 11, 2026, from [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2014). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed. Retrieved January 11, 2026, from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). ResearchGate. Retrieved January 11, 2026, from [Link]

  • In Vitro Enzyme Kinetics Analysis of EGFR. (n.d.). Springer Nature Experiments. Retrieved January 11, 2026, from [Link]

  • Discovery of a novel kinase hinge binder fragment by dynamic undocking. (2021). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Retrieved January 11, 2026, from [Link]

  • Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. (2011). Biochemical Journal, 437(2), 357-365. Retrieved January 11, 2026, from [Link]

  • Structural modifications of the lead compounds (Gefitinib, Erlotinib and Lapatinib). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Chemical structure of gefitinib (left) and erlotinib (right). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials. (2015). PubMed Central. Retrieved January 11, 2026, from [Link]

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A Senior Application Scientist's Guide to the Biological Evaluation of Quinoline Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Carboxylic Acid Scaffold - A Privileged Structure in Drug Discovery

Quinoline carboxylic acids are a cornerstone of medicinal chemistry, recognized for their remarkable versatility and broad spectrum of biological activities.[1][2] This guide provides an in-depth comparison of the methodologies used to evaluate their therapeutic potential, focusing on their well-established antimicrobial and anticancer properties. As Senior Application Scientists, we emphasize not just the procedural steps but the underlying rationale, ensuring that researchers can design robust, self-validating experiments.

The core structure, particularly the presence and position of the carboxylic acid group, is often crucial for activity. For instance, the 4-carboxylic acid moiety is a strict requirement for certain anticancer activities, such as the inhibition of dihydroorotate dehydrogenase (DHODH).[3] Similarly, the 3-carboxylic acid group is essential for the antibacterial mechanism of quinolone antibiotics, which target bacterial topoisomerases.[4][5] This guide will dissect the evaluation process for these distinct activities, providing comparative data and detailed protocols to empower your research and development efforts.

Part 1: Comparative Evaluation of Anticancer Activity

The antiproliferative effects of quinoline carboxylic acid derivatives are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes in cancer progression.[6] A primary mechanism for many derivatives is the inhibition of human dihydroorotate dehydrogenase (hDHODH), an essential enzyme for the de novo pyrimidine biosynthesis required for the rapid proliferation of cancer cells.[4]

Logical Workflow for Anticancer Evaluation

A systematic, tiered approach is essential for efficiently identifying and characterizing promising anticancer candidates. This workflow ensures that resources are directed toward compounds with the most potential.

Anticancer_Workflow cluster_0 In Vitro Assessment cluster_1 MoA Pathways cluster_2 In Vivo Validation A Primary Screening: Broad Cytotoxicity (MTT/SRB Assay) B Secondary Screening: IC50 Determination on Panel of Cancer Cell Lines A->B Active Compounds C Mechanism of Action (MoA) Studies B->C Potent Candidates C1 Enzyme Inhibition Assays (e.g., DHODH) C->C1 C2 Cell Cycle Analysis (Flow Cytometry) C->C2 C3 Apoptosis Assays (e.g., Annexin V/PI Staining) C->C3 D Xenograft Mouse Model C->D Confirmed MoA E Efficacy & Toxicity Assessment D->E

Caption: High-level workflow for the evaluation of anticancer quinoline derivatives.

Key Experimental Protocols

The MTT assay is a foundational colorimetric method to assess a compound's effect on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7][8] It serves as the first-pass filter to identify compounds with cytotoxic potential.

Causality: This initial screen is crucial. A compound that is inactive here is unlikely to be a viable antiproliferative agent. We use a standard cancer cell line (e.g., MCF-7 for breast cancer) and a high concentration (e.g., 100 µM) to ensure we capture any potential activity.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours to allow for cell adhesion.[7]

  • Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivatives. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).[6]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6][10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7][10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[7]

Comparative Data: Cytotoxicity of Quinoline Carboxylic Acid Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of various quinoline carboxylic acid derivatives against different human cancer cell lines. A lower IC₅₀ value indicates higher potency.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
Brequinar Analog 2-(biphenyl-4-yl)-quinoline-4-carboxylic acidHCT-116 (Colon)Not specified, DHODH IC₅₀ = 0.250[12]
Compound 3j 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)Potent (% reduction = 82.9)[9]
Kynurenic Acid 4-hydroxyquinoline-2-carboxylic acidMCF-7 (Breast)"Remarkable" growth inhibition[13]
Quinolone 7 7-methoxy-4-oxo-quinoline-3-carboxylic acid esterP. falciparum K1~0.25[5]
Quinolone 8 5-methoxy-4-oxo-quinoline-3-carboxylic acid esterP. falciparum K1>10[5]

Note: Data is compiled from multiple sources for comparative purposes. Direct comparison should be made with caution due to variations in experimental conditions.

This data highlights key structure-activity relationships (SAR). For example, the substitution at the 2-position with bulky, hydrophobic groups is often necessary for potent DHODH inhibition.[3][12] Furthermore, studies have shown that derivatives can be highly selective, showing significant cytotoxicity against cancer cell lines like MCF-7 (breast) and HELA (cervical) while sparing others.[13][14]

Part 2: Comparative Evaluation of Antimicrobial Activity

Quinolone carboxylic acids are renowned for their antibacterial properties, famously targeting bacterial type II topoisomerases like DNA gyrase and topoisomerase IV.[4] This action stabilizes the enzyme-DNA complex, leading to double-stranded DNA breaks and bacterial cell death.[4]

Logical Workflow for Antimicrobial Evaluation

The evaluation of antimicrobial potential follows a structured path from broad screening to specific mechanistic and safety assessments.

Antimicrobial_Workflow cluster_0 In Vitro Assessment cluster_1 Preliminary Safety & Efficacy A Primary Screening: Disk Diffusion Assay B Quantitative Analysis: MIC/MBC Determination A->B Active Compounds C Mechanism of Action (MoA) Study: DNA Gyrase Inhibition Assay B->C Potent Candidates D Cytotoxicity Assay (vs. Mammalian Cells) B->D Determine Selectivity E In Vivo Model (e.g., Mouse Infection Model) C->E Confirmed MoA & Low Toxicity

Caption: Systematic workflow for evaluating antimicrobial quinoline derivatives.

Key Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantifying antibacterial potency.[15][16]

Causality: This quantitative assay is essential for comparing the potency of different derivatives. It moves beyond the qualitative "yes/no" of a disk diffusion assay and provides a numerical value (e.g., in µg/mL) that can be used to rank compounds and establish SAR.

Step-by-Step Methodology (Broth Microdilution):

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

This assay directly measures the compound's ability to inhibit the primary bacterial target, DNA gyrase.[17]

Causality: Confirming target engagement is a critical step. This assay validates that the observed antibacterial activity is due to the intended mechanism (inhibition of DNA gyrase) and not off-target effects. The assay relies on the unique ability of gyrase to introduce negative supercoils into relaxed plasmid DNA, a process that can be visualized using agarose gel electrophoresis.[18]

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine relaxed plasmid DNA (e.g., pBR322), assay buffer (containing ATP), purified DNA gyrase enzyme, and the test compound at various concentrations.[19]

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow the supercoiling reaction to proceed.[20]

  • Termination: Stop the reaction by adding a stop buffer containing a detergent (like SDS) and a loading dye.[20]

  • Electrophoresis: Load the samples onto a 1% agarose gel and run at ~90V for 90 minutes.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA migrates faster than the relaxed DNA. An effective inhibitor will show a dose-dependent decrease in the supercoiled band and an increase in the relaxed band.

Comparative Data: Antimicrobial Activity of Quinoline Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference
Derivative 24 E. coli3.125[21]
Derivative 24 S. aureus3.125[21]
Derivative 11 S. aureus6.25[21]
Ciprofloxacin E. coli (control)< 3.125[21]
Amoxicillin E. coli (control)> 3.125[21]

Note: The data shows that novel quinoline derivatives can exhibit potent antibacterial activity, sometimes comparable or superior to standard antibiotics against specific strains.[21]

Part 3: Bridging In Vitro and In Vivo Evaluation

While in vitro assays are indispensable for initial screening and mechanistic studies, they do not fully replicate the complex biological environment of a living organism. Therefore, promising candidates must be advanced to in vivo models.[22]

Rationale for In Vivo Models: Animal models are critical for assessing a drug's efficacy, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicity in a whole-organism context.[23][24] For antibacterial agents, a common approach is to use a mouse model of infection (e.g., sepsis, pneumonia, or skin infection).[24][25]

Example In Vivo Model: Murine Sepsis Model

  • Infection: Mice are infected with a lethal dose of a pathogenic bacterium (e.g., carbapenem-resistant K. pneumoniae).[26]

  • Treatment: At a specified time post-infection, cohorts of mice are treated with the test compound via a clinically relevant route (e.g., intraperitoneal or oral).

  • Monitoring: Key endpoints include survival rate over a set period (e.g., 7-14 days), bacterial load in target organs (e.g., spleen, liver), and clinical signs of illness.

  • Comparison: The efficacy of the test compound is compared against a vehicle control group and a group treated with a standard-of-care antibiotic.

Successful correlation between in vitro potency (low MIC) and in vivo efficacy provides strong validation for a compound's therapeutic potential.[22]

Conclusion and Future Outlook

The biological evaluation of quinoline carboxylic acid derivatives is a multi-faceted process that requires a logical progression from high-throughput in vitro screening to detailed mechanistic studies and finally to validation in in vivo models. The structure-activity relationships for this class are well-defined but continue to offer new avenues for optimization. As demonstrated, substitutions on the quinoline core dramatically influence whether a derivative will exhibit potent anticancer or antimicrobial activity.[3][13] Future research will undoubtedly focus on refining these scaffolds to enhance target selectivity, improve pharmacokinetic profiles, and overcome emerging drug resistance, solidifying the role of quinoline carboxylic acids as a privileged scaffold in modern drug discovery.

References

  • Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

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A Comparative Guide to the Interaction of Quinoline-8-Carbonitrile Derivatives with DNA Gyrase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of quinoline-8-carbonitrile derivatives and their interaction with bacterial DNA gyrase. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this important class of antibacterial agents. We will delve into the mechanism of action, structure-activity relationships, and comparative efficacy, supported by experimental data and detailed protocols.

Introduction: DNA Gyrase as a Prime Antibacterial Target

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls the topological state of DNA in bacteria.[1] It introduces negative supercoils into the bacterial chromosome, a process crucial for DNA replication, transcription, and repair.[1] This enzyme is composed of two subunits, GyrA and GyrB, forming a functional A2B2 tetramer. The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit possesses ATPase activity that powers the supercoiling reaction.[2] The absence of a direct homolog of DNA gyrase in eukaryotes makes it an attractive and validated target for the development of antibacterial drugs.[3]

Quinolones are a broad-spectrum class of antibiotics that effectively target DNA gyrase.[4] Their mechanism of action involves the stabilization of the covalent complex between DNA gyrase and the cleaved DNA, leading to double-strand breaks and ultimately cell death.[4] This mode of action classifies them as "gyrase poisons." The continuous emergence of bacterial resistance to existing antibiotics necessitates the development of novel and more potent DNA gyrase inhibitors.[2]

This compound Derivatives: A Promising Subclass

Within the broader family of quinoline-based inhibitors, this compound derivatives have emerged as a subject of interest. The quinoline scaffold itself is a key pharmacophore for DNA gyrase inhibition.[2] The strategic placement of a carbonitrile (-C≡N) group at the 8th position of the quinoline ring can significantly influence the molecule's electronic properties, lipophilicity, and potential for specific interactions within the enzyme's binding pocket, thereby modulating its inhibitory activity.

Mechanism of Action: Stabilizing the Cleavage Complex

Similar to other quinolones, this compound derivatives are believed to exert their antibacterial effect by targeting the DNA-gyrase complex. The proposed mechanism involves the formation of a ternary complex with DNA and the GyrA subunit of DNA gyrase. This interaction is thought to be stabilized by a magnesium ion, which coordinates with the quinolone's keto-acid moiety and key residues in the GyrA subunit.[4] The presence of the 8-carbonitrile group may contribute to additional binding interactions, potentially enhancing the stability of this ternary complex and, consequently, the inhibitory potency.

Comparative Efficacy: Benchmarking Against Established Inhibitors

The efficacy of novel inhibitors is best understood through direct comparison with well-characterized compounds. Fluoroquinolones, such as ciprofloxacin and levofloxacin, are potent DNA gyrase inhibitors widely used in clinical practice and serve as important benchmarks.

A study on novel quinoline derivatives identified a compound, designated as compound 14 , which demonstrated significant inhibitory activity against E. coli DNA gyrase with an IC50 value of 3.39 μM.[5] While not explicitly a this compound, this derivative's potent activity highlights the potential of the broader quinoline class as a source of effective DNA gyrase inhibitors.

CompoundTarget EnzymeIC50 (μM)Reference
Compound 14 (Quinoline Derivative) E. coli DNA Gyrase3.39[5]
Ciprofloxacin S. aureus DNA Gyrase3.80[6]
Novobiocin S. aureus DNA Gyrase (ATPase)1.636[7]
Quinoline Hybrid 8b S. aureus DNA Gyrase (ATPase)1.89[7]
Quinoline Hybrid 9d S. aureus DNA Gyrase (ATPase)2.14[7]

Table 1: Comparative IC50 values of selected quinoline derivatives and standard inhibitors against DNA gyrase.

The data in Table 1 illustrates that novel quinoline derivatives can exhibit inhibitory potencies comparable to or even exceeding that of established antibiotics. The development of this compound derivatives aims to further enhance this potency and potentially overcome existing resistance mechanisms.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is intricately linked to their chemical structure.[8] Key structural features that influence DNA gyrase inhibition include:

  • The Quinoline Core: This bicyclic system is essential for intercalation into the DNA and interaction with the enzyme.[2]

  • C3-Carboxylic Acid: This group is crucial for binding to the GyrA subunit and coordinating with a magnesium ion.[4]

  • C7-Substituent: Modifications at this position significantly impact the antibacterial spectrum and potency.[8]

  • C8-Position: Substitution at this position, such as with a carbonitrile group, can modulate the electronic and steric properties of the molecule, influencing its binding affinity and pharmacokinetic properties.

The nitrile group is a strong electron-withdrawing group and can participate in dipole-dipole or hydrogen bond interactions, potentially forming favorable contacts within the active site of DNA gyrase. Further research focusing on a series of this compound analogs is necessary to fully elucidate the specific contributions of this moiety to the overall activity.

Experimental Protocols for Assessing DNA Gyrase Interaction

To rigorously evaluate the interaction of this compound derivatives with DNA gyrase, a battery of in vitro assays is employed. Here, we provide detailed protocols for two fundamental assays.

DNA Supercoiling Assay

This assay directly measures the catalytic activity of DNA gyrase, which is its ability to introduce negative supercoils into relaxed circular DNA. Inhibition of this activity is a hallmark of DNA gyrase inhibitors.

Principle: Relaxed plasmid DNA migrates slower through an agarose gel compared to its supercoiled counterpart. The conversion of relaxed DNA to supercoiled DNA by gyrase can be visualized by agarose gel electrophoresis. Inhibitors will prevent this conversion, resulting in a higher proportion of relaxed DNA.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 5x Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin).

      • Relaxed pBR322 DNA (e.g., 0.5 µg).

      • Test compound (this compound derivative) at various concentrations.

      • Purified DNA gyrase enzyme.

      • Nuclease-free water to the final volume.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage (e.g., 80-100V) until adequate separation of supercoiled and relaxed DNA is achieved.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide or a safer alternative.

    • Visualize the DNA bands under UV light.

    • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition and calculate the IC50 value.

Diagram of DNA Supercoiling Assay Workflow

DNA_Supercoiling_Assay cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Relaxed_DNA Relaxed Plasmid DNA Incubation Incubate at 37°C Relaxed_DNA->Incubation Gyrase DNA Gyrase Gyrase->Incubation Buffer Assay Buffer + ATP Buffer->Incubation Inhibitor Test Compound Inhibitor->Incubation Stop Stop Reaction Incubation->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Visualize & Quantify Gel->Visualize

Caption: Workflow of the DNA gyrase supercoiling inhibition assay.

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit, which is essential for the supercoiling reaction. Some inhibitors, like novobiocin, directly target this activity.

Principle: The hydrolysis of ATP by DNA gyrase can be coupled to a series of enzymatic reactions that result in the oxidation of NADH to NAD+. The decrease in NADH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm.

Step-by-Step Protocol:

  • Reaction Mixture Preparation:

    • Prepare a master mix containing:

      • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 2 mM DTT).

      • Phosphoenolpyruvate (PEP).

      • Pyruvate kinase (PK) and lactate dehydrogenase (LDH).

      • NADH.

      • Linearized plasmid DNA (to stimulate ATPase activity).

  • Assay Setup:

    • In a 96-well plate, add the reaction mixture to each well.

    • Add the test compound (this compound derivative) at various concentrations.

    • Add purified DNA gyrase to initiate the reaction.

    • Include appropriate controls.

  • Measurement: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Diagram of DNA Gyrase Catalytic Cycle and Inhibition

DNA_Gyrase_Cycle G_bind G-segment Binding T_bind T-segment Capture G_bind->T_bind ATP Binding Cleavage G-segment Cleavage T_bind->Cleavage Passage T-segment Passage Cleavage->Passage Religation G-segment Religation Passage->Religation ATP Hydrolysis Release T-segment Release Religation->Release Release->G_bind Cycle Repeats Inhibitor This compound Derivative Inhibitor->Cleavage Stabilizes Cleavage Complex

Caption: The catalytic cycle of DNA gyrase and the point of inhibition by quinoline derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising avenue for the development of novel antibacterial agents targeting DNA gyrase. Their potential for enhanced potency and unique interactions within the enzyme's active site warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these and other novel DNA gyrase inhibitors.

Future research should focus on:

  • Synthesis and screening of a focused library of this compound derivatives to establish a clear structure-activity relationship.

  • X-ray crystallography or cryo-EM studies to elucidate the precise binding mode of these derivatives within the DNA-gyrase complex.

  • Evaluation against a panel of clinically relevant drug-resistant bacterial strains to assess their potential to overcome existing resistance mechanisms.

By combining rational drug design with rigorous experimental validation, the scientific community can continue to develop new and effective treatments in the ongoing battle against bacterial infections.

References

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A Senior Application Scientist's Guide to Molecular Docking Studies of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast range of biological activities, including antimalarial, anticancer, antiviral, and antibacterial properties.[1][2][3] Its versatility and privileged structure make it a focal point in drug discovery.[3][4] Molecular docking, a powerful computational technique, has become indispensable for accelerating the discovery of novel quinoline-based therapeutics. By predicting the binding modes and affinities of these derivatives with specific biological targets, docking provides critical insights into structure-activity relationships (SAR), guiding the rational design of more potent and selective drug candidates.[5][6]

This guide offers an in-depth comparison of molecular docking studies involving quinoline derivatives against various protein targets. It is structured to provide not just procedural steps, but the scientific rationale behind methodological choices, ensuring a robust and validated computational workflow.

Comparative Docking Performance Across Key Target Classes

The efficacy of a quinoline derivative is intrinsically linked to its interaction with a specific biological target. Below, we compare docking studies across three prominent target classes, highlighting how subtle structural modifications on the quinoline scaffold influence binding affinity and interactions.

Kinase Inhibitors

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[7] The quinoline core is a well-established scaffold for kinase inhibitors, often designed to compete with ATP in the enzyme's hinge region.[8]

  • Target Example: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

  • Study Insights: In a study of quinoline derivatives as VEGFR-2 inhibitors, a five-point pharmacophore model was developed which included two hydrogen bond acceptors, one donor, and two aromatic rings.[9] Docking studies revealed that active compounds fit into the VEGFR-2 active site, with the quinoline nitrogen frequently forming a key hydrogen bond with the hinge region residue Cys919. The specific substitutions on the quinoline ring dictate additional interactions, influencing overall binding affinity.[8][9]

Antiviral Agents (SARS-CoV-2 Main Protease - Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a primary target for antiviral drug development due to its essential role in viral replication.[10][11] Several studies have explored quinoline derivatives as potential Mpro inhibitors.[10][12][13]

  • Target Example: SARS-CoV-2 Mpro (PDB ID: 6LU7)

  • Study Insights: Docking analyses of various quinoline compounds against Mpro have shown that they typically occupy the hydrophobic pocket of the active site.[13] Key interactions often involve hydrogen bonds with catalytic dyad residues (His41 and Cys145) and other important residues like Glu166 and Gln189.[10] For example, phenylamino-phenoxy-quinoline derivatives demonstrated binding energies ranging from -7.5 to -10.0 kcal/mol, with the most potent compounds forming multiple hydrogen bonds and hydrophobic interactions within the active site.[13]

Antimalarial Agents

Quinoline-based drugs like chloroquine have been mainstays in malaria treatment, primarily by interfering with heme detoxification in the parasite.[3][14] Docking studies help elucidate these mechanisms and guide the design of new agents to overcome drug resistance.[14][15]

  • Target Example: Plasmodium falciparum Lactate Dehydrogenase (PfLDH)

  • Study Insights: Molecular docking of quinoline derivatives into the active site of PfLDH has been used to explain their bioactive conformations.[15] The studies correlate structural features—such as steric bulk, electrostatic potential, and hydrogen bonding capacity—with binding affinity. The quinoline core often engages in pi-stacking interactions with aromatic residues in the binding pocket, while side chains form crucial hydrogen bonds with the enzyme's active site loop.[15][16][17]

Quantitative Comparison of Docking Performance

To illustrate the comparative performance, the table below summarizes representative docking results from various studies. This data highlights the correlation between computational predictions (docking scores) and empirical biological activity (IC₅₀ values).

Quinoline Derivative Class Target Protein (PDB ID) Representative Compound Docking Score (kcal/mol) Key Interacting Residues Experimental Activity (IC₅₀) Reference
Kinase Inhibitor VEGFR-2 (2XV7)Quinoline-3-carboxamide-8.5 to -10.2Cys919, Glu885, Asp10460.28 µM to 0.92 µM[7][8]
Anti-HIV HIV Reverse Transcriptase (4I2P)Pyrimidine-substituted Quinoline-10.67Lys101, Tyr181, Tyr188Not specified in study[5]
Anti-COVID-19 SARS-CoV-2 Mpro (6LU7)Phenylamino-phenoxy-quinoline-9.62His41, Cys145, Glu166Not specified in study[13]
Anti-inflammatory Cyclooxygenase-1 (COX-1)Quinoline-thiadiazole-8.56Arg120, Tyr355, Ser530Not specified in study[18]
Antimalarial P. falciparum LDHChloroquine analogue~ -7.0Asp168, Ile118, Val55~0.014 to 5.87 µg/mL[3][15][17]

Experimental Protocol: A Self-Validating Docking Workflow

To ensure the trustworthiness and reproducibility of in silico results, a rigorously validated protocol is paramount. This section details a comprehensive, step-by-step workflow for a molecular docking study, emphasizing the causality behind each choice.

Workflow Overview

The following diagram illustrates the logical flow of a typical molecular docking experiment, from initial setup to final analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB 1. Target Selection & Preparation (PDB) Lig 2. Ligand Preparation (2D to 3D, Minimization) Grid 3. Grid Box Generation PDB->Grid Prepared Structures Dock 4. Molecular Docking (e.g., AutoDock Vina, Glide) Grid->Dock Redock 5. Protocol Validation (Re-docking Native Ligand) Dock->Redock Compare RMSD Pose 6. Pose Analysis & Visualization Dock->Pose Docked Poses SAR 7. Correlate with Experimental Data (SAR Analysis) Pose->SAR

Caption: Standard workflow for a molecular docking study.

Step-by-Step Methodology

Step 1: Target Protein Preparation

  • Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure (<2.5 Å) with a co-crystallized ligand if possible.

  • Cleaning: Remove all non-essential molecules, including water, ions, and co-solvents. Causality: Water molecules in the active site can interfere with ligand docking and are often not conserved across different ligand complexes.[19] However, if a specific water molecule is known to mediate key interactions (a "bridging" water), it should be retained.

  • Protonation: Add hydrogen atoms to the protein, corresponding to a physiological pH (typically 7.4). This is crucial for correctly modeling hydrogen bond interactions.

  • Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation process.

Step 2: Ligand Preparation

  • Structure Generation: Draw the 2D structures of the quinoline derivatives and convert them to 3D structures.

  • Ionization States: Generate possible ionization states at physiological pH.

  • Energy Minimization: Minimize the energy of each ligand structure using a suitable force field (e.g., MMFF94). Causality: This step ensures that the starting ligand conformation is energetically favorable and not in a strained state, which could produce docking artifacts.

Step 3: Grid Generation

  • Define Binding Site: Define the active site for docking. If a co-crystallized ligand is present, the grid box is typically centered on it. The size of the box should be large enough to accommodate the ligands and allow for rotational and translational sampling.

Step 4: Molecular Docking

  • Select Algorithm: Choose a docking program (e.g., AutoDock Vina, Glide, GOLD). Different programs use different search algorithms and scoring functions, which can affect the results.

  • Execution: Dock the prepared library of quinoline derivatives into the prepared receptor grid. The output will be a set of binding poses for each ligand, ranked by a docking score.

Step 5: Protocol Validation (Trustworthiness Check)

  • Re-docking: This is a critical validation step.[20] Extract the native (co-crystallized) ligand from the PDB file and dock it back into the protein's active site using the exact same protocol.[19][21]

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose. A protocol is considered validated if the RMSD is < 2.0 Å. [19][22] This confirms that the docking parameters can accurately reproduce the experimentally observed binding mode.[19][23]

Step 6: Pose Analysis and Interpretation

  • Visual Inspection: Visualize the top-ranked poses for each quinoline derivative. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

  • Interaction Diagram: The diagram below conceptualizes the key binding forces between a quinoline derivative and a generic protein active site.

G cluster_protein Protein Active Site cluster_ligand Quinoline Ligand A H-Bond Donor (e.g., Lys, Arg) L Quinoline Scaffold A->L H-Bond B H-Bond Acceptor (e.g., Asp, Glu) C Aromatic Residue (e.g., Phe, Tyr) C->L π-π Stacking D Hydrophobic Pocket (e.g., Leu, Val) D->L Hydrophobic Interaction L->B H-Bond

Caption: Key molecular interactions in ligand binding.

Conclusion and Future Outlook

Molecular docking is a powerful and cost-effective tool in the drug discovery pipeline for quinoline derivatives.[5][6] As demonstrated, successful application hinges on a deep understanding of the target biology, careful selection of computational methods, and rigorous protocol validation. The comparative analysis of docking studies reveals common interaction patterns while also highlighting the target-specific nuances that drive binding affinity. By correlating docking scores and binding interactions with experimental data, researchers can build robust structure-activity relationship models to guide the synthesis of next-generation therapeutics.[5][8][24] Future advancements in scoring functions, the inclusion of protein flexibility, and the integration of molecular dynamics simulations will further enhance the predictive power of these computational methods.[7][10]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of Quinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. Quinoline-8-carbonitrile, a member of the quinoline class of compounds, requires meticulous handling due to the potential hazards associated with this chemical family. This guide provides an in-depth, procedural framework for the safe use, management, and disposal of this compound, grounded in established safety protocols and a deep understanding of chemical causality. The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of our research.

Hazard Profile: Understanding the "Why" Behind the Precautions

While specific toxicological data for this compound may be limited, the safety profile of its parent compound, quinoline, and related derivatives provides a robust basis for risk assessment. Quinoline compounds are recognized for their potential toxicity and hazardous properties.[1][2][3]

Key Hazards Include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2][3][4][5]

  • Skin and Eye Damage: Can cause serious skin irritation and severe eye damage.[1][2][3][4][5][6][7][8][9] The chemical structure suggests it can act as a potent irritant upon contact.

  • Carcinogenicity and Mutagenicity: The parent compound, quinoline, is suspected of causing genetic defects and may cause cancer.[1][4][6] Therefore, this compound should be handled with extreme caution as a potential carcinogen and mutagen.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[3][7][9]

  • Aquatic Toxicity: These compounds are often toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental release.[4][6]

Understanding these risks is fundamental to appreciating the necessity of the rigorous personal protective equipment (PPE) and handling protocols that follow.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of preference but a critical control measure dictated by the chemical's hazard profile. All PPE should be inspected before use and disposed of correctly after handling the compound.[10]

PPE ComponentSpecificationRationale for Use
Eye & Face Protection Tight-sealing, splash-proof safety goggles conforming to EU EN166 or OSHA 29 CFR 1910.133 standards.[8][11] A face shield should be worn if there is a significant splash risk.Protects against accidental splashes that can cause serious eye irritation or irreversible damage.[4][7]
Hand Protection Chemical-impermeable gloves (e.g., nitrile or neoprene). Check manufacturer's breakthrough time data. Use proper glove removal technique to avoid skin contact.[10]Prevents skin contact, as the compound is harmful upon absorption and a known skin irritant.[1][2][4][6]
Body Protection A buttoned lab coat or a chemical-resistant apron.[8][12]Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection All handling must occur in a certified chemical fume hood.[11][12] If exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[8][10][12]Mitigates the risk of inhaling airborne particles or vapors, which can cause respiratory tract irritation and potential systemic toxicity.[6][7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a systematic workflow is crucial for minimizing exposure and preventing accidents.

Step 1: Preparation and Pre-Handling

  • Risk Assessment: Before beginning work, conduct a specific risk assessment for the planned procedure.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and certified.

  • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, inside the fume hood to minimize movement in and out of the controlled area.

  • Don PPE: Put on all required PPE as detailed in the table above.

Step 2: Chemical Handling (Inside a Fume Hood)

  • Weighing: If weighing the solid compound, do so on a tared weigh boat inside the fume hood to contain any dust.

  • Dissolving: When making solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Manipulation: Keep the sash of the fume hood at the lowest practical height. All manipulations should be performed at least six inches from the sash opening.

Step 3: Post-Handling and Decontamination

  • Secure Compound: Tightly close the primary container of this compound and store it in a cool, dry, well-ventilated area away from incompatible substances.[7][8]

  • Initial Cleanup: Decontaminate all surfaces within the fume hood.

  • PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[4][7][10]

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_disposal 3. Cleanup & Disposal prep_start Start risk_assess Conduct Risk Assessment prep_start->risk_assess gather_ppe Gather & Inspect PPE risk_assess->gather_ppe verify_hood Verify Fume Hood Function gather_ppe->verify_hood don_ppe Don All Required PPE verify_hood->don_ppe Proceed to Handling weigh_dissolve Weigh / Dissolve Compound don_ppe->weigh_dissolve procedure Perform Experiment weigh_dissolve->procedure secure_chem Secure Primary Container procedure->secure_chem Procedure Complete decontaminate Decontaminate Work Area secure_chem->decontaminate segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_process End wash_hands->end_process

Caption: Safe Handling Workflow: From Receipt to Disposal.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a rapid and correct response is critical.[13]

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing.[7] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][7][9] Seek medical attention.[7][8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][7][9] Remove contact lenses if present and easy to do.[6][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[6][7][9] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water.[10][14] Never give anything by mouth to an unconscious person.[10][14] Seek immediate medical attention.

Spill Response Plan:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Control Ignition Sources: Eliminate all sources of ignition as quinoline compounds can be combustible.[2][6][7]

  • Contain & Absorb: Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[6][8]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste.[6][7][10]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste.

Disposal Plan: Environmental Responsibility

Improper disposal of this compound can pose a significant environmental hazard.

  • Waste Segregation: All waste contaminated with this compound, including disposable labware, absorbent materials, and contaminated PPE, must be collected in a clearly labeled, sealed hazardous waste container.[6][7][11]

  • No Drain Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain.[6][10][11] Its aquatic toxicity can damage ecosystems.

  • Consult EHS: Disposal must be handled in strict accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.[6][11]

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability, ensuring that our pursuit of scientific advancement is conducted with the utmost responsibility and care.

References

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Material Safety Data Sheet - Quinoline, 99%. Cole-Parmer. [Link]

  • Safety Data Sheet - Quinoline. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet - Quinoline. Penta Chemicals. [Link]

  • What to do in a chemical emergency. GOV.UK. [Link]

  • Material Safety Data Sheet - Quinoline. ScienceLab.com. [Link]

  • Safety Data Sheet - Quinoline for Synthesis. Loba Chemie. [Link]

  • Safety Data Sheet - Quinoline-2-carbonitrile. Thermo Fisher Scientific. [Link]

  • Material Safety Data Sheet - this compound. Capot Chemical. [Link]

  • What to Do in a Chemical Emergency. Centers for Disease Control and Prevention (CDC). [Link]

  • Safety Data Sheet - 8-Quinolinol. Carl ROTH. [Link]

Sources

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